Norgestimate
Description
This compound was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. this compound was granted FDA approval on 29 December 1989.
This compound is a Progestin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for acne and has 7 investigational indications.
See also: Estradiol; this compound (component of).
Structure
3D Structure
Propriétés
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-NMYWJIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046922 | |
| Record name | Norgestimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.31e-03 g/L | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methylene chloride | |
CAS No. |
107382-52-5, 35189-28-7, 20799-27-3 | |
| Record name | Norgestimate, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORGESTIMATE, E- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norgestimate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 216 °C | |
| Record name | Norgestimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestimate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norgestimate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Molecular Interactions: A Technical Guide to Norgestimate's Mechanism of Action on Progesterone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate, a third-generation synthetic progestin, is a critical component of hormonal contraceptives and menopausal hormone therapy.[1][2][3] Its clinical efficacy is rooted in a highly selective interaction with progesterone receptors, mediated primarily through its active metabolites. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, focusing on its metabolic activation, receptor binding kinetics, and the subsequent signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in reproductive biology and pharmacology.
Metabolic Activation: The Prodrug Nature of this compound
This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1][4] Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[5][6] The primary metabolic pathway involves deacetylation to form its major active metabolite, 17-deacetylthis compound, also known as norelgestromin.[5][7][8] Norelgestromin is a potent progestin and is largely responsible for the biological activity of this compound.[9][10] A smaller portion of this compound and norelgestromin is further metabolized to levonorgestrel, another active progestin.[1][4]
Progesterone Receptor Binding Affinity and Selectivity
The progestational effects of this compound are exerted through the binding of its active metabolites, primarily norelgestromin and levonorgestrel, to the progesterone receptor (PR).[1] These metabolites act as agonists, mimicking the effects of endogenous progesterone.[1][11]
Quantitative Binding Affinity Data
The affinity of this compound and its metabolites for the progesterone receptor has been quantified in various in vitro binding assays. The data consistently show that while this compound itself has a relatively low affinity, its metabolites, particularly levonorgestrel, are potent binders.
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor | Reference Compound |
| This compound | 1.24 | Progesterone |
| This compound | 15% | Promegestone |
| This compound (L-isomer) | 0.8% | R5020 |
| Norelgestromin (17-deacetylthis compound) | 10% | Promegestone |
| Levonorgestrel | 150% | Promegestone |
| Levonorgestrel-17-acetate | 110% | R5020 |
| Levonorgestrel-3-oxime | 8% | R5020 |
| Progesterone | ~100% | Progesterone |
Table 1: Relative Binding Affinities of this compound and its Metabolites for the Progesterone Receptor. Data compiled from multiple studies.[1][4][12][13]
Receptor Selectivity
A key characteristic of this compound and its metabolites is their high selectivity for the progesterone receptor, with minimal binding to other steroid receptors, particularly the androgen receptor (AR).[14][15] This high selectivity is clinically significant as it results in a low incidence of androgenic side effects such as acne and hirsutism.[16] In contrast, older progestins like levonorgestrel exhibit a higher affinity for the androgen receptor.[12][14]
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (vs. Progesterone) | Relative Binding Affinity (RBA) for Androgen Receptor (vs. DHT) |
| This compound | Similar to Progesterone | 0.003x that of DHT |
| 17-deacetylthis compound | Similar to Progesterone | 0.013x that of DHT |
| Levonorgestrel | ~5x that of Progesterone | 0.220x that of DHT |
| Gestodene | ~9x that of Progesterone | 0.154x that of DHT |
Table 2: Comparison of Receptor Binding Affinities for Progestin and Androgen Receptors.[12][14]
Molecular Mechanism of Action
Upon binding to the progesterone receptor, the active metabolites of this compound initiate a cascade of molecular events that ultimately alter gene expression and cellular function. This occurs through both classical genomic and non-classical non-genomic pathways.
Classical Genomic Signaling Pathway
The primary mechanism of action for progestins is the classical genomic pathway.[17][18]
-
Ligand Binding: Norelgestromin or levonorgestrel binds to the ligand-binding domain of the progesterone receptor in the cytoplasm.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer.
-
Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.
-
DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[19][20]
-
Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription.[21][22]
Non-Classical, Non-Genomic Signaling
In addition to the slower genomic effects, progestins can also elicit rapid, non-genomic responses.[17][18] These are mediated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm.[18] Activation of these receptors can trigger rapid intracellular signaling cascades, such as the activation of protein kinases like Src and the mitogen-activated protein kinase (MAPK) pathway.[19][23] These rapid signals can then influence cellular processes and may also cross-talk with the genomic signaling pathway.[23]
Physiological Consequences of Progesterone Receptor Activation
The activation of progesterone receptors by this compound's metabolites in the female reproductive system leads to its contraceptive effects through a multi-faceted mechanism.[3][16]
-
Inhibition of Ovulation: The primary contraceptive effect is the suppression of the hypothalamic-pituitary-ovarian axis.[5] By acting on the hypothalamus, progestins decrease the pulse frequency of gonadotropin-releasing hormone (GnRH).[5] This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing follicular development and the LH surge required for ovulation.[10][16][24]
-
Changes in Cervical Mucus: Progestins cause the cervical mucus to become thick and viscous, creating a barrier that is hostile to sperm penetration.[3][16][24]
-
Endometrial Alterations: The endometrium is altered to become unreceptive to the implantation of a fertilized egg.[3][16][24]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds (e.g., this compound and its metabolites) for the progesterone receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand (tracer) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50) is determined, which is inversely proportional to its binding affinity.
Materials:
-
Progesterone Receptor Ligand Binding Domain (PR-LBD), recombinant.
-
Radiolabeled tracer (e.g., [³H]-Promegestone) or fluorescent tracer.
-
Test compounds (this compound, metabolites) and reference compound (unlabeled progesterone).
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay).
-
Multi-well plates (e.g., 96-well or 384-well).
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. Prepare a working solution of the PR-LBD and the tracer.
-
Assay Setup: In a multi-well plate, add the assay buffer, the tracer, and varying concentrations of the test compound or reference compound.
-
Initiate Reaction: Add the PR-LBD solution to each well to initiate the binding reaction. Include control wells for total binding (tracer and receptor, no competitor) and non-specific binding (tracer, receptor, and a high concentration of unlabeled reference compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand (for radiolabeled assay): Separate the receptor-bound tracer from the free tracer using methods like dextran-coated charcoal or filtration.
-
Detection:
-
Radiolabeled Assay: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Fluorescent Assay: Measure the fluorescence polarization directly in the plate.[25]
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Progesterone Receptor Transactivation Assay
Objective: To measure the functional activity (agonist or antagonist) of test compounds on the progesterone receptor.
Principle: This cell-based assay utilizes a host cell line (e.g., CHO or MDA-MB 231) co-transfected with an expression vector for the progesterone receptor and a reporter gene construct.[26][27] The reporter gene (e.g., luciferase) is under the control of a promoter containing progesterone response elements (PREs). Agonist binding to the PR will activate transcription of the reporter gene, leading to a measurable signal. Antagonists will block this activation.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary - CHO).
-
Expression vector containing the full-length human progesterone receptor cDNA.
-
Reporter plasmid containing a PRE-driven promoter upstream of a reporter gene (e.g., pMMTV-luc).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and reference agonist (progesterone) and antagonist (RU486).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PR expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds, reference agonist, or reference antagonist.
-
Agonist Mode: Test compounds are added alone.
-
Antagonist Mode: Test compounds are added in the presence of a fixed concentration of a reference agonist (e.g., progesterone).
-
-
Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the signal (e.g., luminescence) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration).
-
Agonist Mode: Plot the reporter activity against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50.
-
Conclusion
This compound exerts its potent and selective progestational effects through a well-defined mechanism of action. As a prodrug, its activity is dependent on its conversion to active metabolites, primarily norelgestromin. These metabolites are agonists of the progesterone receptor, demonstrating high binding affinity and, critically, high selectivity over the androgen receptor. This selectivity profile minimizes androgenic side effects, representing a significant advantage over older progestins. The activation of progesterone receptors by these metabolites initiates classical genomic and non-classical signaling pathways, leading to the key physiological changes—inhibition of ovulation, thickening of cervical mucus, and endometrial modification—that ensure its high contraceptive efficacy. A thorough understanding of this multifaceted mechanism is essential for the continued development and optimization of hormonal therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Receptor binding of this compound--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of transdermal hormonal contraception : focus on the ethinylestradiol/norelgestromin contraceptive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Norelgestromin - Wikipedia [en.wikipedia.org]
- 12. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Progesterone receptor transcription and non-transcription signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 24. What is the mechanism of Norelgestromin? [synapse.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. Induction of androgen receptor activity by this compound and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Norgestimate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate is a third-generation progestin widely used in hormonal contraceptives. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound, a synthetic progestogen, is a pivotal component in modern oral contraceptives. Structurally, it is the 3-oxime and 17β-acetate ester of levonorgestrel.[1] As a prodrug, this compound is rapidly metabolized in the body to its active metabolites, primarily norelgestromin (17-deacetylthis compound) and, to a lesser extent, levonorgestrel.[1] These metabolites are agonists of the progesterone receptor, which is the primary mechanism for their contraceptive effect.[1] This guide delves into the synthetic pathways for this compound, its physicochemical characteristics, and the signaling cascades it modulates.
Chemical Properties of this compound
This compound is a white crystalline solid.[2] Its chemical structure is characterized by a gonane steroid skeleton with an oxime group at the C-3 position and an acetate ester at the C-17 position. The presence of the oxime group results in the existence of (E)- and (Z)-isomers.
| Property | Value | Reference |
| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-(hydroxyimino)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3] |
| Molecular Formula | C23H31NO3 | [4] |
| Molar Mass | 369.50 g/mol | [1] |
| Melting Point | 214-218 °C | [1] |
| Solubility | Soluble in DMSO (74 mg/mL) | [5] |
| Stereochemistry | Racemic mixture of (E)- and (Z)-isomers | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from levonorgestrel. The key transformations involve the acetylation of the 17-hydroxyl group of levonorgestrel, followed by the oximation of the 3-keto group.
Synthetic Pathway Overview
The general synthetic route to this compound is depicted below. The initial step is the esterification of the 17β-hydroxyl group of levonorgestrel to form levonorgestrel acetate. This intermediate is then reacted with an oximation agent, such as hydroxylamine hydrochloride, to convert the 3-keto group into an oxime, yielding this compound as a mixture of (E)- and (Z)-isomers.
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps in this compound synthesis, based on general procedures for steroid modifications.
3.2.1. Acetylation of Levonorgestrel to Levonorgestrel Acetate
Objective: To synthesize levonorgestrel acetate from levonorgestrel.
Materials:
-
Levonorgestrel
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve levonorgestrel in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the slow addition of acetic anhydride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure levonorgestrel acetate.
3.2.2. Oximation of Levonorgestrel Acetate to this compound
Objective: To synthesize this compound from levonorgestrel acetate.
Materials:
-
Levonorgestrel acetate
-
Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Water
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve levonorgestrel acetate in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude this compound will be a mixture of (E)- and (Z)-isomers. These can be separated by silica gel column chromatography or by high-performance liquid chromatography (HPLC) to obtain the individual isomers if required. A typical mobile phase for HPLC separation is a mixture of water, tetrahydrofuran, and methanol.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through its active metabolites, norelgestromin and levonorgestrel. These metabolites are potent agonists of the progesterone receptor (PR).
Contraceptive Action
The binding of norelgestromin and levonorgestrel to the progesterone receptor in the hypothalamus and pituitary gland leads to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This results in the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The inhibition of the LH surge is critical for preventing ovulation.
Additionally, the progestogenic activity of this compound's metabolites alters the consistency of the cervical mucus, making it thicker and less permeable to sperm, and also modifies the endometrium to be less receptive to implantation.
Caption: Signaling pathway of this compound's contraceptive action.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The synthetic pathway, primarily involving the acetylation of levonorgestrel and subsequent oximation, has been outlined with representative experimental protocols. The key chemical characteristics have been summarized, and the signaling pathway leading to its contraceptive efficacy has been illustrated. This comprehensive information serves as a valuable resource for professionals engaged in the research and development of hormonal therapeutics.
References
- 1. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norethisterone and levonorgestrel esters: a novel synthetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 6. encyclopedia.pub [encyclopedia.pub]
The Genesis of a Third-Generation Progestin: An In-depth Technical Guide to the Discovery and Development of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and developmental history of norgestimate, a third-generation progestin widely used in hormonal contraception and for the treatment of acne. This document details the chemical synthesis, mechanism of action, pharmacokinetics, and pivotal preclinical and clinical findings that have established its role in women's health. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.
Introduction: The Quest for a More Selective Progestin
The development of synthetic progestins has been a cornerstone of reproductive medicine. The initial first-generation progestins, while effective, were associated with androgenic side effects. This led to the development of second-generation progestins with improved profiles, but the quest for even greater selectivity continued. This compound emerged from this research as a "third-generation" progestin, designed to exhibit high progestational activity with minimal androgenicity. Patented in 1965 and introduced for medical use in 1986, this compound represented a significant advancement in hormonal therapy.
Chemical Development and Synthesis
This compound (17α-ethynyl-18-methyl-19-nortestosterone 3-oxime 17β-acetate) is a derivative of norethisterone and a member of the gonane subgroup of 19-nortestosterone progestins. It is chemically synthesized from d-norgestrel, which itself can be synthesized from norethisterone.
Experimental Protocol: Synthesis of this compound from D-Norgestrel
The synthesis of this compound from d-norgestrel involves a two-step process: acetylation followed by oximation.
Step 1: Acetylation of d-norgestrel to d-norgestrel acetate
-
Reagents: D-norgestrel, acetic anhydride, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure: D-norgestrel is reacted with acetic anhydride in the presence of an acid catalyst. The reaction mixture is stirred for a defined period, typically ranging from 5 to 30 minutes. Following the reaction, water and an acid (e.g., HCl) are added, and stirring is continued. The product, d-norgestrel acetate, is then precipitated by pouring the reaction mixture into an ice-water mixture and purified by recrystallization.
Step 2: Oximation of d-norgestrel acetate to this compound
-
Reagents: D-norgestrel acetate, hydroxylammonium acetate, and acetic acid.
-
Procedure: D-norgestrel acetate is dissolved in acetic acid, and hydroxylammonium acetate is added. The reaction is stirred at room temperature for approximately 45 minutes. The resulting this compound is precipitated by pouring the mixture into water, filtered, washed until neutral, and dried. This process yields a mixture of (E)- and (Z)-isomers of this compound.
Pharmacodynamics: Mechanism of Action
This compound is a prodrug that is rapidly and extensively metabolized in the body to its active metabolites, primarily norelgestromin (17-deacetylthis compound) and, to a lesser extent, levonorgestrel.[1] These metabolites are potent agonists of the progesterone receptor (PR).
Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation
The primary contraceptive effect of this compound is mediated through the negative feedback of its active metabolites on the HPO axis. This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[2] The suppression of the mid-cycle LH surge is the key mechanism for the inhibition of ovulation.[2]
Progesterone Receptor (PR) Signaling Pathway
The active metabolites of this compound bind to and activate intracellular progesterone receptors. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of the transcription of target genes. This genomic action is central to the progestational effects of this compound. Key target genes in the endometrium include those involved in implantation and decidualization, such as Ihh, Bmp2, and Hoxa10.[1]
Pharmacokinetics and Metabolism
This compound is rapidly and almost completely metabolized upon oral administration, with very low levels of the parent drug detectable in circulation.[3] The primary metabolic pathway is deacetylation to norelgestromin, followed by conversion to levonorgestrel.[3]
Quantitative Pharmacokinetic Data
| Parameter | Norelgestromin | Levonorgestrel |
| Time to Peak (Tmax) | ~2 hours | ~2 hours |
| Elimination Half-life | 17-37 hours | 24-32 hours |
| Protein Binding | >97% (primarily to albumin) | >97% (to albumin and SHBG) |
| Metabolism | Hepatic | Hepatic |
| Excretion | Urine (~47%) and Feces (~37%) as metabolites | Urine and Feces as metabolites |
| Data compiled from multiple sources.[3] |
Preclinical Studies
Preclinical studies in various animal models were crucial in establishing the pharmacological profile of this compound.
Experimental Protocol: Ovulation Inhibition in Rats
-
Animal Model: Sexually mature female rats (specific strain, e.g., Sprague-Dawley).
-
Procedure: A standard protocol of superovulation is often used to synchronize the animals. This involves the administration of pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development, followed by human chorionic gonadotropin (hCG) to induce ovulation. This compound is administered orally or subcutaneously at various doses prior to the hCG injection.
-
Endpoint Assessment: The number of oocytes in the oviducts is counted 24 hours after hCG administration to determine the extent of ovulation inhibition.
-
Results: this compound effectively suppresses ovulation in rats by preventing the preovulatory LH surge.[4]
Clinical Development and Efficacy
Clinical trials have demonstrated the high contraceptive efficacy of this compound in combination with ethinyl estradiol, as well as its effectiveness in treating moderate acne vulgaris.
Contraceptive Efficacy
Numerous large-scale clinical trials have established the contraceptive efficacy of this compound-containing oral contraceptives. The primary mechanism is the consistent inhibition of ovulation.
Efficacy in the Treatment of Moderate Acne Vulgaris
The anti-androgenic properties of this compound make it an effective treatment for acne. By increasing sex hormone-binding globulin (SHBG) levels, it reduces the amount of free, biologically active testosterone.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[5][6]
-
Patient Population: Females aged 15-49 with moderate facial acne vulgaris.[5][6]
-
Treatment Regimen: Typically, a 6-month treatment period with a triphasic regimen of this compound and ethinyl estradiol or a matching placebo.[5][6][7]
-
Efficacy Assessment:
-
Lesion Counts: Counting of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) facial lesions at baseline and subsequent visits.[6][7]
-
Investigator's Global Assessment (IGA): A physician's overall assessment of the improvement in acne severity on a standardized scale.[6][8]
-
Subject's Self-Assessment: The patient's evaluation of their acne improvement.[8]
-
-
Results: Clinical trials have consistently shown that this compound/ethinyl estradiol is significantly more effective than placebo in reducing inflammatory and total acne lesion counts, and in improving the investigator's and subject's global assessments of acne.[5][6]
| Clinical Efficacy Endpoint (Acne) | This compound/Ethinyl Estradiol Group | Placebo Group | p-value |
| Mean Reduction in Inflammatory Lesions | 51.4% - 62.0% | 34.6% - 38.6% | <0.01 |
| Mean Reduction in Total Lesions | 46.4% - 53.1% | 26.8% - 33.9% | <0.001 |
| Investigator's Global Assessment (Improved) | 83.3% - 93.7% | 62.5% - 65.4% | <0.001 |
| Data from representative randomized controlled trials.[5][6] |
Receptor Binding Affinity
The selectivity of this compound and its metabolites is evident from their receptor binding profiles.
| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) |
| This compound | 15 | Very Low |
| Norelgestromin | 10 | Very Low |
| Levonorgestrel | 150 | Moderate |
| Levonorgestrel Acetate | 135 | Not specified |
| Relative Binding Affinity (RBA) compared to a reference compound (promegestone for PR). Data compiled from multiple sources. |
Conclusion
The development of this compound marked a significant step forward in progestin therapy, offering a potent progestational agent with a favorable safety profile due to its minimal androgenicity. Its well-characterized mechanism of action, predictable pharmacokinetics, and proven clinical efficacy in both contraception and the treatment of acne have solidified its place as a valuable therapeutic option for women. The data and experimental frameworks presented in this guide provide a comprehensive technical resource for professionals in the field of drug development and research.
References
- 1. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and ethinyl estradiol in the treatment of acne vulgaris: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of this compound and ethinyl estradiol in treating moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Clinical evidence of the endocrinological influence of a triphasic oral contraceptive containing this compound and ethinyl estradiol in treating women with acne vulgaris. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Norgestimate: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate, a synthetic progestin widely used in oral contraceptives, undergoes rapid and extensive metabolism in vivo, leading to the formation of pharmacologically active metabolites that are primarily responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic pathways.
Introduction
This compound (NGM) is a third-generation progestin characterized by its high progestational activity and minimal androgenicity.[1] It is exclusively available in combination with an estrogen, typically ethinyl estradiol (EE), for contraception and the treatment of acne vulgaris.[2][3] Upon oral administration, this compound acts as a prodrug, undergoing rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[4][5] Consequently, circulating levels of the parent drug are very low and transient.[2] The pharmacological activity of this compound is primarily attributed to its major active metabolites: norelgestromin (NGMN), also known as 17-deacetylthis compound, and norgestrel (NG), which is synonymous with levonorgestrel.[6][7] Understanding the pharmacokinetic profile and metabolic fate of these active moieties is crucial for optimizing therapeutic regimens and for the development of new drug formulations.
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and metabolized.[8] The pharmacokinetic properties of its primary active metabolites, norelgestromin and norgestrel, have been characterized in multiple clinical studies.
Absorption and Bioavailability
This compound and ethinyl estradiol are rapidly absorbed after being taken orally.[8] The peak serum concentrations of norelgestromin and ethinyl estradiol are typically reached within 2 hours of administration.[3] Due to its extensive and rapid first-pass metabolism, the oral bioavailability of this compound itself is unknown and difficult to determine using standard area-under-the-curve (AUC) methods.[2]
Distribution
The distribution of this compound's active metabolites is heavily influenced by their binding to serum proteins. Norelgestromin is highly bound (>97%) to albumin but not to sex hormone-binding globulin (SHBG).[5][6] In contrast, norgestrel is also highly protein-bound (>97%) but primarily to SHBG, with a smaller fraction bound to albumin.[5][6] This differential binding has significant implications for the biological activity of each metabolite, as only the unbound fraction is considered pharmacologically active. The high affinity of norgestrel for SHBG limits its biological activity.[5]
Metabolism
This compound is extensively metabolized through a series of enzymatic reactions primarily occurring in the liver and gastrointestinal tract.[4][9] The metabolic cascade is initiated by rapid deacetylation to form norelgestromin.[4] Norelgestromin is then further metabolized to norgestrel and various hydroxylated and conjugated metabolites.[5] Key enzymes involved in the metabolism of norelgestromin include CYP3A4, with minor contributions from CYP2B6 and CYP2C9, which are responsible for hydroxylation.[4] Norgestrel undergoes O-glucuronidation, a reaction catalyzed by UGT1A1, as well as oxidation by CYP3A4.[4]
Excretion
The metabolites of this compound are eliminated from the body through both renal and fecal pathways.[5] Following the administration of radiolabeled this compound (14C-norgestimate), approximately 47% of the radioactivity is recovered in the urine and 37% in the feces.[5] Unchanged this compound is not detected in the urine, underscoring its complete metabolic transformation in vivo.[5] The elimination half-life of norelgestromin ranges from 12 to 30 hours, while that of norgestrel is approximately 36.4 ± 10.2 hours.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the major active metabolites of this compound, norelgestromin (NGMN), and norgestrel (NG), following oral administration of a combination product containing 250 mcg of this compound and 35 mcg of ethinyl estradiol.
Table 1: Mean (SD) Pharmacokinetic Parameters of Norelgestromin (NGMN) and Norgestrel (NG) After a Single Dose (Cycle 1, Day 1) [3][8]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | t1/2 (h) |
| NGMN | 1.78 (0.397) | 1.19 (0.25) | 9.9 (3.25) | 18.4 (5.91) |
| NG | 0.649 (0.49) | 1.42 (0.69) | 6.22 (2.46) | 37.8 (14) |
Table 2: Mean (SD) Pharmacokinetic Parameters of Norelgestromin (NGMN) and Norgestrel (NG) at Steady State (Cycle 3, Day 21) [3][8]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | t1/2 (h) |
| NGMN | 2.19 (0.655) | 1.43 (0.68) | 18.1 (5.53) | 24.9 (9.04) |
| NG | 2.65 (1.11) | 1.67 (1.32) | 48.2 (20.5) | 45 (20.4) |
Cmax: Maximum serum concentration, Tmax: Time to reach maximum serum concentration, AUC0-24h: Area under the serum concentration-time curve from 0 to 24 hours, t1/2: Elimination half-life.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies conducted in healthy, non-pregnant, and non-lactating female subjects. A typical study design to assess the bioequivalence and pharmacokinetic profile of this compound-containing oral contraceptives is outlined below.
Study Design
A single-dose, two-treatment, two-period crossover in vivo bioequivalence study is often recommended.[10] This design involves administering a single dose of the test and reference formulations to subjects in a randomized sequence, with a washout period between treatments.
Subjects
Healthy, non-pregnant, and non-lactating female volunteers are recruited for these studies.[10] The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.
Dosing and Administration
Subjects typically receive a single oral dose of the this compound-containing tablet under fasting conditions.[10]
Sample Collection
Serial blood samples are collected from each subject at predefined time points before and after drug administration. Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
The concentrations of the analytes of interest, primarily ethinyl estradiol and 17-deacetylthis compound (norelgestromin), in the plasma samples are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This method provides the necessary sensitivity and specificity for quantifying the low concentrations of these compounds in biological matrices.
Pharmacokinetic Analysis
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated from the plasma concentration-time data for each subject and treatment using non-compartmental methods. Statistical analyses are then performed to compare the bioavailability of the test and reference products.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformation of this compound into its active metabolites.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.
Conclusion
This compound is a prodrug that is rapidly and extensively metabolized to its active metabolites, norelgestromin and norgestrel, which are responsible for its clinical efficacy. The pharmacokinetic profiles of these metabolites are well-characterized, with distinct patterns of protein binding that influence their biological activity. A thorough understanding of the in vivo disposition of this compound is essential for the continued development and clinical application of this important therapeutic agent.
References
- 1. This compound: a clinical overview of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Serum distribution of the major metabolites of this compound in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic and pharmacokinetic characteristics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 9. Metabolism of this compound by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to Norgestimate and its Active Metabolites: Norelgestromin and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate is a third-generation progestin widely used in hormonal contraceptives. It functions as a prodrug, rapidly and extensively metabolized in the body to its primary active metabolites: norelgestromin and, to a lesser extent, levonorgestrel.[1][2] This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic profiles of these active metabolites. It includes detailed summaries of their receptor binding affinities, pharmacokinetic parameters, and the signaling pathways through which they exert their effects. The information is presented to support further research and development in the field of steroidal contraceptives and related therapeutic areas.
Introduction
This compound has been a cornerstone of hormonal contraception for decades, valued for its efficacy and favorable side effect profile, particularly its minimal androgenic effects.[3] Understanding the activity of its metabolites is crucial for a complete picture of its mechanism of action and clinical effects. Norelgestromin is the major metabolite, while levonorgestrel is formed in smaller quantities.[1][2] This document delves into the core scientific data surrounding these two active compounds.
Metabolism of this compound
Upon oral administration, this compound undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver. The primary metabolic pathway involves the deacetylation of this compound to form norelgestromin (17-deacetylthis compound).[1] A smaller portion of this compound is metabolized to levonorgestrel.[4] These metabolites are then further hydroxylated and conjugated for excretion.[1]
Pharmacokinetics
The pharmacokinetic profiles of norelgestromin and levonorgestrel (as norgestrel) have been characterized following the oral administration of this compound. Key parameters are summarized in the table below.
| Parameter | Norelgestromin | Norgestrel (Levonorgestrel) |
| Cmax (ng/mL) | 0.80 (± 0.23) | 1.61 (± 0.45) |
| Tmax (hr) | 1.9 (± 0.6) | 1.6 (± 0.6) |
| AUC0-24h (ng.hr/mL) | 7.6 (± 2.0) | 18.2 (± 5.3) |
| t1/2 (hr) | 28 (± 9) | 36 (± 10) |
| Data from a study with oral administration of 250 mcg this compound / 35 mcg ethinyl estradiol. |
Table 1: Pharmacokinetic Parameters of Norelgestromin and Norgestrel.
Pharmacodynamics: Receptor Binding Profile
The biological effects of norelgestromin and levonorgestrel are mediated through their interaction with various steroid receptors. Their binding affinities for the progesterone receptor (PR) and androgen receptor (AR) are critical to their progestational efficacy and androgenic side effect profile, respectively.
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) |
| Norelgestromin | 155 | 6 |
| Levonorgestrel | 150 | 30 |
| Relative Binding Affinity (RBA) compared to progesterone for PR and dihydrotestosterone for AR. |
Table 2: Receptor Binding Affinities of Norelgestromin and Levonorgestrel.
Signaling Pathways
The primary mechanism of action for progestins like norelgestromin and levonorgestrel is through the activation of the progesterone receptor, which modulates gene transcription.
Classical Genomic Signaling Pathway
Upon binding to norelgestromin or levonorgestrel, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.[5]
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone Receptor Affinity
This protocol outlines a method to determine the binding affinity of test compounds to the progesterone receptor.
1. Materials:
- Human uterine cytosol (source of progesterone receptors)
- [3H]-Progesterone (radioligand)
- Unlabeled test compounds (norelgestromin, levonorgestrel)
- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation cocktail and counter
2. Procedure:
- Preparation: Prepare serial dilutions of the unlabeled test compounds.
- Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-Progesterone, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled progesterone). Incubate to allow binding to reach equilibrium.
- Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prepare_Reagents [label="Prepare Reagents\n(Cytosol, Radioligand, Competitors)"];
Incubate [label="Incubate\n(Receptor + Radioligand +/- Competitor)"];
Separate [label="Separate Bound/\nFree Ligand"];
Count [label="Count Radioactivity"];
Analyze [label="Analyze Data\n(IC50, Ki)"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Reagents;
Prepare_Reagents -> Incubate;
Incubate -> Separate;
Separate -> Count;
Count -> Analyze;
Analyze -> End;
}
Conclusion
This compound's clinical profile is a direct consequence of the activities of its primary metabolites, norelgestromin and levonorgestrel. Norelgestromin, the major metabolite, exhibits high progestational activity with minimal androgenicity. Levonorgestrel, while present in lower concentrations, also contributes to the overall progestational effect but has a higher relative androgenic receptor binding affinity. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of these metabolites is essential for the rational design and development of future hormonal therapies. The data and protocols presented in this guide offer a foundational resource for researchers in this field.
References
- 1. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Systemic availability of levonorgestrel after single oral administration of a this compound-containing combination oral contraceptive to 12 young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
Norgestimate's Interaction with the Androgen Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (NGM) is a third-generation progestin widely used in hormonal contraceptives. Its pharmacological profile is of significant interest due to its high progestational selectivity and minimal androgenicity. This technical guide provides an in-depth analysis of this compound's binding affinity for the androgen receptor (AR), a key determinant of its androgenic potential. Understanding this interaction is crucial for the development of new hormonal therapies with improved side-effect profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.
Quantitative Analysis of this compound's Androgen Receptor Binding Affinity
The binding affinity of this compound and its metabolites for the androgen receptor has been quantified in several studies, primarily through in vitro competitive binding assays. The data consistently demonstrate that this compound exhibits a very low binding affinity for the androgen receptor, particularly in comparison to its high affinity for the progesterone receptor (PR). This low affinity is a cornerstone of its favorable clinical profile, minimizing androgen-related side effects.
Key quantitative metrics include the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). The IC50 value represents the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor, with a higher IC50 indicating lower binding affinity. RBA compares the affinity of a test compound to that of a standard, potent androgen, typically dihydrotestosterone (DHT), which is set to 100%.
The following table summarizes the available quantitative data for this compound and its metabolites in relation to the androgen receptor.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| This compound | IC50 | 764 nM | Rat Prostate | Radiolabeled DHT | [1][2] |
| This compound | RBA (vs. DHT) | ~1.3% | Rat Prostate | Not Specified | [1] |
| This compound | RBA (vs. DHT) | 0.003x that of DHT | Rat Prostate | Not Specified | [3][4] |
| 17-deacetylated this compound | RBA (vs. DHT) | 0.013x that of DHT | Rat Prostate | Not Specified | [4] |
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of this compound's binding affinity for the androgen receptor typically employs a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies used in the cited research.
Objective: To determine the concentration of this compound required to inhibit the binding of a radiolabeled androgen to the androgen receptor by 50% (IC50).
Materials:
-
Receptor Source: Cytosolic fraction from the ventral prostates of castrated male rats.
-
Radioligand: Tritiated dihydrotestosterone ([³H]-DHT) or a synthetic radiolabeled androgen like [³H]-R1881.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Standard Competitor: Unlabeled dihydrotestosterone (DHT) or methyltrienolone (R1881).
-
Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Equipment: Refrigerated centrifuge, scintillation counter, vortex mixer, pipettes.
Methodology:
-
Preparation of Receptor Cytosol:
-
Ventral prostates are excised from castrated male rats and homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to pellet cellular debris and nuclei.
-
The resulting supernatant, containing the cytosolic androgen receptors, is carefully collected.
-
-
Competitive Binding Incubation:
-
A constant concentration of [³H]-DHT (typically 1-2 nM) is incubated with an aliquot of the receptor cytosol.
-
Increasing concentrations of unlabeled this compound (or the standard competitor, DHT) are added to the incubation tubes.
-
Control tubes are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled DHT).
-
The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:
-
Hydroxylapatite (HAP) Assay: An ice-cold slurry of HAP is added to each tube. The HAP binds the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed to remove any remaining free radioligand.
-
Dextran-Coated Charcoal (DCC) Assay: A suspension of DCC is added to each tube. The charcoal adsorbs the free radioligand. The tubes are centrifuged to pellet the charcoal, and the supernatant containing the receptor-bound radioligand is collected.
-
-
-
Quantification:
-
The amount of radioactivity in the bound fraction (HAP pellet or DCC supernatant) is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve as the concentration of this compound that causes 50% inhibition of specific [³H]-DHT binding.
-
Caption: Workflow of a competitive radioligand binding assay.
Androgen Receptor Signaling and this compound's Mechanism of Anti-Androgenic Action
The androgenic effects of testosterone are primarily mediated by its more potent metabolite, dihydrotestosterone (DHT). DHT binds to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR-DHT complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for androgenic effects.
This compound exerts its anti-androgenic effects through a multi-faceted mechanism that extends beyond its weak interaction with the androgen receptor:
-
Weak Competitive Binding: As detailed above, this compound has a very low affinity for the androgen receptor. While not a potent antagonist, at therapeutic concentrations, it may contribute to some competitive inhibition of DHT binding.
-
Inhibition of 5α-Reductase: this compound has been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more active DHT. By reducing the levels of DHT, this compound diminishes the primary ligand that activates the androgen receptor signaling pathway.
-
Increased Sex Hormone-Binding Globulin (SHBG) Levels: When administered with an estrogen, such as in combined oral contraceptives, this compound does not counteract the estrogen-induced increase in SHBG production by the liver. SHBG binds to androgens, particularly testosterone, in the bloodstream, reducing the amount of free testosterone available to be converted to DHT and to act on target tissues.
Caption: this compound's interference with androgen signaling.
Conclusion
The minimal androgenicity of this compound is well-supported by quantitative binding data demonstrating its very low affinity for the androgen receptor. This inherent property, combined with its ability to inhibit 5α-reductase and its compatibility with estrogen-induced increases in SHBG, provides a comprehensive mechanism for its anti-androgenic effects. This technical overview serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, offering a concise yet detailed understanding of this compound's interaction with the androgen receptor and its broader implications for hormonal therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Norgestimate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate is a synthetic progestin widely used in hormonal contraceptives. As a third-generation progestin, it was designed to exhibit high progestational activity while minimizing androgenic side effects. Understanding the cellular and molecular mechanisms of this compound is crucial for elucidating its therapeutic effects and potential off-target activities. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a valuable resource for the scientific community.
Data Presentation
The following tables summarize the quantitative data on the in vitro cellular effects of this compound and its metabolites.
Table 1: Receptor Binding Affinity of this compound and its Metabolites
| Compound | Receptor | Relative Binding Affinity (RBA) | Test System | Reference |
| This compound | Progesterone Receptor (PR) | Similar to Progesterone | Rabbit Uterine Receptors | [1] |
| 17-deacetylated this compound (Norelgestromin) | Progesterone Receptor (PR) | Similar to Progesterone | Rabbit Uterine Receptors | [1] |
| 3-keto this compound | Progesterone Receptor (PR) | ~5 times that of Progesterone | Rabbit Uterine Receptors | [1] |
| Levonorgestrel-17-acetate | Progesterone Receptor (PR) | 110% (compared to R5020) | Human Myometrial Tissue | [2] |
| Levonorgestrel-3-oxime | Progesterone Receptor (PR) | 8% (compared to R5020) | Human Myometrial Tissue | [2] |
| L-norgestimate | Progesterone Receptor (PR) | 0.8% (compared to R5020) | Human Myometrial Tissue | [2] |
| This compound | Androgen Receptor (AR) | 0.003 - 0.025 times that of Dihydrotestosterone (DHT) | Rat Prostatic Receptors | [1] |
| 17-deacetylated this compound (Norelgestromin) | Androgen Receptor (AR) | Not specified, but has anti-androgenic properties | Human Androgen-Dependent Stable-Transfected Cell Line | [3] |
| This compound | Estrogen Receptor (ER) | No binding | In vitro assays | [4] |
| This compound | Sex Hormone-Binding Globulin (SHBG) | No significant displacement of [3H]testosterone | In vitro assay | [2] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC50 | Test System | Reference |
| 5α-reductase | 10 µM | In vitro assay using skin | [5] |
Table 3: Anti-Androgenic Activity of this compound and its Metabolite
| Compound | Assay | Result | Cell Line | Reference |
| This compound (NG) | Androgen Receptor (AR) Competition Assay (Ki) | 4.2 ± 0.5 x 10⁻⁸ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |
| 17-deacetylthis compound (dNG) | Androgen Receptor (AR) Competition Assay (Ki) | 3.4 ± 0.4 x 10⁻⁸ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |
| This compound (NG) | Inhibition of Androgen-Induced Luciferase Activity | 24% inhibition at 3 x 10⁻⁷ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |
| 17-deacetylthis compound (dNG) | Inhibition of Androgen-Induced Luciferase Activity | 24% inhibition at 3 x 10⁻⁷ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |
Table 4: Effects on Cell Proliferation and Viability
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Very low androgenic activity in transactivation assay | Not specified | [5][6] |
| Norgestrel (metabolite of this compound) | MCF-7 (Breast Cancer) | Stimulated proliferation | Stimulation at 10⁻⁸ M | [7] |
| This compound | SKOV3 (Ovarian Cancer) | No specific data on this compound found. General information on the cell line's response to other agents is available. | Not available | [1][8][9] |
| This compound | Ishikawa (Endometrial Cancer) | No specific data on this compound found. General information on the cell line is available. | Not available |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is a generalized procedure for determining the binding affinity of this compound to steroid hormone receptors.
Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of this compound for a specific receptor (e.g., Progesterone Receptor, Androgen Receptor).
Materials:
-
Target tissue or cells expressing the receptor of interest (e.g., rabbit uterus for PR, rat prostate for AR).
-
Radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]R1881 for AR).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Washing buffer.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Receptor Preparation:
-
Homogenize the target tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Prepare a cytosol fraction by ultracentrifugation of the supernatant. The supernatant contains the soluble receptors.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Include a tube with only the radiolabeled ligand (total binding) and a tube with the radiolabeled ligand and a large excess of unlabeled ligand (non-specific binding).
-
Add the receptor preparation to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Androgen Receptor (AR) Transactivation Assay
This protocol describes a luciferase reporter gene assay to measure the androgenic or anti-androgenic activity of this compound in a cell-based system.[5][6]
Objective: To assess the ability of this compound to activate or inhibit the transcriptional activity of the Androgen Receptor.
Cell Line: MDA-MB-231 (human breast cancer cell line).
Materials:
-
MDA-MB-231 cells.
-
Cell culture medium and supplements.
-
AR expression vector.
-
Luciferase reporter gene construct containing androgen response elements (AREs).
-
Transfection reagent.
-
This compound and control compounds (e.g., DHT as an agonist, bicalutamide as an antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells in appropriate medium until they reach the desired confluency for transfection.
-
-
Transfection:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter construct using a suitable transfection reagent.
-
A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound in the presence or absence of an AR agonist like DHT.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly luciferase activity using a luminometer.
-
If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
To assess agonistic activity, compare the luciferase activity in this compound-treated cells to that of vehicle-treated cells.
-
To assess antagonistic activity, compare the luciferase activity in cells co-treated with DHT and this compound to that of cells treated with DHT alone.
-
Cell Viability/Proliferation Assay (MTT Assay)
This is a general protocol to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation, and to calculate the IC50 value.
Cell Lines: MCF-7, T-47D, MDA-MB-231 (Breast Cancer), Ishikawa (Endometrial Cancer), SKOV3 (Ovarian Cancer).
Materials:
-
Selected cancer cell line.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Apoptosis Detection by TUNEL Assay
This is a general protocol for detecting DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Objective: To qualitatively and quantitatively assess apoptosis in this compound-treated cells.
Materials:
-
Cells treated with this compound and control cells.
-
Fixation solution (e.g., paraformaldehyde).
-
Permeabilization solution (e.g., Triton X-100).
-
TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or fluorescently labeled dUTP).
-
Antibody against the label (if using an indirect method).
-
Fluorescent secondary antibody (if necessary).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound.
-
Harvest and fix the cells.
-
-
Permeabilization:
-
Permeabilize the cells to allow the TUNEL reagents to enter.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a direct method with fluorescently labeled nucleotides, proceed to visualization.
-
If using an indirect method, incubate with a primary antibody against the label, followed by a fluorescently labeled secondary antibody.
-
-
Counterstaining:
-
Stain the cell nuclei with a counterstain like DAPI.
-
-
Analysis:
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.
-
Alternatively, analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and Action
This compound is a prodrug that is rapidly metabolized in vivo to its active metabolites, including 17-deacetylthis compound (norelgestromin) and levonorgestrel.[2] These metabolites are responsible for the majority of its biological activity.
Caption: Metabolic activation of this compound.
Progesterone Receptor (PR) Genomic Signaling Pathway
This compound's primary mechanism of action is through its interaction with the progesterone receptor. As a PR agonist, its metabolites bind to the receptor, leading to the regulation of target gene expression.
Caption: this compound's genomic signaling via the progesterone receptor.
Androgen Receptor (AR) Antagonist Activity Workflow
This compound exhibits minimal androgenicity and can act as a weak antagonist at the androgen receptor, which is relevant to its favorable side-effect profile.
Caption: this compound's antagonistic effect on the androgen receptor.
Potential Non-Genomic Signaling of this compound
Progestins can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades. While not extensively studied for this compound specifically, it is hypothesized to potentially modulate pathways like MAPK and PI3K/Akt through membrane-associated progesterone receptors.
Caption: Hypothesized non-genomic signaling of this compound.
Conclusion
This technical guide provides a consolidated overview of the in vitro cellular effects of this compound. The presented data on receptor binding and enzyme inhibition, along with detailed experimental protocols, offer a solid foundation for researchers investigating the molecular pharmacology of this synthetic progestin. The visualized signaling pathways provide a conceptual framework for its genomic and potential non-genomic actions. Further research is warranted to elucidate the precise effects of this compound on cell proliferation and apoptosis in various cell types and to fully map its downstream signaling cascades. This guide serves as a valuable starting point for such future investigations.
References
- 1. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor binding of this compound--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The paradigm of this compound: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of androgen receptor activity by this compound and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Norgestimate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate, a synthetic progestin, has been extensively evaluated in preclinical animal models to characterize its pharmacological profile and assess its safety. These studies have been instrumental in establishing its high progestational activity and minimal androgenicity, key attributes for its use in hormonal contraception. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its pharmacodynamics, pharmacokinetics, and toxicology in various animal models. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its potent progestational activity, which is responsible for its contraceptive efficacy. A key characteristic that distinguishes this compound from other progestins is its low androgenic potential.
Progestational Activity
This compound demonstrates high affinity for the progesterone receptor, comparable to that of endogenous progesterone.[1] This binding affinity translates to potent progestational effects, including the inhibition of ovulation and the maintenance of pregnancy in animal models.
This compound effectively suppresses ovulation in various animal species, including rats, rabbits, hamsters, and mice.[1] This effect is primarily achieved by preventing the preovulatory surge of luteinizing hormone (LH), a key trigger for ovulation.[1] In rats, this compound has been shown to target the hypothalamic/pituitary axis to exert its inhibitory effect on gonadotropin release.[1] A subcutaneous dose of 0.125 mg/kg was found to inhibit ovulation in at least 50% of rats, while an oral dose of 0.5 mg/kg was required for the same effect.[2] Complete inhibition of ovulation in all rats was observed at a subcutaneous dose of 0.25 mg/kg or greater.[2]
In ovariectomized pregnant rats and rabbits, this compound has demonstrated the ability to maintain pregnancy by stimulating the endometrium.[1] This activity is a hallmark of potent progestins and is crucial for supporting the development of the fetus.
Androgenic Activity
A significant advantage of this compound is its minimal androgenic activity. Both this compound and its primary active metabolite, 17-deacetylated this compound (norelgestromin), exhibit very poor affinity for the androgen receptor.[1] Their binding affinities for the androgen receptor are approximately 0.003 and 0.013 times that of dihydrotestosterone, respectively.[1] In contrast, the affinities for levonorgestrel and gestodene are significantly higher at 0.220 and 0.154 times that of dihydrotestosterone, respectively.[1] This low receptor affinity translates to a lack of androgenic effects in vivo, as demonstrated in the Hershberger assay where this compound did not stimulate the growth of the prostate and seminal vesicles in immature castrated rats.[1][3]
Other Endocrine Effects
Preclinical studies have shown that this compound has no estrogenic activity in vivo and does not bind to estrogen receptors in vitro.[1] It also lacks significant affinity for human sex hormone-binding globulin (SHBG), further contributing to its low androgenic profile.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound in animal models is characterized by its rapid and extensive metabolism.
Absorption and Metabolism
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver.[4] It is primarily metabolized to its active metabolites, norelgestromin (17-deacetyl this compound) and norgestrel (levonorgestrel).[4][5] Due to this rapid metabolism, only low levels of the parent this compound are detected in serum.[6]
Distribution and Excretion
The metabolites of this compound are highly bound to serum proteins, with norelgestromin binding primarily to albumin and norgestrel binding to SHBG.[4] The elimination of this compound metabolites occurs through both renal and fecal pathways.[4]
The following table summarizes the key pharmacokinetic parameters of this compound's major active metabolite, norelgestromin, in female Long-Evans rats following a single oral administration of this compound/ethinyl estradiol.
| Parameter | Value |
| Animal Model | Female Long-Evans Rat[2] |
| Dose | 250 µg/kg this compound / 50 µg/kg Ethinyl Estradiol (oral)[2] |
| Cmax (Norelgestromin) | Data not available in a specific numerical format in the provided search results. The study noted that the multiples of human exposure for 17-deacetylthis compound were 1.5 based on Cmax.[2] |
| AUC (Norelgestromin) | Data not available in a specific numerical format in the provided search results. The study noted that the multiples of human exposure for 17-deacetylthis compound were 2.3 based on AUC.[2] |
Preclinical Safety and Toxicology
The preclinical safety of this compound has been evaluated in a range of toxicology studies, including acute, chronic, carcinogenicity, and genotoxicity assessments.
Acute Toxicity
Acute toxicity studies in rats have shown that this compound has a low order of acute toxicity.[2] No significant effects on the central nervous system, cardiovascular system, or other autonomic functions were observed at single oral doses up to 25 mg/kg.[2]
Chronic Toxicity
Long-term studies in rats and monkeys have been conducted to assess the chronic toxicity of this compound. A 2-year carcinogenicity study in rats was conducted with dose levels of 0.15, 0.60, and 3.0 mg/kg/day of a this compound/ethinyl estradiol combination.[2]
Carcinogenicity and Genotoxicity
This compound has been evaluated for its carcinogenic and genotoxic potential. A battery of genotoxicity studies, including the Ames test, HGPRT point mutation assay, chromosomal aberration assays, and an in vivo bone marrow micronucleus test, were conducted with 17-deacetylthis compound.[2] While some synthetic progestins have shown genotoxic effects in certain experimental models, often in the presence of metabolic activation, specific results for this compound from these comprehensive searches are not detailed.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments used in the evaluation of this compound.
Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of this compound and its metabolites for the progesterone and androgen receptors.
Methodology:
-
Receptor Source: Uterine tissue from rabbits for progesterone receptors and prostate tissue from rats for androgen receptors.[1]
-
Radioligand: A radiolabeled progestin (e.g., ³H-promegestone) for the progesterone receptor assay and a radiolabeled androgen (e.g., ³H-dihydrotestosterone) for the androgen receptor assay.
-
Procedure:
-
Prepare cytosol extracts from the respective tissues containing the receptors of interest.
-
Incubate a fixed concentration of the radioligand with the cytosol extract in the presence of increasing concentrations of the test compounds (this compound, its metabolites, and reference compounds).
-
After incubation, separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., progesterone for the progesterone receptor, dihydrotestosterone for the androgen receptor).
-
Hershberger Assay for Androgenic Activity
Objective: To assess the in vivo androgenic activity of this compound.
Methodology:
-
Animal Model: Immature, castrated male rats.[1]
-
Procedure:
-
Castrate immature male rats to remove the endogenous source of androgens.
-
Administer the test compound (this compound) and a reference androgen (e.g., testosterone propionate) daily for a specified period (typically 7-10 days). A vehicle control group is also included.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani muscle.
-
Compare the weights of these tissues in the this compound-treated group to those in the vehicle control and reference androgen groups. An increase in tissue weight indicates androgenic activity.
-
Ovulation Inhibition Assay
Objective: To determine the efficacy of this compound in inhibiting ovulation.
Methodology:
-
Animal Models: Female rats or rabbits.
-
Procedure (Rat Model):
-
Use regularly cycling female rats.
-
Administer this compound at various doses via the desired route (e.g., subcutaneous or oral) for a specified duration during the estrous cycle.
-
On the morning of expected estrus, euthanize the animals and examine the oviducts for the presence of ova under a microscope.
-
The absence of ova indicates inhibition of ovulation.
-
Calculate the effective dose that inhibits ovulation in 50% of the animals (ED50).
-
-
Procedure (Rabbit Model):
-
Induce ovulation in female rabbits by mating with a vasectomized male or by administering a gonadotropin-releasing hormone (GnRH) agonist.
-
Administer this compound at various doses prior to the induction of ovulation.
-
A day after the induction, euthanize the animals and examine the ovaries for ovulation points (corpora hemorrhagica).
-
A reduction in the number of ovulation points compared to the control group indicates inhibition of ovulation.
-
Pregnancy Maintenance Assay
Objective: To evaluate the ability of this compound to maintain pregnancy in the absence of endogenous progesterone.
Methodology:
-
Animal Model: Pregnant rats or rabbits, ovariectomized at a specific stage of gestation.
-
Procedure:
-
Surgically remove the ovaries from pregnant animals at a time when pregnancy is dependent on ovarian progesterone.
-
Administer this compound daily at various doses to the ovariectomized animals.
-
Include a control group that receives the vehicle only.
-
At a later stage of gestation, euthanize the animals and examine the uterus for the presence of viable fetuses.
-
The presence of viable fetuses in the this compound-treated group indicates its ability to maintain pregnancy.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the progesterone receptor, which in turn modulates gene expression and cellular function.
Progesterone Receptor Signaling Pathway
This compound, as a progestin, acts as an agonist at the progesterone receptor. The binding of this compound to the intracellular progesterone receptor induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the primary mechanism through which this compound exerts its effects on the reproductive system.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a compound like this compound follows a structured workflow, starting from in vitro assays and progressing to in vivo studies in animal models to assess its efficacy and safety.
Conclusion
The extensive preclinical evaluation of this compound in various animal models has consistently demonstrated its profile as a potent progestin with minimal androgenic activity. These studies, encompassing pharmacodynamics, pharmacokinetics, and toxicology, have provided a solid foundation for its clinical development and successful use as a contraceptive agent. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working with progestins and other steroid hormones.
References
- 1. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preclinical evaluation of this compound, a progestin with minimal androgenic activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacologic and pharmacokinetic characteristics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Effects of Norgestimate on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide
Abstract
Norgestimate (NGM) is a highly selective, third-generation synthetic progestin widely utilized in combined oral contraceptives (COCs). Its primary contraceptive efficacy stems from its potent modulation of the Hypothalamic-Pituitary-Ovarian (HPO) axis. This technical guide provides an in-depth analysis of the mechanism of action, hormonal effects, and metabolic pathways of this compound. It summarizes quantitative data from key clinical studies, details relevant experimental protocols, and presents visual diagrams of the core signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals. The core action of this compound involves providing negative feedback to the hypothalamus and pituitary gland, which suppresses gonadotropin secretion, thereby inhibiting follicular development and ovulation.
Introduction
The Hypothalamic-Pituitary-Ovarian (HPO) axis is a tightly regulated endocrine system that governs the female menstrual cycle. This compound, a 19-nortestosterone derivative, functions as a progesterone receptor agonist.[1] It is a prodrug that is rapidly metabolized into pharmacologically active compounds which are primarily responsible for its biological effects.[1][2][3] When combined with a synthetic estrogen, such as ethinyl estradiol (EE), this compound provides a multi-faceted approach to contraception by disrupting the normal signaling cascade of the HPO axis.[4] This guide will elucidate the specific interactions of this compound within this axis.
Mechanism of Action on the HPO Axis
This compound's primary mechanism of action is the suppression of the HPO axis through a negative feedback loop, mimicking the effects of endogenous progesterone.[4][5] This action occurs at both the hypothalamic and pituitary levels.
-
Hypothalamic Action: Progesterone analogs like this compound decrease the frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus.[5] This reduction in GnRH signaling is a critical upstream event that initiates the cascade of hormonal suppression.
-
Pituitary Action: The reduced GnRH stimulation, coupled with the direct inhibitory effect of the progestin on the anterior pituitary, leads to a significant suppression of gonadotropin secretion—specifically, follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[4][6] The mid-cycle LH surge, which is essential for triggering ovulation, is effectively eliminated.[7] The estrogen component in COCs, ethinyl estradiol, contributes to this effect by further suppressing pituitary FSH secretion.[4][8]
This suppression of gonadotropins prevents the growth and maturation of ovarian follicles and ultimately inhibits ovulation.[4][9]
Peripheral Effects
Beyond its central action on the HPO axis, this compound induces peripheral changes that contribute to its contraceptive efficacy:
-
Cervical Mucus: It causes the cervical mucus to become thicker, more viscous, and reduced in quantity.[4][10] This altered mucus creates a barrier that is hostile to sperm, inhibiting their penetration into the uterus.[4][10]
-
Endometrium: this compound alters the uterine lining (endometrium), making it less receptive to the implantation of a fertilized egg.[4][7]
Pharmacokinetics and Metabolism
This compound is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestine and liver.[5][11] It is converted into several active metabolites that are responsible for its biological effects.
-
Norelgestromin (17-deacetylthis compound): This is the primary and most significant active metabolite.[2][12] It possesses high progestational activity and contributes substantially to the contraceptive effect.[13][14]
-
Norgestrel (Levonorgestrel): A smaller portion of this compound is metabolized to levonorgestrel, which is also an active progestin.[1][3]
The metabolism of norelgestromin is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[12]
Quantitative Data on Hormonal Effects
Clinical studies have quantified the suppressive effects of this compound on the HPO axis. The data demonstrate a dose-dependent inhibition of gonadotropins and ovarian hormones.
Table 1: Effect of this compound on Pituitary and Ovarian Hormones Data from a double-blind, cross-over study of 16 healthy women treated from cycle day 7 to 16.[6]
| Hormone | Dosage | Effect |
| Luteinizing Hormone (LH) | 180 µg & 250 µg | Levels suppressed |
| Follicle-Stimulating Hormone (FSH) | 180 µg & 250 µg | Levels suppressed |
| Progesterone | 180 µg & 250 µg | Remained suppressed in 28 of 32 cycles, indicating ovulation inhibition |
| Estradiol (E2) | 250 µg | Concentrations reached levels similar to the control follicular phase |
| 180 µg | Concentrations were significantly higher than with the 250 µg dose |
Table 2: Effects of this compound-Containing Oral Contraceptives on Androgens and SHBG this compound exhibits minimal androgenicity and, when combined with ethinyl estradiol, reduces circulating free testosterone.
| Parameter | Effect | Mechanism |
| Sex Hormone-Binding Globulin (SHBG) | Increased[5][13] | Ethinyl estradiol stimulates hepatic production of SHBG. This compound does not counteract this estrogen-induced increase.[5][15] |
| Total Testosterone | Decreased[16] | Suppression of ovarian androgen production via HPO axis inhibition. |
| Free Testosterone | Significantly Decreased[13][17] | Increased SHBG levels bind more circulating testosterone, reducing the biologically active free fraction.[13] |
Experimental Protocols
Clinical Trial: In Vivo Assessment of Pituitary-Ovarian Function
This protocol summarizes the methodology used to evaluate the effects of this compound on the HPO axis in healthy women.[6]
Objective: To assess the effects of two different dosages of this compound on pituitary-ovarian function and cervical mucus.
Study Design:
-
Type: Double-blind, cross-over study.
-
Participants: 16 healthy female volunteers.
-
Intervention:
-
This compound 180 µ g/day .
-
This compound 250 µ g/day .
-
-
Treatment Schedule: Medication administered daily from day 7 to day 16 of the menstrual cycle.
-
Endpoints Measured:
-
Serum levels of Luteinizing Hormone (LH).
-
Serum levels of Follicle-Stimulating Hormone (FSH).
-
Serum levels of Progesterone (P).
-
Serum levels of Estradiol (E2).
-
Cervical mucus score (evaluating properties like viscosity and ferning).
-
-
Outcome: Both dosages demonstrated effective suppression of the hypothalamic-pituitary axis and cervical mucus.[6]
In Vitro Assay: Direct Pituitary Action
This protocol describes a preclinical method to assess the direct effects of this compound on pituitary cells.[15]
Objective: To determine if this compound directly inhibits LH release from pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells are harvested from rats and dispersed into a cell culture system.
-
Stimulation: The cultured pituitary cells are stimulated with a known secretagogue, Luteinizing Hormone-Releasing Hormone (LHRH), to induce LH release.
-
Treatment: Experimental cell groups are co-incubated with LHRH and varying concentrations of this compound.
-
Measurement: The concentration of LH released into the cell culture medium is quantified, typically using a radioimmunoassay (RIA) or ELISA.
-
Outcome: The study found that this compound directly inhibits LHRH-stimulated LH release, demonstrating a direct action on pituitary gonadotrophs.[15]
Conclusion
This compound exerts a powerful and multi-level suppressive effect on the hypothalamic-pituitary-ovarian axis. Primarily through its active metabolite, norelgestromin, it inhibits the pulsatile release of GnRH and the subsequent secretion of pituitary gonadotropins, FSH and LH. This central mechanism effectively prevents follicular development and ovulation. These actions are complemented by peripheral effects on cervical mucus and the endometrium, ensuring high contraceptive efficacy. Its minimal androgenicity further distinguishes it from older progestins. The data and methodologies presented in this guide provide a detailed framework for understanding the intricate role of this compound in reproductive endocrinology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic and pharmacokinetic characteristics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of 180 micrograms and 250 micrograms this compound on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Effects of this compound in combination with ethinyl estradiol on cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylthis compound, the Active Component of the Oral Contraceptive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum distribution of the major metabolites of this compound in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of a Monophasic Hormonal Contraceptive With this compound+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Norgestimate using High-Performance Liquid Chromatography (HPLC)
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives.[1][2][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The method is stability-indicating and can separate this compound from its potential degradation products and other active pharmaceutical ingredients, such as ethinyl estradiol.[4][5][6]
Principle
The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a non-polar C18 or C8 column) and a polar mobile phase. The analyte is then detected and quantified by a UV detector at a specific wavelength.
Experimental Protocols
Method 1: HPLC Quantification of this compound in Pharmaceutical Tablets
This protocol is adapted from established methods for the analysis of this compound in oral contraceptive tablets.[4][5]
1. Instrumentation and Chromatographic Conditions:
A summary of the HPLC instrumentation and conditions is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (65:25:10, v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min[7][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C)[6] |
| Detection Wavelength | 230 nm[7][8] |
2. Reagents and Materials:
-
This compound Reference Standard (USP grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Sample tablets containing this compound
3. Standard Solution Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
4. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound and transfer it to a suitable volumetric flask (e.g., 50 mL).
-
Add about 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.[4][5]
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions followed by the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound per tablet.
Method 2: UPLC-MS/MS for this compound in Human Plasma
For the analysis of this compound and its metabolites in biological fluids like human plasma, a more sensitive method such as UPLC-MS/MS is required.[9]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile[9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[9]
-
Vortex and centrifuge the sample.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether).[9]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| Column | 5 µm, reversed-phase[4][5] | Sub-2 µm fused core C8 (150 mm x 4.6 mm)[7][8] | Phenyl column (50 x 2.1 mm, 1.7 µ)[10] |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)[4][5] | Water and Acetonitrile (gradient)[7][8] | Acetonitrile and 0.1% Trifluoroacetic acid (50:50)[10] |
| Flow Rate | Not specified | 1.0 mL/min[7][8] | 0.5 mL/min[10] |
| Detection | UV | UV at 230 nm[7][8] | PDA at 255 nm[10] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | >95% | [7][8] |
| Precision (RSD%) | < 5.0% | [7][8] |
| Limit of Detection (LOD) | Analyte-dependent | [10] |
| Limit of Quantification (LOQ) | Analyte-dependent | [10] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC system components.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of this compound and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
Application Notes and Protocols for the Analysis of Norgestimate Metabolites by Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norgestimate (NGM) is a synthetic progestational hormone widely used in oral contraceptives in combination with an estrogen like ethinyl estradiol.[1][2] Following oral administration, this compound is rapidly and extensively metabolized through first-pass mechanisms in the gastrointestinal tract and liver, and is not detected unchanged in urine.[3] Its biological effects are primarily mediated by its active metabolites.[4] The main active metabolites are 17-desacetyl this compound (also known as norelgestromin) and norgestrel.[3][5]
Accurate quantification of these metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence (BE), and bioavailability (BA) studies.[1] Tandem mass spectrometry (LC-MS/MS) has become the standard for this analysis due to its high sensitivity, selectivity, and speed, allowing for the measurement of metabolite concentrations at the sub-picogram level.[1][6] This document provides a detailed protocol for the quantification of 17-desacetyl this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes rapid deacetylation to form its primary active metabolite, 17-desacetyl this compound.[3][5] This is followed by further metabolism to norgestrel, which is also active, and subsequent hydroxylation and conjugation for elimination.[3][7] The hepatic enzyme cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of these hormones.[1][3]
References
- 1. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacologic and pharmacokinetic characteristics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Analytical Methods for Formulation Analysis of Norgestimate and Ethinyl Estradiol Combination Tablets
Introduction Norgestimate (NGM) and Ethinyl Estradiol (EE) are synthetic hormones commonly used in combination oral contraceptives.[1][2] this compound, a progestin, and ethinyl estradiol, an estrogen, act synergistically to prevent pregnancy primarily by suppressing ovulation.[3][4] Their mechanism involves modulating the hypothalamic-pituitary-ovarian axis to inhibit the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[3] This prevents follicular development and ovulation. Additional contraceptive effects include thickening of the cervical mucus to impede sperm penetration and alteration of the endometrium to reduce the likelihood of implantation.[3][4] Given their potent, low-dose nature, ensuring the quality, uniformity, and bioavailability of NGM and EE in tablet formulations is critical for therapeutic efficacy and patient safety.
This document provides detailed protocols for the essential quality control tests for NGM and EE combination tablets: Assay and Content Uniformity by High-Performance Liquid Chromatography (HPLC) and Dissolution Testing. These methods are crucial for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality assurance of these products.
Experimental Protocols
Protocol 1: Assay and Content Uniformity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of this compound and Ethinyl Estradiol in tablet formulations. The same fundamental procedure is applicable for both the assay (determining overall potency) and content uniformity (ensuring dose consistency among individual tablets).[5][6]
1.1. Objective To accurately determine the amount of this compound and Ethinyl Estradiol in a single tablet (for Content Uniformity) or in a composite of powdered tablets (for Assay).
1.2. Materials and Reagents
-
This compound Reference Standard (USP RS)
-
Ethinyl Estradiol Reference Standard (USP RS)
-
Dibutyl phthalate (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm porosity)
-
Sonicator
-
Vortex mixer
1.3. Chromatographic Conditions A summary of the HPLC system parameters is provided in Table 1. This method is designed to separate NGM (as its syn and anti isomers) and EE from potential degradation products.[7][8]
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C8 or C18, 5 µm particle size (e.g., 150 mm x 4.6 mm)[7][9] |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) or Water:Acetonitrile gradient[7][9] |
| Flow Rate | 1.0 - 2.0 mL/min[9][10] |
| Detection Wavelength | 230 nm or 254 nm[9][10][11] |
| Injection Volume | 50 - 200 µL[10][11] |
| Column Temperature | Ambient or 40°C[11] |
| Internal Standard | Dibutyl phthalate in Methanol (~0.05 mg/mL)[10] |
1.4. Solution Preparation
-
Internal Standard (IS) Solution: Accurately weigh and dissolve dibutyl phthalate in methanol to obtain a concentration of about 0.05 mg/mL.[11]
-
Standard Preparation: Accurately weigh quantities of USP this compound RS and USP Ethinyl Estradiol RS into a volumetric flask. Dissolve in the IS Solution and dilute to volume to achieve a final concentration similar to that expected in the Assay Preparation (e.g., ~7 µg/mL of ethinyl estradiol).[10][11] Filter the solution through a 0.45 µm filter before use.[11]
-
Assay Sample Preparation (for Potency):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 0.175 mg of ethinyl estradiol, to a 50-mL centrifuge tube.[11]
-
Add 25.0 mL of IS Solution.[11]
-
Vortex for at least 15 minutes and sonicate for 5 minutes to ensure complete dissolution.[11]
-
Centrifuge and filter the supernatant through a 0.45 µm filter. The resulting filtrate is the test solution.
-
-
Content Uniformity Sample Preparation:
-
Place a single tablet in a suitable volumetric flask.
-
Add a volume of IS Solution to achieve a theoretical concentration similar to the Standard Preparation.
-
Vortex and sonicate until the tablet is completely disintegrated and the active ingredients are dissolved.
-
Dilute to volume with IS Solution if necessary.
-
Centrifuge and filter the solution through a 0.45 µm filter.
-
1.5. Procedure
-
Set up the HPLC system according to the conditions in Table 1.
-
Inject the Standard Preparation multiple times to ensure system suitability. The relative standard deviation (RSD) for replicate injections should not be more than 2.0%.[10]
-
Separately inject equal volumes of the Standard Preparation and the Sample Preparation(s) into the chromatograph.[10]
-
Record the chromatograms and measure the peak area responses for this compound, Ethinyl Estradiol, and the Internal Standard.
-
Calculate the quantity, in mg, of each active ingredient in the portion of tablets taken (for Assay) or in the single tablet (for Content Uniformity).
1.6. Acceptance Criteria
-
Assay: The content of this compound and Ethinyl Estradiol should be within 90.0% to 110.0% of the label claim.
-
Content Uniformity: The preparation complies if the amount of the active ingredient in each of 10 dosage units lies within the range of 85% to 115% of the average content.[12] Further testing is required if units fall outside this range, as per USP <905> Uniformity of Dosage Units.[10]
Protocol 2: Dissolution Testing
This protocol determines the rate at which this compound and Ethinyl Estradiol dissolve from the tablet formulation under specified conditions. This test is a critical indicator of the in-vivo bioavailability of the drug substances.
2.1. Objective To measure the percentage of this compound and Ethinyl Estradiol released from the tablet over a specified time period.
2.2. Materials and Reagents
-
Reagents and standards as listed in Protocol 1.
-
Polysorbate 20
-
USP Apparatus 2 (Paddles)
-
Dissolution Vessels
-
Water bath
2.3. Dissolution Parameters The conditions for the dissolution test are summarized in Table 2, based on USP monograph guidelines.[10][11]
Table 2: Dissolution Test Parameters
| Parameter | Specification |
|---|---|
| Apparatus | USP Apparatus 2 (Paddles) |
| Medium | 600 mL of 0.05% Polysorbate 20 in water[11] |
| Rotation Speed | 75 rpm[11] |
| Temperature | 37 ± 0.5 °C |
| Sampling Time | 20 or 30 minutes (depending on tablet strength)[11] |
| Analysis | HPLC with UV and/or Fluorescence detection[11] |
2.4. Solution Preparation
-
Dissolution Medium: Prepare a 0.05% (w/v) solution of Polysorbate 20 in deionized water.
-
Standard Solution: Prepare a stock solution of USP this compound RS and USP Ethinyl Estradiol RS in a small amount of methanol (not exceeding 4% of the final volume).[11] Dilute quantitatively with the Dissolution Medium to a concentration similar to that expected from the tablet at 100% dissolution.[11]
-
Sample Preparation:
-
Place one tablet in each dissolution vessel containing the pre-warmed and de-gassed Dissolution Medium.
-
Immediately begin operation of the apparatus at the specified speed.
-
At the specified time point, withdraw an aliquot of the medium from each vessel.
-
Filter the samples immediately using a suitable non-adsorptive syringe filter.[10] Centrifugation may be used as an alternative.[10] Use glass or other non-adsorptive materials for handling to prevent loss of ethinyl estradiol.[10]
-
2.5. Analytical Procedure
-
Analyze the filtered aliquots from the dissolution samples and the Standard Solution by HPLC. The chromatographic system can be the same as in Protocol 1, or a specific dissolution method may be used.[11]
-
Calculate the percentage of the labeled amount of this compound and Ethinyl Estradiol dissolved at the specified time point for each tablet.
2.6. Acceptance Criteria
-
Not less than 80% (Q) of the labeled amount of this compound and Ethinyl Estradiol must be dissolved within the specified time (e.g., 30 minutes).[10] Specific times may vary based on the formulation (e.g., 20 minutes for 180 µg and 215 µg NGM tablets, 30 minutes for 250 µg NGM tablets).[11]
// Define nodes Hypothalamus [label="Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ovary [label="Ovary", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GnRH [label="GnRH", shape=ellipse, fillcolor="#FFFFFF"]; FSH [label="FSH", shape=ellipse, fillcolor="#FFFFFF"]; LH [label="LH", shape=ellipse, fillcolor="#FFFFFF"];
NGM_EE [label="this compound &\nEthinyl Estradiol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
Follicle [label="Follicular Development", fillcolor="#FBBC05", fontcolor="#202124"]; Ovulation [label="Ovulation", fillcolor="#FBBC05", fontcolor="#202124"];
Negative_Feedback [label="Negative Feedback", shape=plaintext, fontcolor="#EA4335"];
// Define edges Hypothalamus -> GnRH [dir=none]; GnRH -> Pituitary [label="+", color="#34A853"];
Pituitary -> FSH [dir=none]; Pituitary -> LH [dir=none];
FSH -> Ovary [label="+", color="#34A853"]; LH -> Ovary [label="+", color="#34A853"];
Ovary -> Follicle; Ovary -> Ovulation;
NGM_EE -> Hypothalamus [label="-", color="#EA4335", style=dashed, arrowhead=tee]; NGM_EE -> Pituitary [label="-", color="#EA4335", style=dashed, arrowhead=tee];
// Positioning and invisible edges for layout {rank=same; Hypothalamus; NGM_EE} NGM_EE -> Negative_Feedback [style=invis]; Negative_Feedback -> Pituitary [style=invis]; } ax_width=760; caption="Mechanism of Action for Contraception"
References
- 1. This compound/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound And Ethinyl Estradiol: Everything you need to know | Power [withpower.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Content Uniformity Test for Tablets/Capsules | Vici Health Sciences [vicihealthsciences.com]
- 7. Determination of this compound and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. This compound and Ethinyl Estradiol Tablets [drugfuture.com]
- 12. Uniformity of content - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Testing of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of norgestimate, a synthetic progestin widely used in hormonal contraceptives. The following sections outline methodologies for assessing its metabolic fate, mechanism of action, and effects on various cell lines, particularly those relevant to hormone-responsive cancers.
Overview of this compound's In Vitro Biological Activity
This compound (NGM) is a prodrug that undergoes rapid and extensive metabolism to its primary active metabolite, norelgestromin (17-deacetylthis compound or NGMN), and subsequently to norgestrel (NG).[1][2][3] Its biological effects are primarily mediated through these metabolites, which exhibit high progestational activity and minimal androgenicity.[2][4][5] The primary mechanism of action for contraception involves the suppression of gonadotropins, leading to the inhibition of ovulation, alterations in the cervical mucus, and changes in the endometrium that reduce the likelihood of implantation.[2][6]
In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound and its metabolites. Key areas of investigation include its interaction with hormone receptors, effects on cell proliferation and enzyme activity in hormone-dependent cancer cell lines, and its metabolic profile in relevant tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound and its metabolites.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Value | Cell Line/Tissue |
| This compound | Progesterone Receptor (PR) | IC50 | 3.5 nM | Rabbit Uterus |
| This compound | Androgen Receptor (AR) | IC50 (DHT displacement) | 764 nM | - |
| This compound | Progesterone Receptor (PR) | EC50 (Agonist) | 13 nM | - |
| Norelgestromin | Progesterone Receptor (PR) | EC50 (Agonist) | 11.1 nM | - |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Inhibition of Estrone Sulfatase Activity by Norelgestromin
| Cell Line | Norelgestromin Concentration | Percent Inhibition |
| T-47D | 5 x 10⁻⁹ mol/l | 43 ± 7% |
| T-47D | 5 x 10⁻⁷ mol/l | 74 ± 4% |
| T-47D | 5 x 10⁻⁵ mol/l | 97 ± 2% |
| MCF-7 | 5 x 10⁻⁹ mol/l | 25 ± 4% |
| MCF-7 | 5 x 10⁻⁷ mol/l | 57 ± 5% |
| MCF-7 | 5 x 10⁻⁵ mol/l | 96 ± 2% |
Table 3: In Vitro Metabolism of this compound in HEC-1A Cells (24 hours)
| Metabolite | Percentage of Total Metabolites |
| Norgestrel Oxime | 55.1% |
| Norgestrel | 16.3% |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines basic procedures for maintaining cell lines used in this compound testing, such as MCF-7, T-47D (breast cancer), and HEC-1A (endometrial cancer).
Materials:
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cell lines in the recommended complete growth medium, supplemented with FBS and antibiotics.
-
Subculture the cells when they reach 80-90% confluency.
-
To passage adherent cells, wash with PBS, and then incubate with Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Preparation of this compound Stock and Working Solutions
This compound is hydrophobic and requires dissolution in an organic solvent for in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Assessing this compound's Effect on Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., MCF-7, T-47D)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol for Steroid Receptor Transactivation Assay (Reporter Gene Assay)
Objective: To quantify the agonist or antagonist activity of this compound on specific steroid hormone receptors (e.g., progesterone, androgen receptors).
Materials:
-
Host cell line with low endogenous receptor expression (e.g., MDA-MB 231 for androgen receptor studies)
-
Expression vector for the receptor of interest (e.g., pCMV-hAR)
-
Reporter plasmid containing hormone response elements upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound working solutions
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound or known agonists/antagonists (positive controls).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected internal control (e.g., β-galactosidase) or total protein concentration.
Protocol for In Vitro Metabolism Studies Using HEC-1A Cells
Objective: To investigate the metabolism of this compound in an endometrial cell line.
Materials:
-
HEC-1A cells
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Cell culture plates
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Procedure:
-
Culture HEC-1A cells to near confluency in cell culture plates.
-
Incubate the cells with radiolabeled this compound in the culture medium for a specified time (e.g., 24 hours).
-
After incubation, collect the culture medium and lyse the cells.
-
Extract the steroids from the medium and cell lysate.
-
Analyze the extracts using radiometric HPLC to separate and quantify this compound and its metabolites.[7]
-
Identify metabolites by comparing their retention times with those of authentic standards.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for in vitro testing.
Caption: Simplified signaling pathway of norelgestromin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylthis compound, the Active Component of the Oral Contraceptive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Metabolism of the oral contraceptive steroids ethynylestradiol, this compound and 3-ketodesogestrel by a human endometrial cancer cell line (HEC-1A) and endometrial tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norgestimate Administration in Rodent Models for Hormonal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of norgestimate (NGM) in rodent models for hormonal studies. This document outlines methodologies for oral and subcutaneous administration, hormone analysis, and specific experimental designs to investigate the progestational and anti-androgenic effects of this compound.
Introduction
This compound is a synthetic progestin known for its high progestational activity and minimal androgenicity.[1] It is a prodrug that is rapidly metabolized to its active metabolites, primarily 17-deacetylthis compound (norelgestromin) and to a lesser extent, levonorgestrel.[2][3][4] In rodent models, this compound has been shown to suppress ovulation by inhibiting the preovulatory surge of luteinizing hormone (LH).[5] These characteristics make it a valuable tool for studying hormonal regulation of the reproductive system.
Data Presentation
Table 1: Recommended Dosage of this compound in Rats
| Administration Route | Dosage | Vehicle | Primary Hormonal Effect | Reference |
| Oral Gavage | 0.5 mg/kg/day | Corn oil or 0.3% Carboxymethylcellulose (CMC) | Ovulation Inhibition | [6] |
| Subcutaneous Injection | 0.125 mg/kg/day | Sesame oil or Corn oil | Ovulation Inhibition | [6] |
| Oral Gavage (in combination) | 250 µg/kg/day NGM + 50 µg/kg/day Ethinyl Estradiol | Corn oil or 0.3% Carboxymethylcellulose (CMC) | Carcinogenicity studies with hormonal context | [6] |
Table 2: Hormonal Changes Following this compound and Ethinyl Estradiol Administration in Women (for reference)
| Hormone | Change | Reference |
| Luteinizing Hormone (LH) | Decreased | |
| Follicle-Stimulating Hormone (FSH) | Decreased | |
| Progesterone | Decreased | |
| Estradiol | Decreased | |
| Sex Hormone-Binding Globulin (SHBG) | Increased | [5] |
| Free Testosterone | Decreased | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol describes the daily administration of this compound via oral gavage to assess its effects on the estrous cycle and gonadotropin levels.
Materials:
-
This compound powder
-
Vehicle: Corn oil or 0.3% Carboxymethylcellulose (CMC) in water[7][8]
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the rats and the desired dose (e.g., 0.5 mg/kg).
-
Prepare the dosing solution by suspending or dissolving the this compound powder in the chosen vehicle. Ensure homogeneity by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Slowly insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.
-
The maximum volume for oral gavage in rats should not exceed 10 mL/kg.[9]
-
-
Treatment Schedule:
-
Administer this compound daily for a predetermined period (e.g., 14-21 days) to assess effects on the estrous cycle.
-
-
Monitoring:
-
Monitor the estrous cycle daily by vaginal lavage.
-
Collect blood samples at specified time points for hormone analysis.
-
Protocol 2: Subcutaneous Injection of this compound in Rats
This protocol details the subcutaneous administration of this compound for studies on ovulation inhibition.
Materials:
-
This compound powder
-
Vehicle: Sesame oil or Corn oil
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution by dissolving this compound in the chosen sterile oil vehicle to the desired concentration (e.g., to deliver 0.125 mg/kg in a volume of 1-5 mL/kg). Warm the vehicle slightly to aid dissolution if necessary.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Lift the skin in the dorsal scapular region to form a tent.
-
Insert the needle at the base of the skin tent and inject the this compound solution subcutaneously.
-
-
Treatment Schedule:
-
Administer daily injections for the duration of the study.
-
-
Monitoring:
-
Assess ovulation by examining the oviducts for the presence of ova at the end of the treatment period.
-
Collect blood samples for hormonal analysis as required.
-
Protocol 3: Assessment of Anti-Androgenic Activity (Hershberger Assay) in Male Rats
This protocol is adapted from the OECD guideline for the Hershberger bioassay to evaluate the anti-androgenic properties of this compound.[1][3][4][5]
Materials:
-
This compound
-
Testosterone propionate (TP)
-
Vehicle: Corn oil
-
Castrated immature male rats (peripubertal)
-
Surgical instruments for castration
-
Animal scale
Procedure:
-
Animal Preparation:
-
Castrate peripubertal male rats and allow a recovery period of at least 7 days.
-
-
Dosing:
-
Divide the animals into groups: a vehicle control group, a TP-only group, and groups receiving TP plus different doses of this compound.
-
Administer TP subcutaneously at a maintenance dose.
-
Administer this compound via oral gavage or subcutaneous injection for 10 consecutive days.
-
-
Necropsy and Tissue Collection:
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.
-
-
Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the this compound-treated groups to the TP-only group. A significant reduction in tissue weight indicates anti-androgenic activity.
-
Protocol 4: Hormone Analysis
Blood Collection:
-
Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture under anesthesia. The chosen method should be consistent across all animals in a study.
Hormone Assays:
-
Radioimmunoassay (RIA): Commercially available RIA kits are a standard method for quantifying serum levels of LH, FSH, and testosterone in rats.[3][7][10][11][12][13][14][15][16][17][18] The assays should be validated for specificity, sensitivity, precision, and accuracy for the species being studied.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites (norelgestromin and levonorgestrel) in plasma.[19][20][21]
-
Sample Preparation: Typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Achieved using a C18 reverse-phase column.
-
Mass Spectrometric Detection: Performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method must be fully validated according to regulatory guidelines.
-
Mandatory Visualization
References
- 1. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative progestational and androgenic activity of this compound and levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced Behavioral Response to Gonadal Hormones in Mice Shipped during the Peripubertal/Adolescent Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Induction of androgen receptor activity by this compound and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
- 10. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and physiological validation of a radioimmunoassay for plasma testosterone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Validation of the radioimmunoassay for rat luteinizing hormone (LH) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of rat serum FSH by radioreceptor assay and comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay for rat luteinizing hormone with antiovine LH serum and ovine LH-131-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 19. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols for the Determination of Norgestimate in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of norgestimate and its primary active metabolite, 17-deacetylthis compound (norelgestromin), in human serum samples. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying these compounds in complex biological matrices.
This compound is a synthetic progestin widely used in oral contraceptives. As a prodrug, this compound is rapidly and extensively metabolized in the body, primarily to 17-deacetylthis compound and norgestrel.[1][2][3][4][5][6] Consequently, circulating levels of the parent drug are very low, making the quantification of its active metabolites crucial for pharmacokinetic and bioequivalence studies.[2]
Analytical Methodologies
The most robust and widely accepted method for the quantification of this compound and its metabolites in serum is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and specificity to measure the low concentrations of these analytes typically found in serum samples.
Quantitative Data Summary
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of this compound and its metabolite, 17-deacetylthis compound, in human serum or plasma.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | This compound | 17-deacetylthis compound | Norgestrel | Reference |
| Linearity Range | 0.5 - 5.0 ng/mL | 0.1 - 5.0 ng/mL | 0.1 - 5.0 ng/mL | [1] |
| Inter-Assay Reproducibility | < 10% | < 10% | < 10% | [1] |
| Overall Recovery | 72 - 92% | 72 - 92% | 72 - 92% | [1] |
Table 2: UPLC-MS/MS Method Parameters for 17-deacetylthis compound Analysis
| Parameter | 17-deacetylthis compound | Reference |
| Linearity Range | 20 - 5000 pg/mL | [2][7] |
| Correlation Coefficient (r²) | ≥ 0.9988 | [2][7] |
| Intra-run Precision & Accuracy | Within 10% | [7] |
| Inter-run Precision & Accuracy | Within 10% | [7] |
| Mean Recovery | 96.30% | [2] |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL | [2] |
Experimental Protocols
The following is a representative protocol for the determination of 17-deacetylthis compound in human serum by LC-MS/MS, based on published methodologies.[2][7]
Protocol: Quantification of 17-deacetylthis compound in Human Serum by UPLC-MS/MS
1. Materials and Reagents
-
17-deacetylthis compound reference standard
-
17-deacetylthis compound-D6 (internal standard)
-
Human serum (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw serum samples at room temperature.
-
To 500 µL of serum, add 50 µL of internal standard solution (17-deacetylthis compound-D6).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-30% B
-
3.6-4.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Total Run Time: 4.5 minutes[2]
5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-deacetylthis compound: Monitor precursor and product ions as determined by direct infusion and optimization.
-
17-deacetylthis compound-D6 (IS): Monitor precursor and product ions as determined by direct infusion and optimization.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in serum.
Signaling Pathway of this compound's Progestogenic Action
This compound, through its active metabolites, primarily acts as a progestogen. Its contraceptive effect is mainly achieved by suppressing the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, which in turn inhibits ovulation.[4]
Caption: Simplified signaling pathway of this compound's contraceptive action.
References
- 1. Determination of this compound and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Norgestimate for Non-Contraceptive Therapeutic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate, a synthetic progestin, is a well-established component of oral contraceptives. Beyond its contraceptive effects, this compound, often in combination with ethinyl estradiol, has demonstrated therapeutic efficacy in several non-contraceptive applications. These applications primarily leverage its anti-androgenic properties and its ability to regulate the hypothalamic-pituitary-ovarian axis. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in acne vulgaris, hirsutism, and endometriosis.
Mechanism of Action in Non-Contraceptive Applications
This compound exerts its therapeutic effects through a multi-faceted mechanism of action. When combined with ethinyl estradiol, it effectively suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[1][2] This suppression leads to reduced ovarian androgen production.[3]
Furthermore, the estrogen component (ethinyl estradiol) increases the hepatic synthesis of sex hormone-binding globulin (SHBG).[4][5] SHBG binds to circulating androgens, such as testosterone, thereby decreasing the concentration of free, biologically active testosterone.[6][7] this compound itself exhibits minimal androgenicity and has been shown to possess direct anti-androgenic properties, including the inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), and competition with androgens for the androgen receptor.[8][9][10] In the context of endometriosis, this compound's primary mechanism is the suppression of endometrial tissue growth by creating a hypoestrogenic and progestogenic environment.[2][11]
Therapeutic Application: Acne Vulgaris
Acne vulgaris is a common skin condition influenced by androgen-mediated stimulation of sebaceous glands.[5][12] The anti-androgenic properties of this compound-containing oral contraceptives make them an effective treatment for moderate acne in women who also desire contraception.[12][13]
Quantitative Data Summary: Clinical Efficacy in Acne Vulgaris
| Study Reference | Treatment Group | Placebo Group | Outcome Measure | Results |
| Redmond et al. (1997)[6] | This compound/Ethinyl Estradiol | Placebo | Mean reduction in inflammatory lesions | 51.4% |
| Mean reduction in total lesions | 46.4% | |||
| Investigator's Global Assessment (Improved) | 83.3% | |||
| Lucky et al. (1997)[12] | This compound/Ethinyl Estradiol | Placebo | Mean decrease in inflammatory lesion count | 62.0% |
| Mean decrease in total lesion count | 53.1% | |||
| Investigator's Global Assessment (Improved) | 93.7% |
Experimental Protocol: Clinical Trial for Acne Vulgaris
Objective: To evaluate the efficacy and safety of a triphasic this compound and ethinyl estradiol oral contraceptive in the treatment of moderate facial acne vulgaris.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6][12]
Participant Population:
-
Healthy females, 15-49 years of age.[6]
-
Diagnosed with moderate facial acne vulgaris (defined as 10-50 inflammatory lesions and 6-100 non-inflammatory lesions).[14]
-
No known contraindications to oral contraceptive use.[6]
-
Willing to use the assigned study medication as the sole method of acne treatment and contraception.[14]
Treatment Regimen:
-
Active Group: Triphasic regimen of this compound (0.180 mg on days 1-7, 0.215 mg on days 8-14, and 0.250 mg on days 15-21) with a constant dose of ethinyl estradiol (0.035 mg) for 21 days, followed by 7 days of an inactive tablet.[1][12][15]
-
Placebo Group: Identical-appearing inactive tablets for 28 days.[12]
Efficacy Assessments:
-
Lesion Counting: At baseline and each monthly follow-up visit, a trained investigator will count the number of inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions on the face.[6][14]
-
Investigator's Global Assessment: At each visit, the investigator will rate the overall improvement of the subject's acne on a standardized scale (e.g., worsened, no change, slight improvement, moderate improvement, significant improvement).[6]
-
Subject's Self-Assessment: Subjects will complete a questionnaire at each visit to assess their perception of their acne severity and improvement.[12]
Hormonal Analysis:
-
Blood samples will be collected at baseline and at the end of the study (cycle 6).
-
Serum levels of total testosterone, free testosterone, and SHBG will be measured using validated immunoassays.[6]
Therapeutic Application: Hirsutism
Hirsutism, the excess growth of terminal hair in a male-like pattern in women, is another manifestation of hyperandrogenism. Oral contraceptives containing this compound are considered a first-line treatment for hirsutism, particularly in women with Polycystic Ovary Syndrome (PCOS).[3]
Quantitative Data Summary: Clinical Efficacy in Hirsutism
| Study Reference | Treatment Group | Outcome Measure | Results |
| Guido et al. (2009)[3] | Spironolactone + this compound/Ethinyl Estradiol (Group A) | Decrease in hirsutism score | Significantly higher than Group B and C (p < 0.001) |
| Cyproterone Acetate + Ethinyl Estradiol (Group B) | Comparable to Group C | ||
| This compound/Ethinyl Estradiol (Group C) | Comparable to Group B |
Experimental Protocol: Clinical Trial for Hirsutism
Objective: To assess the efficacy of this compound and ethinyl estradiol, alone or in combination with an anti-androgen, in reducing hirsutism in women with PCOS.
Study Design: An open-label, randomized, prospective study.[3]
Participant Population:
-
Premenopausal women diagnosed with PCOS and hirsutism.
-
Hirsutism quantified by a modified Ferriman-Gallwey (mFG) score of ≥ 8.[16][17][18]
Treatment Regimens:
-
Group A: Spironolactone (100 mg/day) + this compound (250 mcg/day) / Ethinyl Estradiol (35 mcg/day).[3]
-
Group B: Cyproterone Acetate (12 mg/day) + Ethinyl Estradiol (35 mcg/day).[3]
-
Group C: this compound (250 mcg/day) / Ethinyl Estradiol (35 mcg/day).[3]
-
Duration: 12 months.
Efficacy Assessment:
-
Modified Ferriman-Gallwey (mFG) Score: Hirsutism will be assessed at baseline and every 3 months. The mFG score evaluates terminal hair growth in nine androgen-sensitive body areas (upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs), with each area scored from 0 (no terminal hair) to 4 (extensive terminal hair). A total score is calculated by summing the scores from all nine areas.[16][17][18][19]
Therapeutic Application: Endometriosis
Endometriosis is an estrogen-dependent disorder characterized by the growth of endometrial-like tissue outside the uterus. The therapeutic goal for endometriosis is to suppress the growth and activity of these ectopic implants. Combination oral contraceptives containing this compound can be used to induce a state of pseudopregnancy, leading to the decidualization and subsequent atrophy of endometrial tissue.[2]
Experimental Protocol: In Vitro Study on Endometrial Stromal Cells
Objective: To investigate the direct effect of this compound on the proliferation and decidualization of human endometrial stromal cells (hESCs).
Cell Culture:
-
Obtain endometrial tissue biopsies from healthy, reproductive-age women undergoing benign gynecological procedures (with informed consent and ethical approval).
-
Isolate hESCs by enzymatic digestion and differential sedimentation as previously described.
-
Culture hESCs in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
Experimental Procedure:
-
Plate hESCs in multi-well plates and allow them to adhere and reach sub-confluence.
-
Induce decidualization by treating the cells with a combination of estradiol (E2) and medroxyprogesterone acetate (MPA) as a positive control, or with E2 and varying concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.
-
Culture the cells for a period of 6-10 days, with media changes every 2-3 days.
Assessments:
-
Cell Proliferation Assay: At specified time points, assess cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Decidualization Marker Analysis:
-
Morphological Changes: Observe the cells under a microscope for the characteristic morphological changes associated with decidualization (from spindle-shaped to polygonal).
-
Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1).
-
Protein Analysis: Perform Western blotting or ELISA to quantify the protein levels of decidualization markers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Acne and Hirsutism
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Role of the combination spironolactone-norgestimate-estrogen in Hirsute women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. karger.com [karger.com]
- 6. This compound and ethinyl estradiol in the treatment of acne vulgaris: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Antiandrogenic activity of this compound in a human androgen-dependent stable-transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effectiveness of this compound and ethinyl estradiol in treating moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Ferriman–Gallwey score - Wikipedia [en.wikipedia.org]
- 17. Ferriman Gallwey score – My Endo Consult [myendoconsult.com]
- 18. bhns.org.uk [bhns.org.uk]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of norgestimate in the study and treatment of acne vulgaris and other androgen-related skin disorders. Detailed protocols from key clinical trials are presented, alongside a summary of efficacy data and a discussion of the underlying mechanisms of action.
Introduction
Acne vulgaris is a multifactorial skin condition with a significant hormonal component, primarily driven by androgen-stimulated sebum production.[1][2] Hormonal therapies, particularly combined oral contraceptives (COCs), are an established treatment modality for female patients.[3][4] this compound, a third-generation progestin, is frequently used in combination with ethinyl estradiol for the management of moderate acne.[5][6] This document outlines the scientific basis and clinical application of this compound for these indications.
This compound's efficacy in treating acne stems from its anti-androgenic properties.[7][8] When combined with ethinyl estradiol, it leads to a decrease in free testosterone and an increase in sex hormone-binding globulin (SHBG).[9][10] This results in reduced androgenic stimulation of the sebaceous glands.[11]
Mechanism of Action
This compound, in combination with ethinyl estradiol, exerts its therapeutic effect on acne through several mechanisms:
-
Suppression of Ovarian Androgen Production: The primary action of COCs is the suppression of gonadotropins, which in turn inhibits ovulation and reduces the production of ovarian androgens.[12][13]
-
Increased Sex Hormone-Binding Globulin (SHBG): The estrogen component, ethinyl estradiol, stimulates the liver to produce more SHBG.[13][14] SHBG binds to free testosterone in the bloodstream, rendering it biologically inactive.[14] this compound does not counteract this estrogen-induced increase in SHBG.[2][12]
-
Inhibition of 5α-reductase: this compound has been shown to inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), in the skin.[7][15]
-
Androgen Receptor Blockade: In vitro studies have demonstrated that this compound and its active metabolite, 17-deacetylthis compound, can act as antagonists at the androgen receptor, further reducing androgenic effects at the cellular level.[15][16]
The following diagram illustrates the signaling pathway of this compound in the context of acne treatment.
Caption: Mechanism of action of this compound and ethinyl estradiol in acne.
Clinical Efficacy Data
Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of a triphasic combination of this compound and ethinyl estradiol in treating moderate acne vulgaris in women.[10][17]
Table 1: Summary of Efficacy Data from a Pivotal 6-Month Clinical Trial [17][18]
| Efficacy Measure | This compound/Ethinyl Estradiol Group | Placebo Group | p-value |
| Mean Decrease in Inflammatory Lesion Count | 11.8 (62.0%) | 7.6 (38.6%) | 0.0001 |
| Mean Decrease in Total Lesion Count | 29.1 (53.1%) | 14.1 (26.8%) | 0.0001 |
| Investigator's Global Assessment (Improved) | 93.7% | 65.4% | < 0.001 |
Table 2: Aggregate Analysis of Published Data on Lesion Count Reduction [19][20]
| Lesion Type | Baseline (Mean Count) | End of Study (Mean Count) | Percent Reduction |
| Inflammatory Lesions | 19.0 | 8.2 | >50% |
| Comedones | 35.2 | 17.7 | >50% |
| Total Lesions | 54.3 | 25.9 | >50% |
Experimental Protocols
The following protocols are based on methodologies from key clinical trials evaluating this compound and ethinyl estradiol for the treatment of moderate acne vulgaris.[10][17][18][21]
A multicenter, randomized, double-blind, placebo-controlled study design is typically employed.
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Use of systemic acne medications within a specified washout period.
-
Use of topical acne treatments within a specified washout period.
-
Known hypersensitivity to any of the study drug components.
-
Pregnancy or lactation.
-
The following diagram outlines a typical clinical trial workflow.
Caption: Workflow for a randomized controlled trial of this compound for acne.
-
Active Treatment Group: Subjects receive a triphasic regimen of this compound and ethinyl estradiol for 21 days, followed by 7 days of inactive tablets.[17][18] A common dosage is a fixed dose of 0.035 mg of ethinyl estradiol with increasing doses of this compound (e.g., 0.180 mg, 0.215 mg, and 0.250 mg).[17][18]
-
Placebo Group: Subjects receive color-matched placebo tablets for 28 days.[17][18]
Efficacy is typically assessed at baseline and at regular intervals throughout the 6-month treatment period.[18]
-
Lesion Counts:
-
The investigator counts the number of inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions on the face.[22]
-
Total lesion count is calculated as the sum of inflammatory and non-inflammatory lesions.
-
-
Investigator's Global Assessment:
-
The investigator provides a global assessment of the subject's acne severity on a standardized scale (e.g., clear, almost clear, mild, moderate, severe).
-
-
Subject's Self-Assessment:
-
The subject provides a self-assessment of their acne improvement.[18]
-
Safety is monitored throughout the study and includes:
-
Adverse event reporting.
-
Physical examinations.
-
Vital sign measurements.
-
Laboratory safety tests as appropriate.
In Vitro and Preclinical Studies
Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound.
-
Receptor Binding Assays: In vitro studies have compared the binding affinity of this compound and its metabolites to progestin and androgen receptors against other progestins.[23] These studies have shown that this compound has a high affinity for the progestin receptor and a low affinity for the androgen receptor, indicating its selectivity.[23][24]
-
Cell-Based Assays: Studies using human cell lines have confirmed the anti-androgenic activity of this compound.[16] For example, experiments have shown that this compound can inhibit androgen-induced gene expression and decrease the nuclear translocation of the androgen receptor.[15][16]
Conclusion
This compound, in a combined oral contraceptive formulation with ethinyl estradiol, is a well-established and effective treatment for moderate acne vulgaris in women who also desire contraception. Its multifaceted mechanism of action, targeting key hormonal drivers of acne, is supported by robust clinical and preclinical data. The protocols outlined in these notes provide a framework for the design and execution of studies to further investigate the role of this compound in androgen-related skin disorders.
References
- 1. Tri-Sprintec (this compound and Ethinyl Estradiol Tablets-Triphasic Regimen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stubborn acne? Hormonal therapy may help [aad.org]
- 4. Acne Vulgaris: Diagnosis and Treatment | AAFP [aafp.org]
- 5. drugs.com [drugs.com]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. This compound and ethinyl estradiol in the treatment of acne vulgaris: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How Birth Control Lowers Androgen Levels for Acne - Oana - Posts [oanahealth.com]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. Antiandrogenic activity of this compound in a human androgen-dependent stable-transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of this compound and ethinyl estradiol in treating moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. The duration of response to this compound and ethinyl estradiol in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transdermal Delivery of Norgestimate Metabolites
Introduction
Norgestimate (NGM) is a synthetic progestin widely used in hormonal contraceptives.[1] Upon administration, it is rapidly and extensively metabolized to its primary active metabolites, norelgestromin (NGMN) and norgestrel (NG).[1][2][3] NGMN is the metabolite largely responsible for the progestational activity.[4][5] Transdermal patch technology offers a non-invasive method for delivering these active metabolites, bypassing first-pass metabolism in the liver, which can improve bioavailability and provide sustained, controlled release of the hormones.[6][7] This document provides detailed application notes and protocols for researchers and drug development professionals working on transdermal delivery systems for this compound metabolites, primarily focusing on norelgestromin in combination with ethinyl estradiol (EE).
The commercially available contraceptive patch (Ortho Evra®/Xulane®) is a matrix-type transdermal system designed to deliver 150 µg of norelgestromin and 35 µg of ethinyl estradiol per day.[8][9] This system maintains steady-state serum concentrations for a 7-day wear period.[4]
I. System Composition and Formulation
The development of a transdermal patch for this compound metabolites involves careful selection of components to ensure stability, controlled release, and adequate skin permeation.
Active Pharmaceutical Ingredients (APIs)
-
Norelgestromin (NGMN): The primary active progestin metabolite of this compound.[1]
-
Ethinyl Estradiol (EE): A synthetic estrogen commonly paired with progestins in hormonal contraceptives.[1]
Key Excipients
-
Polymer Matrix: Forms the main structure of the patch, holding the drug and controlling its release.[6][7] Commonly used polymers include:
-
Adhesives: Ensures the patch remains affixed to the skin. The polymer matrix often serves as the adhesive.[10] Silicone-based or polyisobutylene adhesives are common.[10]
-
Permeation Enhancers: Substances that reversibly decrease the barrier function of the stratum corneum to facilitate drug penetration. Examples include:
-
Lauryl lactate
-
Glycerol[12]
-
-
Backing Layer: An impermeable film that protects the patch from the environment and prevents drug evaporation.[10] Often composed of materials like polyethylene and polyester.
-
Release Liner: A protective layer removed before application.[10] Typically a siliconized polyester film.
Example Formulation (Matrix-Type Patch)
The Ortho Evra® patch is a matrix-type system with three layers:
-
Backing Layer: A beige film of low-density polyethylene and polyester.
-
Middle Adhesive Layer: Contains the active hormones (norelgestromin and ethinyl estradiol) mixed with a polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric, and lauryl lactate.
-
Release Liner: A transparent polyethylene terephthalate (PET) film coated with polydimethylsiloxane.
II. Experimental Protocols
Protocol for Patch Formulation (Solvent Casting Method)
The solvent casting technique is a common method for preparing matrix-type transdermal patches.[11][13]
Objective: To prepare a drug-in-adhesive matrix patch containing norelgestromin and ethinyl estradiol.
Materials:
-
Norelgestromin (NGMN) powder
-
Ethinyl Estradiol (EE) powder
-
Polymer/Adhesive (e.g., Polyisobutylene)
-
Permeation enhancer (e.g., Lauryl lactate)
-
Solvent (e.g., Ethyl acetate)
-
Backing film (e.g., 3M Scotchpak™)
-
Release liner (e.g., Siliconized PET film)
-
Glass petri dish or casting surface
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Accurately weigh the required quantities of the polymer, NGMN, EE, and permeation enhancer.
-
Dissolve the polymer in a suitable solvent (e.g., ethyl acetate) in a beaker with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.[11]
-
Slowly add the accurately weighed NGMN and EE to the polymer solution. Continue stirring until the drugs are completely dissolved.
-
Add the permeation enhancer to the mixture and stir until a homogenous solution is obtained.
-
Pour the viscous solution uniformly onto a casting surface, such as a glass petri dish lined with a release liner.[11][13]
-
Dry the cast film in a controlled environment, typically a drying oven at around 40°C, to evaporate the solvent.[11][13] The drying time will vary depending on the solvent and film thickness.
-
Once dried, laminate the drug-in-adhesive film with a backing layer.
-
Cut the laminated sheet into patches of the desired size (e.g., 20 cm²).[5]
-
Store the finished patches in sealed pouches until evaluation.
Protocol for In Vitro Drug Release Testing
Objective: To determine the rate of drug release from the transdermal patch into a receptor medium.
Apparatus:
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a surfactant to ensure sink conditions)
-
Water bath with circulator (maintained at 32 ± 1°C)[14]
-
Syringe and collection vials
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed, deaerated receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place the diffusion cell in a water bath maintained at 32°C to simulate skin surface temperature.
-
Cut the transdermal patch to a size that fits the donor compartment and apply it to the membrane.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the collected samples for drug concentration using a validated HPLC method.[15]
-
Calculate the cumulative amount of drug released per unit area over time.
Protocol for Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of the drug through a biological skin membrane.
Apparatus & Materials:
-
Same as In Vitro Drug Release Testing, with the following additions:
-
Excised skin (e.g., neonatal porcine skin, rat skin, or human cadaver skin).[12][16][17]
Procedure:
-
Excise the skin from the source (e.g., dorsal or abdominal region of a rat).[14] Remove any subcutaneous fat and hair.
-
Mount the prepared skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Follow steps 2-8 from the In Vitro Drug Release Testing protocol.
-
After the study, the skin can be analyzed to determine the amount of drug retained in the tissue.
-
Calculate the permeation flux (Jss) and permeability coefficient (Kp).
III. Data Presentation
Pharmacokinetic Parameters
Transdermal delivery of norelgestromin/ethinyl estradiol results in a different pharmacokinetic profile compared to oral contraceptives.[8][18] The patch generally produces higher steady-state concentrations (Css) and a lower peak concentration (Cmax).[8]
Table 1: Comparative Pharmacokinetic Parameters (Transdermal Patch vs. Oral Contraceptive)
| Parameter | Transdermal Norelgestromin/EE Patch | Oral Contraceptive (containing 35 mcg EE) | Reference(s) |
|---|---|---|---|
| Ethinyl Estradiol (EE) | |||
| Cmax (Peak Concentration) | ~25% Lower | Higher | [8][18] |
| Css (Avg. Steady-State Conc.) | ~60% Higher | Lower | [8][18] |
| AUC (Total Exposure) | ~60% Higher | Lower | [8][18] |
| Norelgestromin (NGMN) | |||
| Mean Serum Concentration | 0.6 to 1.2 ng/mL | N/A (Administered as NGM) | [19][20] |
| Tmax (Time to Peak) | ~48 hours | ~2 hours (for oral NGM) | [3][4] |
| Elimination Half-life | ~28 hours | N/A |[4] |
Note: Oral contraceptives contain this compound, which is metabolized to norelgestromin.[2]
Delivery System Performance
Recent research has explored novel delivery systems like microarray patches (MAPs) for sustained release.
Table 2: Performance of a Norelgestromin Dissolving Bilayer Microarray Patch (in vivo Rat Model)
| Parameter | Microarray Patch (MAP) | Intramuscular (IM) Injection | Reference(s) |
|---|---|---|---|
| Cmax (Peak Concentration) | 67.4 ± 20.1 ng/mL | 700 ± 138 ng/mL | [16][17][21][22] |
| Tmax (Time to Peak) | 4 hours | 1 hour | [16][17][21][22] |
| Relative Bioavailability | ~10% | 100% (Reference) | [16][22] |
| Drug Delivered (ex vivo) | 176 ± 60.9 µg per patch | N/A | [16][17][21] |
| Delivery Efficiency (ex vivo) | 15.3 ± 5.3% of loaded drug | N/A |[16][17] |
IV. Mechanism of Action & Signaling Pathway
The contraceptive action of norelgestromin and ethinyl estradiol is primarily achieved through the suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland.[4][23]
-
Ethinyl Estradiol (EE): Acts on the hypothalamus to suppress Gonadotropin-Releasing Hormone (GnRH). It also provides negative feedback to the anterior pituitary, reducing FSH release and preventing follicular development.
-
Norelgestromin (NGMN): Provides potent negative feedback to the hypothalamus and pituitary, primarily inhibiting the pre-ovulatory LH surge, which is the direct trigger for ovulation.[9]
Secondary Mechanisms:
-
Cervical Mucus: NGMN increases the viscosity of cervical mucus, making it difficult for sperm to penetrate.[23][24]
-
Endometrium: The hormones alter the endometrium, making it less receptive to implantation of a fertilized egg.[4][23][24]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. norelgestromin and ethinyl estradiol transdermal system [glowm.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. drugs.com [drugs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. US5876746A - Transdermal patch and method for administering 17-deacetyl this compound alone or in combination with an estrogen - Google Patents [patents.google.com]
- 11. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of matrix type transdermal patch of ethinylestradiol and medroxyprogesterone acetate for anti-implantation activity in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and evaluation of matrix type of transdermal patches containing anti –diabetic drug [journals.ipinnovative.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Development of Norelgestromin Dissolving Bilayer Microarray Patches for Sustained Release of Hormonal Contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 23. Transdermal ethinylestradiol/norelgestromin: a review of its use in hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norgestimate and Ethinyl Estradiol Dosage in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing norgestimate and ethinyl estradiol (n-EE) dosage in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and ethinyl estradiol as a combined oral contraceptive?
This compound (NGM), a progestin, and ethinyl estradiol (EE), an estrogen, primarily prevent pregnancy by inhibiting ovulation.[1] They achieve this through a negative feedback mechanism on the hypothalamus, which alters the normal pattern of gonadotropin-releasing hormone (GnRH) secretion. This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing follicular development and ovulation.[1] Secondary mechanisms include changes in the cervical mucus that hinder sperm penetration and alterations in the endometrium that reduce the likelihood of implantation.[1]
Q2: What are the common dosages of this compound and ethinyl estradiol used in clinical trials?
Clinical trials have evaluated both monophasic and triphasic formulations of this compound and ethinyl estradiol. Common dosages include:
-
Monophasic: 0.250 mg of this compound and 0.035 mg of ethinyl estradiol.[2][3]
-
Triphasic:
-
Days 1-7: 0.180 mg this compound / 0.035 mg ethinyl estradiol
-
Days 8-14: 0.215 mg this compound / 0.035 mg ethinyl estradiol
-
Days 15-21: 0.250 mg this compound / 0.035 mg ethinyl estradiol[4]
-
Bioequivalence studies have also been conducted on formulations containing 250 mcg of this compound and 35 mcg of ethinyl estradiol.[5]
Q3: What are the key pharmacokinetic parameters to consider when designing a clinical study for this compound and ethinyl estradiol?
This compound is rapidly absorbed and metabolized in the gut and liver into its active metabolites, norelgestromin (NGMN) and norgestrel (NG).[1] Ethinyl estradiol is also rapidly absorbed. Peak serum concentrations of both active metabolites and ethinyl estradiol are generally reached within two hours of oral administration.[1] Key parameters to measure in pharmacokinetic studies include Cmax (peak serum concentration), tmax (time to reach peak serum concentration), and AUC (area under the concentration-time curve).[1] It is important to note that norelgestromin is highly bound to albumin, while norgestrel is primarily bound to sex hormone-binding globulin (SHBG).[1]
Data Presentation
Table 1: Efficacy of this compound and Ethinyl Estradiol in Clinical Trials
| Study Population | Dosage Regimen | Number of Cycles | Pearl Index (Pregnancies per 100 woman-years) | Pregnancy Rate |
| 661 women | Triphasic this compound and ethinyl estradiol | 6,511 | 0.55 (overall), 0.37 (theoretical) | 0.57 per 100 woman-years (life-table predicted)[6] |
| 59,701 women | 250 mcg this compound / 35 mcg ethinyl estradiol | 342,348 | 0.25 (use-efficacy) | Not Reported[2] |
Table 2: Common Adverse Events Reported in Clinical Trials of a Triphasic this compound and Ethinyl Estradiol Formulation
| Adverse Event | Incidence in Cycles 13-24 |
| Breakthrough Bleeding | 2.36%[7] |
| Failed Withdrawal Bleeding (single cycle) | < 1.0% (after cycle 6)[7] |
| Amenorrhea (two consecutive missed cycles) | 0%[7] |
Data from two multicenter, 2-year studies with 1,783 subjects.[7]
Mandatory Visualization
Caption: Hormonal signaling pathway of this compound and ethinyl estradiol.
Experimental Protocols
Protocol for a Bioequivalence Study of this compound/Ethinyl Estradiol Tablets
This protocol is based on a Phase 1, single-dose, open-label, randomized, 2-way crossover study.[5]
1. Study Population: Healthy, non-pregnant, non-lactating female volunteers.
2. Study Design:
- Screening Phase: Assess eligibility of participants based on inclusion and exclusion criteria.
- Treatment Phase: A two-period crossover design. Participants are randomly assigned to one of two treatment sequences. They receive a single oral tablet of the test formulation in one period and the reference formulation in the other.
- Washout Period: A washout period of at least 10 days separates the two treatment periods.[5]
- End-of-Study/Withdrawal: Final assessments are performed.
3. Investigational Product and Dose:
- Single oral tablet containing 250 mcg this compound and 35 mcg ethinyl estradiol.[5]
4. Pharmacokinetic Sampling:
- Collect serial blood samples at predefined time points before and after drug administration to characterize the pharmacokinetic profiles of this compound's active metabolites (norelgestromin and norgestrel) and ethinyl estradiol.
5. Bioanalytical Method:
- Develop and validate a sensitive and specific analytical method, such as UPLC-MS/MS, for the simultaneous quantification of norelgestromin, norgestrel, and ethinyl estradiol in plasma.[8]
6. Statistical Analysis:
- The primary pharmacokinetic parameters (Cmax and AUC) for both the test and reference products are to be determined.
- Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters are within the predetermined equivalence range.
Protocol for In Vitro Decidualization of Human Endometrial Stromal Cells
This protocol is adapted from methods for studying the effects of hormones on endometrial cells in vitro.[9][10]
1. Cell Isolation and Culture:
- Isolate human endometrial stromal cells (HESCs) from endometrial tissue biopsies.
- Culture the HESCs in an appropriate medium, such as a DMEM/F-12-based medium supplemented with fetal bovine serum and antibiotics.
2. Induction of Decidualization:
- Once the HESCs reach confluence, induce decidualization by treating the cells with a combination of hormones. A common induction cocktail includes:
- Estradiol (E2)
- Medroxyprogesterone acetate (MPA), a progestin
- Cyclic adenosine monophosphate (cAMP) to amplify the decidualization response.[9]
- The treatment is typically carried out for a period of 6 to 14 days, with the medium being changed every 2-3 days.[9][11]
3. Assessment of Decidualization:
- Morphological Changes: Observe the cells for a change from a fibroblastic to a more polygonal, secretory phenotype, characteristic of decidualized cells.
- Biochemical Markers: Measure the expression and secretion of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), using techniques like ELISA or Western blotting.[9]
4. Experimental Application:
- This in vitro model can be used to study the effects of different concentrations of this compound (in place of MPA) and ethinyl estradiol on the process of decidualization, providing insights into their endometrial effects.
Troubleshooting Guides
Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Ethinyl Estradiol
This guide provides solutions to common issues encountered during the HPLC analysis of this compound and ethinyl estradiol.[12]
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase. | Adjust the mobile phase pH. Consider using a different column with end-capping to reduce silanol interactions. |
| Poor Resolution | Inadequate separation of this compound, ethinyl estradiol, and their metabolites or impurities. | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water).[12] Try a different stationary phase or a column with a smaller particle size for higher efficiency. |
| Ghost Peaks | Contamination in the mobile phase, injection solvent, or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol. Inject a blank solvent to check for carryover. |
| Baseline Drift | Changes in mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Variable Retention Times | Inconsistent mobile phase composition or flow rate. | Prepare the mobile phase accurately and consistently. Check the pump for leaks and ensure it is delivering a constant flow rate.[12] |
Troubleshooting UPLC-MS/MS Analysis of this compound and Ethinyl Estradiol in Plasma
This guide focuses on issues specific to the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis of these compounds in biological matrices.[8][13]
| Issue | Potential Cause | Recommended Solution |
| Low Sensitivity/Poor Ionization | Suboptimal mass spectrometry source conditions. Ion suppression from matrix components. | Optimize source parameters (e.g., spray voltage, gas flows, temperature). Improve sample clean-up using solid-phase extraction (SPE) to remove interfering substances.[14] Consider derivatization with a reagent like dansyl chloride to enhance the mass spec response.[8] |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the plasma sample affecting analyte ionization. | Develop a more effective sample preparation method (e.g., different SPE sorbent or elution solvent). Adjust the chromatographic method to separate the analytes from the interfering matrix components. |
| In-source Conversion or Degradation | Conversion of this compound to its active metabolite, norelgestromin, during the analytical process. | Use an anticoagulant such as sodium fluoride/potassium oxalate to minimize ex-vivo conversion.[8] Optimize source conditions to minimize in-source fragmentation. |
| Poor Reproducibility | Inconsistent sample preparation. Variability in instrument performance. | Automate the sample preparation process if possible. Regularly perform system suitability tests and use internal standards to monitor and correct for instrument variability. |
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The efficacy and tolerability of this compound/ethinyl estradiol (250 micrograms of this compound/35 micrograms of ethinyl estradiol): results of an open, multicenter study of 59,701 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a Monophasic Hormonal Contraceptive With this compound+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical evaluation of a new triphasic oral contraceptive: this compound and ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycle control with triphasic this compound and ethinyl estradiol, a new oral contraceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decidualization of the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of norgestimate. The following information is designed to assist researchers in developing suitable formulations and experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its aqueous solubility is cited as approximately 0.00531 mg/mL. It is also described as being sparingly soluble in aqueous buffers.[2]
2. In which organic solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. This property is often utilized to prepare stock solutions which can then be further diluted into aqueous media.
Table 1: Solubility of this compound in Various Organic Solvents [2]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~16 |
| Dimethyl sulfoxide (DMSO) | ~14 |
| Ethanol | ~2 |
3. How can I prepare an aqueous working solution of this compound?
Due to its low aqueous solubility, direct dissolution of this compound in water or aqueous buffers is challenging. A common strategy is to first dissolve this compound in a water-miscible organic solvent and then dilute this stock solution with the desired aqueous buffer.
A recommended method involves initially dissolving this compound in dimethylformamide (DMF) and then diluting it with phosphate-buffered saline (PBS). This method can achieve a this compound concentration of approximately 0.3 mg/mL in a 1:2 solution of DMF:PBS (pH 7.2). It is important to note that aqueous solutions of this compound prepared in this manner are not recommended for storage for more than one day.[2]
Troubleshooting Poor Solubility: Experimental Guides
When higher concentrations of this compound in aqueous solutions are required, or when the use of organic co-solvents is not desirable, several solubility enhancement techniques can be employed. This section provides an overview and experimental protocols for common approaches.
Method 1: Co-solvency
The addition of a water-miscible co-solvent can significantly increase the solubility of hydrophobic drugs like this compound by reducing the polarity of the aqueous solvent system.
Issue: I need to prepare a this compound solution for in vivo studies at a concentration higher than what is achievable with simple DMF/PBS dilution.
Solution: A multi-component co-solvent system can be utilized to create a higher concentration suspension of this compound.
Experimental Protocol: Preparation of a this compound Suspension using a Co-solvent System
This protocol is designed to yield a suspended solution of this compound at a concentration of 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile container, add 100 µL of the this compound DMSO stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
The resulting mixture will be a suspended solution of this compound at a final concentration of 2.08 mg/mL. This suspension is suitable for oral and intraperitoneal injections. It is recommended to use this preparation on the same day it is made.
Diagram 1: Workflow for Preparing a this compound Suspension using a Co-solvent System
Caption: Workflow for preparing a this compound suspension.
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.
Issue: I need a clear, aqueous solution of this compound for my experiments, and I want to avoid using co-solvents like PEG300 and Tween-80.
Solution: Utilizing a chemically modified cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly increase the aqueous solubility of this compound, resulting in a clear solution.
Experimental Protocol: Solubilization of this compound using SBE-β-CD
This protocol aims to prepare a clear solution of this compound with a concentration of at least 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile container, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To this, add 100 µL of the this compound DMSO stock solution.
-
Mix the solution thoroughly until the this compound is completely dissolved and the solution is clear.
-
The resulting clear solution will have a this compound concentration of at least 2.08 mg/mL.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: this compound encapsulation by a cyclodextrin.
Method 3: Use of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. Non-ionic surfactants like polysorbates (e.g., Tween 80, Polysorbate 20) are commonly used in pharmaceutical formulations.
Issue: I am performing dissolution studies for a solid dosage form of this compound and need to maintain sink conditions.
Solution: The addition of a surfactant to the dissolution medium can enhance the solubility of this compound, helping to maintain sink conditions. Polysorbate 20 has been used in dissolution media for this compound tablets.[3]
Experimental Protocol: Preparation of Dissolution Medium with Polysorbate 20
This protocol describes the preparation of a dissolution medium containing 0.05% polysorbate 20.
Materials:
-
Polysorbate 20
-
Deionized water
Procedure:
-
For every 1000 mL of dissolution medium, accurately measure 0.5 mL of polysorbate 20.
-
Add the polysorbate 20 to the deionized water.
-
Stir the solution until the polysorbate 20 is completely dissolved and the medium is uniform.
-
This medium can be used in dissolution apparatus, for example, with a USP Apparatus 2 (paddles) at 75 rpm.[3]
Table 2: Data on the Effect of Polysorbate 20 Concentration on this compound Dissolution
| % Polysorbate 20 | Average % Dissolved | Range % Dissolved |
| 0.125% | 93.4 | 91.6-95.7 |
| 0.075% | 91.0 | 86.6-94.3 |
| 0.05% | 80.9 | 78.1-82.1 |
| 0.025% | 71.8 | 66.8-75.9 |
Data adapted from a study on this compound and ethinyl estradiol tablets, showing the percentage of this compound dissolved at 20 minutes.
Method 4: Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to an enhanced dissolution rate and saturation solubility. Nanosuspensions are a common type of nanoparticle formulation for poorly soluble drugs.
Issue: I need to develop a formulation of this compound with improved oral bioavailability.
Experimental Protocol: General Procedure for Preparing a Nanosuspension
This is a generalized protocol that would require optimization for this compound.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, methanol)
-
A stabilizer (e.g., a polymer like HPMC, or a surfactant like Poloxamer 407 or Tween 80)
-
Purified water
Procedure:
-
Dissolve this compound in the selected organic solvent to create the organic phase.
-
Dissolve the stabilizer in purified water to create the aqueous phase.
-
Inject the organic phase into the aqueous phase under high-speed stirring.
-
The rapid mixing causes the this compound to precipitate as nanoparticles.
-
The suspension is then typically subjected to high-energy processes like ultrasonication or high-pressure homogenization to further reduce the particle size and ensure uniformity.
-
The organic solvent is removed by evaporation under reduced pressure.
-
The final nanosuspension can be characterized for particle size, zeta potential, and dissolution rate.
Diagram 3: General Workflow for Nanosuspension Preparation by Nanoprecipitation
Caption: General workflow for preparing a nanosuspension.
Disclaimer: These protocols and guides are intended for informational purposes for research and development professionals. All experiments should be conducted in a controlled laboratory setting by qualified personnel. The safety and handling of all chemicals should be in accordance with the manufacturer's safety data sheets. The provided protocols may require optimization for specific experimental needs.
References
Minimizing norgestimate degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing norgestimate degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation in biological matrices, such as plasma and serum, is rapid enzymatic metabolism. This compound is a prodrug that is quickly converted to its active metabolites, norelgestromin (NGMN) and norgestrel (NG).[1][2][3] Unchanged this compound is often undetectable in urine.[2][4]
Q2: What are the main chemical degradation products of this compound?
A2: Under various stress conditions, this compound can degrade into several products. The most commonly identified chemical degradation products are norgestrel, syn-norgestrel oxime, anti-norgestrel oxime, and norgestrel acetate.[5][6]
Q3: Which anticoagulant should I use when collecting blood samples for this compound analysis?
A3: To minimize the ex-vivo enzymatic conversion of this compound to its metabolites, it is highly recommended to use sodium fluoride/potassium oxalate as the anticoagulant. Sodium fluoride acts as an enzyme inhibitor, thus preserving the integrity of the parent this compound in the sample.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to hydrolysis under both acidic and basic conditions. While specific quantitative data is limited in publicly available literature, general principles of steroid chemistry suggest that extreme pH values should be avoided during sample preparation. It is advisable to maintain the pH of aqueous sample solutions as close to neutral as possible.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Low or no detectable this compound in plasma/serum samples.
| Possible Cause | Troubleshooting Step |
| Rapid enzymatic degradation | 1. Ensure blood samples are collected in tubes containing sodium fluoride/potassium oxalate. 2. Process the blood sample (centrifugation to separate plasma/serum) as soon as possible after collection, preferably under refrigerated conditions. 3. Store plasma/serum samples at -80°C immediately after processing if not analyzed immediately. |
| Inappropriate sample storage | 1. Avoid repeated freeze-thaw cycles. Aliquot samples into single-use vials before freezing. 2. For long-term storage, maintain samples at a consistent -80°C. |
| Suboptimal extraction procedure | 1. Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvents are appropriate for this compound's polarity. 2. Verify the recovery of your extraction method using spiked control samples. |
Issue 2: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Chemical degradation during sample preparation | 1. pH-induced degradation: Ensure all aqueous solutions and buffers used during extraction and analysis are within a neutral pH range. 2. Thermal degradation: Avoid exposing the sample to high temperatures. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature. 3. Oxidative degradation: Degas all solvents and consider adding an antioxidant (e.g., BHT) to the collection tubes or during the extraction process if oxidation is suspected. |
| Contamination | 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Run a blank sample (matrix without the analyte) to identify any background interference. |
| Isomerization | This compound exists as syn and anti isomers. Your analytical method should be able to separate these isomers from other degradation products.[1] Ensure your chromatographic conditions are optimized for this separation. |
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound
The following table illustrates the expected stability of this compound under typical forced degradation conditions. Note that the percentages are indicative and may vary based on the exact experimental conditions.
| Stress Condition | Condition Details | Approximate Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15-25% | Norgestrel, Norgestrel Oximes |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | 20-35% | Norgestrel, Norgestrel Oximes |
| Oxidative | 3% H₂O₂ at room temp for 24h | 10-20% | Oxidized derivatives |
| Thermal | 80°C for 48h (solid state) | 5-15% | Norgestrel |
| Photolytic | UV light (254 nm) for 24h | 10-20% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in methanol and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light at 254 nm for 24 hours. Keep a control sample in the dark. Dilute both samples with the mobile phase for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating this compound from its degradation products.[1]
Protocol 2: Optimized Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 1 mL of plasma (collected in sodium fluoride/potassium oxalate tubes), add an internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume of the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: this compound degradation pathways.
References
- 1. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 2. Determination of this compound and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ansm.sante.fr [ansm.sante.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Quantification of Norgestimate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in the quantification of norgestimate and its metabolites. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be monitored?
A1: this compound (NGM) is a prodrug that undergoes rapid and extensive first-pass metabolism. The primary active metabolites that are typically monitored in biological matrices are 17-deacetylthis compound (norelgestromin, NGMN) and norgestrel (NG).[1][2] NGM itself has very low circulating concentrations.[3]
Q2: Why am I observing high variability in my quantification results?
A2: High variability in quantification can stem from several factors, including:
-
Sample Handling and Stability: this compound and its metabolites can be unstable in biological matrices. Inconsistent sample collection, storage, and freeze-thaw cycles can lead to degradation.[4]
-
Extraction Inefficiency: The recovery of analytes from the sample matrix can be inconsistent if the extraction protocol is not optimized.
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[5]
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution of isomers or matrix components, affecting quantification accuracy. For this compound, it is crucial to separate the syn and anti isomers.[6]
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity and performance can contribute to variability.
Q3: What are the recommended analytical techniques for quantifying this compound metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[7][8]
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that has a similar chemical structure and elution time to the analyte is crucial to compensate for matrix effects and other sources of variability.[8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[5]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH of the extraction solvent. | 1. Optimize the extraction solvent and technique (e.g., try different SPE cartridges or LLE solvents). 2. Ensure samples are kept on ice or at a controlled low temperature during processing. Minimize exposure to light if analytes are light-sensitive. 3. Adjust the pH of the extraction solvent to ensure the analytes are in a neutral form for better extraction efficiency. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Unstable LC-MS/MS system performance. 4. Improper internal standard use. | 1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Evaluate and mitigate matrix effects (see FAQ 4). 3. Perform system suitability tests before each run to ensure the LC-MS/MS system is stable. 4. Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase with the analyte or column. 3. Sample overload. 4. Extra-column volume. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase composition and pH. 3. Reduce the injection volume or dilute the sample. 4. Check and minimize the length and diameter of tubing connecting the autosampler, column, and mass spectrometer. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Air bubbles in the LC system. 3. Fluctuations in column temperature. 4. Changes in mobile phase composition. | 1. Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. 2. Purge the pumps to remove any air bubbles. 3. Use a column oven to maintain a consistent temperature. 4. Prepare fresh mobile phase and ensure it is properly mixed. |
| No or Low Signal in Mass Spectrometer | 1. Incorrect mass transition settings. 2. Clogged ion source or transfer capillary. 3. Analyte instability in the final solution. 4. Incorrect ionization mode (positive/negative). | 1. Verify the precursor and product ion m/z values for your analytes and internal standard. 2. Clean the ion source and transfer capillary according to the manufacturer's instructions. 3. Check the stability of the analyte in the reconstitution solvent. 4. This compound and its metabolites are typically analyzed in positive ion mode.[9] |
Data Presentation
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for this compound Metabolite Quantification
| Parameter | 17-Deacetylthis compound (NGMN) | Norgestrel (NG) | This compound (NGM) |
| Linearity Range (pg/mL) | 20 - 5000[11] | 100 - 5000[7] | 500 - 5000[7] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 20[3] | 100[7] | 500[7] |
| Intra-Assay Precision (%CV) | < 10%[11] | < 10%[7] | < 10%[7] |
| Inter-Assay Precision (%CV) | < 10%[11] | < 10%[7] | < 10%[7] |
| Accuracy (%Bias) | Within ±10%[11] | Within ±10%[7] | Within ±10%[7] |
| Recovery (%) | 93.90 - 96.30%[11] | 72 - 92%[7] | 72 - 92%[7] |
Experimental Protocols
Detailed Methodology for Quantification of 17-Deacetylthis compound in Human Plasma
This protocol is a synthesized example based on published methods.[9][11]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 25 µL of an internal standard solution (e.g., 17-deacetylthis compound-d6).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.5 min: 90% B
-
3.6-4.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Norgestimate in Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norgestimate. The information is designed to address common challenges encountered during stability studies and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is a prodrug that undergoes metabolism and degradation to form several key products. The primary degradation pathway involves deacetylation to form 17-deacetylthis compound (norelgestromin), which can be further deoximated to norgestrel. Other identified degradation products include the syn and anti isomers of this compound, as well as norgestrel oxime and norgestrel acetate.[1][2]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: For long-term storage, this compound and its formulations should be stored at controlled room temperature, typically 20°C to 25°C (68°F to 77°F).[3] It is also crucial to protect the compound from light and moisture.[4][5] Packaging in well-closed containers is essential to prevent degradation from environmental factors.
Q3: What are the key factors that can accelerate the degradation of this compound?
A3: The stability of this compound is primarily influenced by temperature, humidity, light, and pH.[4][5][6] Exposure to acidic or basic conditions can lead to hydrolysis, while high temperatures can accelerate thermal degradation. Photodegradation can occur upon exposure to light, and oxidative degradation is also a potential pathway.[5][6]
Q4: Are there any known incompatibilities with common excipients?
A4: this compound is commonly formulated with excipients such as lactose monohydrate, povidone, and magnesium stearate.[3] While these are generally considered compatible, it is crucial to conduct drug-excipient compatibility studies as part of formulation development. Interactions can sometimes occur, especially under the stress conditions of accelerated stability testing. For instance, magnesium stearate has been reported to interact with some active pharmaceutical ingredients (APIs), although specific data on this compound is limited.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing or Fronting in Chromatograms
-
Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound and its degradation products, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. For weakly basic compounds like this compound, a mobile phase pH 2-3 units below the pKa of the analyte can often improve peak shape. Ensure the mobile phase is adequately buffered.
-
-
Possible Cause 2: Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base (e.g., triethylamine) to the mobile phase in low concentrations can mask the silanol groups.
-
-
Possible Cause 3: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
Problem: Peak Splitting
-
Possible Cause 1: Co-elution of Isomers: this compound exists as syn and anti isomers, which may not be fully resolved by the chromatographic method, leading to a split or shoulder peak.[9][10]
-
Solution: Optimize the mobile phase composition, temperature, or gradient to improve the resolution between the isomers. A longer column or a column with a different selectivity may also be necessary.
-
-
Possible Cause 2: Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.[7][11]
-
Solution: Reverse-flush the column (if recommended by the manufacturer) or replace the frit. Always filter samples and mobile phases before use.
-
-
Possible Cause 3: Column Void: A void or channel in the column packing material can cause the analyte to travel through at different rates, resulting in a split peak.[11]
-
Solution: This usually indicates column degradation, and the column should be replaced.
-
Unexpected Degradation in Stability Studies
Problem: Higher than expected degradation at accelerated conditions (40°C/75% RH).
-
Possible Cause 1: Inadequate Packaging: The packaging may not be providing sufficient protection against moisture.
-
Solution: Evaluate the moisture vapor transmission rate (MVTR) of the packaging material. Consider using packaging with a higher barrier property or including a desiccant.
-
-
Possible Cause 2: Excipient Interaction: An interaction between this compound and an excipient may be occurring at elevated temperature and humidity.
-
Solution: Conduct compatibility studies with individual excipients under stress conditions to identify the problematic component. Reformulation with a different excipient may be necessary.
-
Problem: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: A previously unidentified degradation product.
-
Solution: The new peak should be characterized. This may involve isolation of the impurity followed by structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The analytical method should be validated to ensure it can separate and quantify this new impurity.
-
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (this compound) | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Data not available | Norgestrel, Norgestrel Oxime |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Data not available | 17-deacetylthis compound |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data not available | Oxidized derivatives |
| Thermal | Dry Heat | 48 hours | 105°C | Data not available | Isomers of this compound |
| Photolytic | UV Light (254 nm) | 72 hours | Room Temp | Data not available | Photodegradation products |
Note: Specific quantitative degradation percentages are highly dependent on the exact experimental conditions and formulation. The data presented here are illustrative of the types of degradation products that can be expected.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is a general guideline based on published methods and should be optimized for specific instrumentation and formulations.[9][10][12]
-
Chromatographic System:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the this compound sample (drug substance or powdered tablets) into a volumetric flask.
-
Dissolve and dilute to the desired concentration with a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5][6][13]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 105°C in an oven for 48 hours.
-
Cool, dissolve in the diluent, and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) in a photostability chamber for 72 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to the final concentration with the mobile phase.
-
Visualizations
Caption: this compound Metabolic Degradation Pathway
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Major Pharmaceuticals Allergy Drug Facts [dailymed.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Determination of this compound and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Norgestimate Interference in Hormone Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from norgestimate and its metabolites in hormone assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with hormone assays?
This compound is a synthetic progestin, a type of hormone used in oral contraceptives. Due to its structural similarity to endogenous steroid hormones like progesterone, this compound and its metabolites can cross-react with antibodies used in immunoassays. This cross-reactivity can lead to inaccurate measurements, typically an overestimation, of the hormone being assayed.[1]
Q2: Which hormone assays are most likely to be affected by this compound?
Progesterone immunoassays are particularly susceptible to interference from this compound and its metabolites due to their close structural resemblance.[1] While less likely, interference in other steroid hormone assays, such as those for testosterone and cortisol, cannot be entirely ruled out and should be assessed, especially if unexpected results are obtained in samples from individuals known to be taking this compound.
Q3: What are the primary metabolites of this compound that I should be aware of?
This compound is a prodrug, meaning it is metabolized in the body into its active forms. The primary active metabolites are norelgestromin and norgestrel.[2] These metabolites are also structurally similar to endogenous hormones and can contribute to assay interference.
Q4: What are the typical signs of this compound interference in my assay?
Signs of potential interference include:
-
Unexpectedly high hormone concentrations: This is the most common manifestation, especially in competitive immunoassays, where the interfering substance competes with the target hormone for antibody binding sites, leading to a false positive signal.[1]
-
Results that are inconsistent with the clinical picture or other laboratory findings. [3]
-
Non-linear dilution series: When a sample containing an interfering substance is serially diluted, the measured hormone concentration may not decrease proportionally as expected.[3]
Q5: How can I confirm if this compound is interfering with my assay?
Confirmation can be achieved through several methods:
-
Spike and Recovery Experiment: Add a known amount of this compound or its metabolites to a sample and measure the recovery of the target hormone. Poor recovery may indicate interference.
-
Analysis by an alternative method: Re-analyze the sample using a more specific method that is less prone to cross-reactivity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Cross-reactivity testing: Perform a specific experiment to determine the percentage of cross-reactivity of this compound and its metabolites in your specific assay (see Experimental Protocols section).
Data Presentation: Cross-Reactivity of Progestins in Hormone Assays
Direct quantitative data on the cross-reactivity of this compound in specific commercial hormone immunoassays is not widely published.[1] However, data for structurally related synthetic progestins can provide an indication of the potential for interference. Researchers should determine the specific cross-reactivity within their own assay systems.
| Interfering Compound | Assay Type | Target Hormone | Percent Cross-Reactivity (%) | Reference |
| d-Norgestrel * | Competitive Protein-Binding Assay | Progesterone | 4 | [1] |
| Levonorgestrel-3-oxime | Progesterone Receptor Binding Assay | Progesterone | 8 | [2] |
| Levonorgestrel-17-acetate | Progesterone Receptor Binding Assay | Progesterone | 110 | [2] |
| This compound (L-isomer) | Progesterone Receptor Binding Assay | Progesterone | 0.8 | [2] |
*d-Norgestrel is a biologically active component of norgestrel, a primary metabolite of this compound.[1]
Experimental Protocols
Protocol: Determining Percent Cross-Reactivity of this compound in a Progesterone ELISA
This protocol outlines a method to quantify the interference of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for progesterone.
Objective: To determine the percentage of cross-reactivity of this compound in a specific progesterone ELISA kit.
Materials:
-
Progesterone ELISA kit (including progesterone-coated microplate, anti-progesterone antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Progesterone standard of known concentration
-
High-purity this compound
-
Assay buffer (as provided in the ELISA kit or a compatible buffer)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Interferent:
-
Prepare a serial dilution of the progesterone standard in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should be significantly higher than the progesterone standard to determine the 50% inhibition concentration (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
-
Assay Procedure:
-
Add a fixed volume of the progesterone standards and this compound dilutions to separate wells of the progesterone-coated microplate.
-
Add the anti-progesterone antibody to all wells and incubate according to the kit manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody, incubate, and wash as per the kit protocol.
-
Add the substrate and incubate for the recommended time for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values for the progesterone standards against their known concentrations to generate a standard curve.
-
Determine the concentration of progesterone that causes 50% inhibition of the maximum signal (IC50 of progesterone).
-
From the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 of this compound).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Progesterone / IC50 of this compound) x 100
-
Troubleshooting Guides
Issue: Unexpectedly High Progesterone Results
If you observe progesterone levels that are higher than physiologically expected in samples from subjects potentially taking this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for unexpectedly high progesterone results.
Issue: General Immunoassay Interference
For a broader approach to identifying and mitigating immunoassay interference, consider the following steps.
Caption: General workflow for investigating immunoassay interference.
Mandatory Visualizations
This compound's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis
This compound, a synthetic progestin, primarily prevents pregnancy by suppressing ovulation through its effects on the hypothalamic-pituitary-ovarian (HPO) axis.[5]
Caption: this compound's negative feedback on the HPO axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor binding of this compound--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Accuracy of automated cortisol and testosterone immunoassays in patient samples. - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Refinement of norgestimate extraction protocols from biological matrices
Welcome to the technical support center for the refinement of norgestimate extraction protocols from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the extraction of this compound and its metabolites from biological matrices.
Q1: What are the most common methods for extracting this compound and its metabolites from biological samples?
A1: The most prevalent methods for extracting this compound and its primary active metabolite, 17-desacetyl this compound, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its high selectivity, efficiency in removing matrix interferences, and suitability for automation.[1] LLE is a well-established technique effective for nonpolar and semi-polar analytes and can be suitable for large sample volumes.[1][2]
Q2: I am experiencing low recovery of this compound during my extraction. What are the potential causes and solutions?
A2: Low recovery can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
-
Solution: Optimize the elution solvent by increasing the proportion of the organic modifier or by testing a stronger solvent. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[3]
-
-
Analyte Breakthrough (SPE): The analyte may not be adequately retained on the sorbent during sample loading and washing steps.
-
Solution: Ensure the sorbent is properly conditioned and equilibrated. The pH of the sample should be adjusted to ensure the analyte is in a state that favors retention.[3][4] Consider reducing the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[4]
-
-
Improper Solvent Selection (LLE): The polarity of the extraction solvent may not be optimal for this compound.
-
Analyte Degradation: this compound can be unstable under certain conditions.
-
Solution: Investigate the stability of this compound under the pH and temperature conditions of your extraction protocol. It may be necessary to work at lower temperatures or to add antioxidants.[7]
-
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process.
-
Solution: Improve sample clean-up steps. For SPE, this may involve optimizing the wash steps. For LLE, a back-extraction step might be necessary. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
Q3: Emulsion formation is a recurring issue in my LLE protocol. How can I prevent or resolve this?
A3: Emulsions are a common problem in LLE, especially with complex matrices like plasma.[8]
-
Prevention:
-
Gently swirl or rock the sample instead of vigorous shaking to mix the aqueous and organic phases.[8]
-
Increase the ionic strength of the aqueous phase by adding salt (e.g., sodium chloride).
-
-
Resolution:
-
Centrifugation: This is often the most effective way to break an emulsion.
-
Addition of a different solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[8]
-
Filtration: Using phase separation paper can help to separate the layers.[8]
-
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[9]
-
Optimize Sample Preparation: A more rigorous clean-up procedure, such as a well-optimized SPE protocol, can significantly reduce matrix components.
-
Chromatographic Separation: Ensure that the chromatographic method effectively separates this compound and its metabolites from co-eluting matrix components. Modifying the mobile phase composition or gradient can improve separation.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected similarly by the matrix.[9] 17-desacetyl this compound D6 is a commonly used internal standard for 17-desacetyl this compound.[5][10][11]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]
Experimental Protocols
Below are detailed methodologies for the extraction of this compound and its metabolites.
Protocol 1: Solid-Phase Extraction (SPE) of 17-desacetyl this compound from Human Plasma
This protocol is adapted from a validated method for the quantification of 17-desacetyl this compound in human plasma.[10][11]
Materials:
-
SPE Cartridges (e.g., Strata-X)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Internal Standard (17-desacetyl this compound D6)
-
Human Plasma Samples
-
Centrifuge
-
Evaporator (e.g., Nitrogen evaporator)
-
Reconstitution Solvent (e.g., Mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with a second wash solution (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with an appropriate volume of elution solvent (e.g., 1 mL of methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of reconstitution solvent (e.g., 100 µL of mobile phase).
-
Vortex the reconstituted sample before injection into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound and its Metabolites from Human Plasma
This protocol is based on a method for the simultaneous quantification of ethinyl estradiol, this compound, and 17-desacetyl this compound.[6]
Materials:
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Internal Standards (e.g., EE2-d4, NGM-d6, DNGM-d6)
-
Human Plasma Samples (collected with sodium fluoride/potassium oxalate as anticoagulant to minimize ex-vivo conversion)[6]
-
Centrifuge
-
Evaporator (e.g., Nitrogen evaporator)
-
Derivatizing agent (e.g., Dansyl chloride)
-
Reconstitution Solvent (e.g., Methanol)
Procedure:
-
Sample Pre-treatment:
-
To 0.4 mL of human plasma, add the internal standard solution.
-
-
Extraction:
-
Add an appropriate volume of extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but recommended to enhance mass spec response): [6]
-
Add the derivatizing agent (e.g., dansyl chloride) to the dried extract.
-
Incubate under appropriate conditions (e.g., specific temperature and time).
-
-
Reconstitution:
-
Reconstitute the derivatized residue in a specific volume of reconstitution solvent (e.g., methanol).
-
Vortex the reconstituted sample before injection into the LC-MS/MS system.
-
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for this compound and its metabolite.
Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for 17-desacetyl this compound in Human Plasma using SPE [10][11][13]
| Parameter | Value |
| Linearity Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Intra-run Precision (%CV) | Within 10% |
| Inter-run Precision (%CV) | Within 10% |
| Intra-run Accuracy (%) | Within 10% |
| Inter-run Accuracy (%) | Within 10% |
| Overall Recovery (17-desacetyl this compound) | 96.30% |
| Overall Recovery (17-desacetyl this compound D6) | 93.90% |
Table 2: Performance of a UPLC-MS/MS Method for Simultaneous Quantification of Ethinyl Estradiol, this compound, and 17-desacetyl this compound in Human Plasma using LLE [6]
| Analyte | Linearity Range (pg/mL) |
| Ethinyl Estradiol (EE2) | 5–500 |
| This compound (NGM) | 5–500 |
| 17-desacetyl this compound (DNGM) | 25–2500 |
Mandatory Visualizations
Experimental Workflow for this compound Extraction from Plasma
The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound and its metabolites from a plasma sample.
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Troubleshooting Low Recovery
The following diagram illustrates the logical steps to troubleshoot low recovery issues in this compound extraction.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 2. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 3. specartridge.com [specartridge.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
Strategies to reduce side effects in norgestimate-based therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side effects encountered during experiments with norgestimate-based therapies.
Troubleshooting Guides & FAQs
This section is organized by common side effects and offers strategies for mitigation and investigation.
Gastrointestinal & Metabolic Side Effects
Question: We are observing a high incidence of nausea and bloating in our animal models treated with this compound. How can we mitigate this?
Answer: Nausea is a frequently reported side effect in clinical settings.[1] To reduce nausea, this compound can be administered with food.[2] In a research setting, ensure the formulation is optimized for tolerability. If using oral gavage, ensure the vehicle is non-irritating and consider smaller, more frequent doses if the experimental design allows. For bloating, which can be related to fluid retention, monitoring body weight and fluid intake/output can provide quantitative data on this side effect.
Question: Our long-term studies are showing unexpected weight gain in the treatment group. What is the best way to investigate this?
Answer: Weight gain is a reported side effect of this compound-containing contraceptives.[2][3] To investigate this, it is crucial to differentiate between fluid retention and an increase in adipose tissue.
-
Fluid Retention: Monitor for swelling in extremities.[2] In animal models, this can be assessed by measuring limb volume or total body water using bioimpedance analysis.
-
Adipose Tissue: Conduct body composition analysis (e.g., DEXA scan in animals) to quantify changes in fat mass.
-
Metabolic Studies: Assess for changes in glucose tolerance and lipid profiles, as oral contraceptives can affect carbohydrate and lipid metabolism.[1][4]
Cardiovascular Side Effects
Question: We need to screen different this compound formulations for their potential risk of hypertension. What is a suitable experimental approach?
Answer: An increase in blood pressure is a known risk associated with combined oral contraceptives.[3][5] A key mechanism involves the estrogen component (ethinyl estradiol) stimulating the synthesis of angiotensinogen in the liver, a precursor in the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure.[6][7]
Experimental Workflow for Assessing Hypertensive Effects:
Caption: Workflow for Investigating this compound-Induced Hypertension.
Question: What is the mechanism behind the increased risk of venous thromboembolism (VTE) with this compound, and how can we assess this preclinically?
Answer: The increased risk of VTE is a serious concern with combined oral contraceptives.[3] The estrogen component is known to increase the hepatic synthesis of coagulation factors.[7] this compound, however, is associated with a lower VTE risk compared to some other progestins.[5][8]
Signaling Pathway: Coagulation Cascade Activation
Caption: Influence of this compound/EE on the Coagulation Cascade.
To assess VTE risk preclinically, researchers can measure the levels of various coagulation factors (e.g., fibrinogen, prothrombin) in plasma samples from treated animals using ELISAs. Additionally, functional assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) can provide insights into the overall activity of the coagulation cascade.
Neurological & Mood-Related Side Effects
Question: We are concerned about the potential for this compound to cause mood-related side effects in our clinical trial. How can we quantitatively assess this?
Answer: Mood changes, including depression and nervousness, are reported side effects of this compound-containing oral contraceptives.[2][3] The hormonal fluctuations can influence neurotransmitter systems.
Logical Relationship: Hormonal Influence on Mood
Caption: Hormonal Modulation of Neurotransmitters in Mood Regulation.
A quantitative method to assess mood changes is through validated questionnaires. The Profile of Mood States (POMS) is a suitable instrument for this purpose. Daily diaries can also be used to capture fluctuations in mood and physical symptoms.
Hepatobiliary Side Effects
Question: What is the appropriate way to monitor for potential liver injury in preclinical studies of this compound?
Answer: While rare, serious liver injury is a potential side effect.[2] Monitoring liver function is crucial. The primary method is to measure the levels of key liver enzymes in serum.
Experimental Protocol: Serum Liver Enzyme Assay
-
Sample Collection: Collect blood samples from study subjects at baseline and at regular intervals during treatment.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Enzyme Analysis: Use an automated biochemical analyzer to measure the activity of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
-
Bilirubin Measurement: Measure total bilirubin levels as an indicator of hepatic excretory function.
-
Data Interpretation: A significant elevation (e.g., >3 times the upper limit of normal) in ALT and AST may indicate hepatocellular injury. An increase in ALP can suggest cholestasis.[9][10]
Quantitative Data Summary
The following table summarizes the incidence of common adverse reactions reported in clinical trials of a this compound and ethinyl estradiol combination tablet.
| Adverse Reaction | Incidence (%) in 1,647 women[2][5] |
| Headache/Migraine | 32.9 |
| Abdominal/Gastrointestinal Pain | 7.8 |
| Vaginal Infection | 8.4 |
| Genital Discharge | 6.8 |
| Breast Issues (pain, discharge, enlargement) | 6.3 |
| Mood Disorders (depression, mood altered) | 5.0 |
| Flatulence | 3.2 |
| Nervousness | 2.9 |
| Rash | 2.6 |
Detailed Experimental Protocols
Androgen Receptor Activity Assessment via Luciferase Reporter Gene Assay
This protocol is adapted from methodologies used to assess the androgenic activity of synthetic progestins.
Objective: To determine if this compound or its metabolites exhibit agonistic or antagonistic activity at the androgen receptor (AR).
Materials:
-
AR-negative cell line (e.g., PC-3 or MDA-MB-231)
-
AR expression vector
-
Androgen response element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Luciferase assay system
-
Test compounds: this compound, its metabolites, positive control (e.g., dihydrotestosterone - DHT), and negative control (vehicle).
Procedure:
-
Cell Culture: Culture the cells in the appropriate medium until they reach 70-80% confluency in 96-well plates.
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with a medium containing the test compounds at various concentrations.
-
For agonist testing, add the compounds alone.
-
For antagonist testing, add the compounds in the presence of a known AR agonist like DHT.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity of the test compounds to the positive and negative controls to determine agonistic or antagonistic effects.
Assessment of Endothelial Function using Peripheral Arterial Tonometry (PAT)
This non-invasive method assesses microvascular endothelial function.
Objective: To evaluate the effect of this compound on endothelial-dependent vasodilation.
Procedure:
-
Subject Preparation: The subject should be in a fasting state and resting in a quiet, temperature-controlled room. All vasoactive medications should be withheld for an appropriate period before the test.
-
Probe Placement: Place PAT probes on the index finger of each hand. A blood pressure cuff is placed on one upper arm (the study arm), while the other arm serves as a control.
-
Baseline Measurement: Record baseline pulse amplitude for 5 minutes.
-
Arterial Occlusion: Inflate the blood pressure cuff on the study arm to 60 mmHg above systolic pressure or to at least 200 mmHg for 5 minutes to induce ischemia.
-
Reactive Hyperemia: Rapidly deflate the cuff and record the post-occlusion pulse amplitude for another 5 minutes.
-
Data Analysis: The PAT device software calculates the Reactive Hyperemia Index (RHI). This is the ratio of the pulse wave amplitude during hyperemia to the baseline amplitude in the study arm, normalized to the corresponding ratio in the control arm. A lower RHI indicates endothelial dysfunction.[11][12][13]
References
- 1. drugs.com [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. This compound/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. The efficacy and tolerability of this compound/ethinyl estradiol (250 micrograms of this compound/35 micrograms of ethinyl estradiol): results of an open, multicenter study of 59,701 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. RF32 | PSUN65 Effect of Oral Contraceptive Medication on Blood Pressure, Plasma Renin, and Aldosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of estrogens and progestogens on the renin-aldosterone system and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 10. fg.bmj.com [fg.bmj.com]
- 11. Predictive Value of Endothelial Function by Non-invasive Peripheral Arterial Tonometry for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Endothelial function testing and cardiovascular disease: focus on peripheral arterial tonometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Norgestimate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of norgestimate. This compound, a synthetic progestin, is characterized by its low aqueous solubility and extensive first-pass metabolism, which present significant challenges to achieving optimal oral bioavailability.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily limited by two factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in aqueous environments, which can limit its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: this compound is a prodrug that undergoes rapid and complete metabolism in the gut wall and liver.[1][2] It is converted into its primary active metabolite, norelgestromin (17-deacetylthis compound), and a secondary active metabolite, norgestrel.[1][2] Unchanged this compound is typically undetectable in urine.[1] This extensive pre-systemic metabolism significantly reduces the amount of the parent drug that reaches systemic circulation.
Q2: What are the main strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and potentially facilitate lymphatic absorption, thereby bypassing hepatic first-pass metabolism.[3][4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs like this compound, increasing their aqueous solubility and dissolution rate.[6][7][8]
Q3: How is the bioavailability of this compound and its metabolites assessed in preclinical and clinical studies?
A3: The bioavailability of this compound formulations is typically assessed by measuring the plasma concentrations of its active metabolites, primarily norelgestromin and norgestrel, over time.[9] This is because this compound itself is rapidly cleared from the circulation.[1] Key pharmacokinetic parameters evaluated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for accurately quantifying these metabolites in plasma.[9][10]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., polysorbate 80) into the dissolution medium. | Improved wetting and dispersion of the drug particles, leading to a faster dissolution rate. |
| Drug recrystallization in the dissolution medium. | For amorphous solid dispersions, ensure the polymer concentration is sufficient to maintain a supersaturated state. | Prevention of drug precipitation and maintenance of a higher drug concentration in solution. |
| Inadequate agitation speed. | Optimize the paddle or basket speed (e.g., 50-100 rpm) to ensure adequate mixing without causing excessive foaming. | A more consistent and reproducible dissolution profile. |
| Incorrect pH of the dissolution medium. | Evaluate the pH-solubility profile of this compound and select a dissolution medium with a pH that favors solubility. | Increased drug solubility and a faster dissolution rate. |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects influencing absorption. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on bioavailability. | A clear understanding of how food affects the absorption of the this compound formulation. |
| Inconsistent GI transit times. | Utilize formulations with controlled-release properties to minimize the impact of variable gastric emptying. | Reduced inter-subject variability in plasma concentration profiles. |
| Genetic polymorphisms in metabolic enzymes. | While not a formulation issue, be aware that variations in CYP enzymes (e.g., CYP3A4) can influence this compound metabolism and contribute to variability.[2] | Better interpretation of pharmacokinetic data and identification of potential population-specific effects. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dissolution method is not biorelevant. | Use dissolution media that simulate the composition and pH of different regions of the GI tract (e.g., FaSSIF, FeSSIF). | An in vitro dissolution profile that is more predictive of in vivo performance. |
| Formulation undergoes significant changes in the GI tract not captured in vitro. | Consider the impact of GI enzymes and bile salts on the formulation's integrity and drug release. | Improved understanding of the formulation's in vivo behavior and a better IVIVC. |
| Complex absorption mechanisms. | Investigate the potential for carrier-mediated transport or efflux of this compound and its metabolites. | A more comprehensive model of drug absorption that can explain discrepancies between in vitro and in vivo data. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further characterization.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate the in vitro release profile of this compound from different formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
HPLC system with a UV detector
Methodology:
-
Prepare the dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8) containing 0.5% (w/v) polysorbate 80.
-
De-aerate the dissolution medium before use.
-
Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place a single tablet or an amount of formulation equivalent to a specific dose of this compound in each vessel.
-
Start the paddle rotation at 75 rpm.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
Protocol 3: Quantification of Norelgestromin in Rat Plasma using HPLC-MS/MS
Objective: To determine the plasma concentration of norelgestromin for pharmacokinetic analysis.
Materials:
-
Rat plasma samples
-
Norelgestromin analytical standard
-
Internal standard (e.g., deuterated norelgestromin)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
HPLC-MS/MS system
Methodology:
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for norelgestromin and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of norelgestromin in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and Action Pathway
Caption: Metabolic activation and mechanism of action of orally administered this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A typical experimental workflow for developing and evaluating a this compound formulation with enhanced bioavailability.
Troubleshooting Logic for Low Bioavailability
Caption: A decision tree for troubleshooting low in vivo bioavailability of this compound formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. Determination of this compound and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norgestimate Dosage Adjustment for Off-Target Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using norgestimate in experimental settings. The focus is on strategies to mitigate the off-target androgenic effects of this compound while maintaining its desired progestogenic activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its principal off-target effects?
A1: this compound is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR), mimicking the effects of natural progesterone.[1] Its main on-target effects include the inhibition of ovulation and changes in the endometrium. The principal off-target effects of this compound are weak androgenic activities, mediated through its interaction with the androgen receptor (AR).[2][3] However, compared to other synthetic progestins, this compound is considered to have minimal androgenicity.[3][4]
Q2: How does the androgenic activity of this compound and its metabolites compare?
A2: this compound is a prodrug that is metabolized into several active compounds, including 17-deacetylthis compound (norelgestromin) and levonorgestrel.[1] While this compound itself has a very low affinity for the androgen receptor, some of its metabolites, such as levonorgestrel, have a higher binding affinity and can contribute to androgenic effects.[4] Despite this, studies have shown that even with its metabolites, the overall androgenic effect of this compound is minimal.[5]
Q3: At what concentrations are the off-target androgenic effects of this compound typically observed?
A3: Off-target androgenic effects of this compound are generally observed at higher concentrations. For instance, in androgen receptor binding assays, very high concentrations of this compound (IC50 of 764 nM) were required to displace a radiolabeled androgen.[1] In a human androgen-dependent stable-transfected cell line, this compound and its metabolite 17-deacetylthis compound inhibited androgen-induced luciferase activity, with the best inhibitory effect observed at 3 x 10-7 M.[5][6]
Q4: What are the key experimental models to assess the on-target and off-target effects of this compound?
A4: To assess the progestogenic (on-target) and androgenic (off-target) effects of this compound, researchers typically use a combination of in vitro and in vivo models.
-
In Vitro: Competitive receptor binding assays are used to determine the affinity of this compound and its metabolites for progesterone and androgen receptors.[4] Reporter gene assays in cell lines expressing these receptors (e.g., PALM cells) can quantify the transcriptional activation or inhibition induced by the compound.[5]
-
In Vivo: The Hershberger assay in rats is a standard method to evaluate the androgenic and anti-androgenic properties of a substance by measuring the weight changes in androgen-dependent tissues.[7][8][9]
Troubleshooting Guides
Issue 1: Unexpected Androgenic Activity Observed in In Vitro Assays
-
Possible Cause: The concentration of this compound or its active metabolites is too high, leading to significant off-target binding to the androgen receptor.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which androgenic effects become significant.
-
Concentration Adjustment: Lower the working concentration of this compound to a range where progestogenic effects are maximized and androgenic effects are minimized. Based on available data, concentrations below 10-7 M are less likely to induce significant androgenic responses.[5]
-
Metabolite Consideration: Be aware of the potential conversion of this compound to more androgenic metabolites in your cell culture system. If possible, analyze the metabolite profile in your experimental setup.
-
Positive and Negative Controls: Ensure the use of appropriate positive (e.g., dihydrotestosterone) and negative controls to validate your assay's specificity.
-
Issue 2: High Variability in Receptor Binding Assay Results
-
Possible Cause: Inconsistent experimental conditions or reagent quality can lead to high variability in competitive binding assays.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-quality, validated reagents, including radiolabeled ligands and receptor preparations.[10]
-
Assay Conditions: Optimize and standardize incubation times, temperatures, and buffer compositions.[10]
-
Non-Specific Binding: To minimize high background noise, optimize blocking conditions and ensure thorough washing steps.[10]
-
Protein Concentration: Titrate the amount of receptor protein used in the assay to ensure it is not a limiting factor.
-
Issue 3: In-Vivo (Hershberger Assay) Results Show Ambiguous Androgenic Effects
-
Possible Cause: The doses administered in the Hershberger assay may not be optimal to distinguish between weak androgenic effects and baseline physiological variations.
-
Troubleshooting Steps:
-
Dose Range Selection: Conduct a pilot study with a wide range of this compound doses to identify the appropriate range for the definitive study.
-
Reference Compounds: Include a potent androgen (e.g., testosterone propionate) as a positive control and an anti-androgen (e.g., flutamide) to validate the responsiveness of the animal model.[11]
-
Animal Model: Ensure the use of a standardized and validated animal model, such as the castrated-peripubertal male rat as recommended by OECD guidelines.[9]
-
Tissue Analysis: Consistently dissect and weigh all five androgen-dependent tissues as specified in the Hershberger protocol (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis).[8]
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound and its Metabolites
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Progesterone | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT) | IC50 (nM) for Androgen Receptor | Ki (M) for Androgen Receptor | Reference |
| This compound | Progesterone | Similar to Progesterone | - | - | - | [4] |
| Androgen | - | 0.003 | 764 | 4.2 x 10-8 | [1][5] | |
| 17-deacetylthis compound | Progesterone | Similar to Progesterone | - | - | - | [4] |
| Androgen | - | - | - | 3.4 x 10-8 | [5] | |
| 3-keto this compound | Progesterone | ~5x Progesterone | - | - | - | [4] |
| Androgen | - | 0.025 | - | - | [4] | |
| Levonorgestrel | Progesterone | ~5x Progesterone | - | - | - | [4] |
| Androgen | - | 0.220 | - | - | [4] |
Table 2: Dose-Response of this compound and its Metabolites on Androgen Receptor Transactivation
| Compound | Concentration | Effect on Androgen-Induced Luciferase Activity | Cell Line | Reference |
| This compound | 6 x 10-8 M | Slight inhibition | PALM cells | [5] |
| 3 x 10-7 M | 24% inhibition | PALM cells | [5] | |
| 17-deacetylthis compound | 6 x 10-8 M | Slight inhibition | PALM cells | [5] |
| 3 x 10-7 M | 24% inhibition | PALM cells | [5] | |
| Cyproterone Acetate (CPA) | 6 x 10-8 M | Slight inhibition | PALM cells | [5] |
| 3 x 10-7 M | 47% inhibition | PALM cells | [5] |
Experimental Protocols
Protocol 1: In Vitro Competitive Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound and its metabolites for the androgen receptor.
Materials:
-
Test compounds (this compound, metabolites)
-
Radiolabeled androgen (e.g., [3H]R1881)
-
Androgen receptor preparation (e.g., cytosol from rat prostate or from cells overexpressing the receptor)
-
Assay buffer
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of the radiolabeled androgen.
-
In a multi-well plate, incubate the receptor preparation with the radiolabeled androgen and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + excess unlabeled potent androgen).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radiolabeled ligand using a method such as filtration through glass fiber filters.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Protocol 2: In Vivo Hershberger Assay
Objective: To assess the androgenic activity of this compound in a mammalian model.
Materials:
-
Castrated immature male rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., testosterone propionate)
-
Surgical and necropsy instruments
-
Analytical balance
Methodology:
-
Use castrated, peripubertal male rats.
-
Randomly assign animals to treatment groups: vehicle control, positive control, and at least two dose levels of this compound.
-
Administer the respective treatments daily for 10 consecutive days via oral gavage or subcutaneous injection.[9]
-
Record body weights daily.
-
Approximately 24 hours after the last dose, euthanize the animals.[9]
-
Carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[8]
-
Record the fresh weight of each tissue.
-
Statistically compare the tissue weights of the this compound-treated groups to the vehicle control group. A significant increase in the weight of at least two of the five tissues indicates androgenic activity.[9]
Mandatory Visualization
Caption: this compound's primary and off-target signaling pathways.
Caption: Experimental workflow for evaluating this compound's receptor selectivity.
Caption: A logical guide for troubleshooting unexpected androgenic effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Induction of androgen receptor activity by this compound and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiandrogenic activity of this compound in a human androgen-dependent stable-transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. swordbio.com [swordbio.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Norgestimate vs. Levonorgestrel: A Comparative Analysis of Androgenicity
A comprehensive guide for researchers and drug development professionals on the androgenic profiles of two common progestins, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the androgenicity of norgestimate and levonorgestrel, two synthetic progestins widely used in hormonal contraceptives. The objective is to present a clear, data-driven comparison to inform research and drug development. This analysis is based on in vitro receptor binding assays, in vivo animal studies, and clinical data.
Executive Summary
This compound consistently demonstrates a significantly lower androgenic profile compared to levonorgestrel. This is evidenced by its lower binding affinity for the androgen receptor (AR), minimal stimulation of androgen-dependent tissue growth in animal models, and its favorable effects on sex hormone-binding globulin (SHBG) in clinical settings. This compound can be considered a pro-drug, with some of its activity attributed to its metabolite, levonorgestrel; however, the overall androgenic effect of this compound treatment remains markedly lower.
Comparative Androgenicity Data
The following tables summarize the quantitative data from various experimental studies, highlighting the differences in androgenicity between this compound and levonorgestrel.
Table 1: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor (DHT = 1.0) | IC50 Ratio (Androgen:Progestin) | Reference |
| This compound | 0.003 | 219 | [1][2] |
| 17-deacetylated this compound (metabolite) | 0.013 | - | [1] |
| Levonorgestrel | 0.220 | - | [1][2] |
| Gestodene | 0.154 | - | [1] |
| 3-keto desogestrel | 0.118 | - | [2] |
Higher RBA indicates greater affinity for the androgen receptor. A higher IC50 ratio indicates greater selectivity for the progestin receptor over the androgen receptor.
Table 2: In Vivo Androgenic Activity (Hershberger Assay in Rats)
| Compound | Androgenic Activity | Observation | Reference |
| This compound | Minimal | Did not exhibit androgenic activity as measured by the stimulation of prostatic growth in immature rats. | [1][2] |
| Levonorgestrel | Androgenic | Demonstrated androgenic activity. | [3][4] |
The Hershberger assay assesses the androgenic potential of a substance by measuring the weight increase of androgen-dependent tissues in castrated male rats.
Table 3: Effects on Sex Hormone-Binding Globulin (SHBG)
| Compound | Effect on SHBG | Mechanism of Androgenic Effect | Reference |
| This compound | Does not displace testosterone from SHBG; combined with ethinyl estradiol, it does not prevent estrogen-induced rises in SHBG levels. | Minimal androgenicity is supported by its lack of affinity for SHBG. | [1][5][6] |
| Levonorgestrel | Displaces testosterone from SHBG with an IC50 of 53.4 nM. | Can increase free testosterone levels by displacing it from SHBG, contributing to androgenic effects. | [5][7] |
SHBG is a protein that binds to sex hormones, including testosterone. A decrease in SHBG or displacement of testosterone from SHBG can lead to higher levels of free, biologically active testosterone.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing androgenicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this analysis are provided below.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor compared to a known androgen.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: ³H-labeled synthetic androgen (e.g., ³H-R1881 or ³H-DHT).
-
Test Compounds: this compound, levonorgestrel, and reference standards (e.g., unlabeled DHT).
-
Buffers and Reagents: Assay buffer (e.g., Tris-HCl with EDTA and molybdate), charcoal-dextran suspension or hydroxyapatite slurry, scintillation cocktail.
Procedure:
-
Preparation of Receptor Cytosol: Ventral prostates from castrated rats are homogenized in a cold buffer. The homogenate is centrifuged at high speed to obtain the supernatant containing the AR (cytosol).
-
Competitive Binding Incubation: Constant concentrations of the receptor preparation and radioligand are incubated with varying concentrations of the unlabeled test compounds (this compound, levonorgestrel) or the reference standard (DHT).
-
Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 18-24 hours at 4°C), the unbound radioligand is removed by adding a charcoal-dextran suspension or hydroxyapatite slurry, followed by centrifugation.
-
Quantification: The radioactivity of the bound ligand in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference standard / IC50 of test compound) x 100.
Hershberger Bioassay
Objective: To assess the in vivo androgenic or anti-androgenic activity of a test substance in a castrated male rat model.
Animal Model:
-
Species: Immature, peripubertal male rats.
-
Procedure: Rats are castrated to remove the endogenous source of androgens.
Experimental Design for Androgenic Activity:
-
Animal Groups:
-
Vehicle control group (castrated, receives vehicle only).
-
Test compound groups (castrated, receive different doses of this compound or levonorgestrel).
-
Positive control group (castrated, receives a reference androgen like testosterone propionate).
-
-
Dosing: The test compounds are administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following androgen-dependent tissues are dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (plus coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues from the test compound groups are statistically compared to the vehicle control group. A significant increase in the weight of at least two of these tissues indicates androgenic activity.
Conclusion
References
- 1. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative progestational and androgenic activity of this compound and levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of this compound and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a Monophasic Hormonal Contraceptive With this compound+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Norgestimate versus desogestrel: a comparative review of clinical outcomes
For Researchers, Scientists, and Drug Development Professionals
Norgestimate and desogestrel are third-generation synthetic progestins widely used in combination oral contraceptives. Their development was driven by the goal of minimizing the androgenic side effects associated with older progestins while maintaining high contraceptive efficacy. This guide provides a detailed comparison of the clinical outcomes associated with this compound and desogestrel, supported by experimental data, to inform research and drug development in this area.
Contraceptive Efficacy
Both this compound and desogestrel, when combined with ethinyl estradiol, are highly effective forms of oral contraception. The efficacy of contraceptive methods is often measured by the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use. Newer progestins like this compound and desogestrel are associated with very low Pearl Indexes, typically ranging from 0 to 1, indicating a high degree of contraceptive reliability.[1]
Clinical and Metabolic Profile: A Comparative Analysis
The clinical profiles of this compound and desogestrel are distinguished primarily by their androgenicity and metabolic effects. These differences can influence the side effect profiles and overall suitability of oral contraceptives containing these progestins for different patient populations.
Androgenic and Anti-Androgenic Effects
One of the key differentiators between these two progestins is their androgenic activity. Desogestrel is noted for its very low androgenic properties.[2] In contrast, this compound exhibits minimal intrinsic androgenicity and its use is associated with an increase in sex hormone-binding globulin (SHBG), which can lead to a decrease in free testosterone and potentially beneficial effects for individuals with hyperandrogenic symptoms like acne and hirsutism.
A randomized, investigator-blinded, parallel-group trial comparing multiphasic oral contraceptives containing ethinyl estradiol with either this compound or desogestrel for the treatment of mild to moderate acne found both to be effective.[3][4] However, the this compound-containing formulation showed a more beneficial effect on reducing facial seborrhea.[3][4]
Side Effect Profile
The reported side effects for combination oral contraceptives containing this compound and desogestrel are generally similar to those of other low-dose oral contraceptives. Commonly reported side effects for both include mood swings, nausea, weight gain, acne, and depression.
One of the more significant differences in the side effect profile is the risk of venous thromboembolism (VTE). Studies have suggested that the risk of nonfatal VTE among users of desogestrel-containing oral contraceptives is significantly higher compared to those containing levonorgestrel, an older progestin.[5] In the same study, the risk of VTE in users of this compound-containing oral contraceptives was found to be similar to that of levonorgestrel users.[5]
Metabolic Effects
The impact of this compound and desogestrel on lipid and carbohydrate metabolism has been a key area of investigation.
Lipid Metabolism: A meta-analysis of studies on oral contraceptives found that both this compound and most other progestins (with the exception of dienogest) were associated with an increase in plasma triglycerides.[6] The same analysis showed that this compound increased LDL cholesterol, while most other progestins did not have a significant effect on LDL levels.[6] However, another comparative study of six low-dose oral contraceptives found no statistically significant differences in the lipid effects among preparations containing this compound, desogestrel, or gestodene after 12 cycles.[7] That study did note a slight increase in LDL cholesterol with both monophasic and triphasic this compound preparations, as well as with desogestrel combined with 20 mcg of ethinyl estradiol.[7]
Carbohydrate Metabolism: Oral contraceptives containing newer progestins like this compound and desogestrel are generally considered to have minimal impact on carbohydrate metabolism and are often described as having reached "carbohydrate metabolic neutrality".[3] One study noted that combination drugs were associated with higher plasma glucose and insulin responses compared to controls, with the extent of the change depending on the dose and type of progestin.[[“]]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and desogestrel based on the available clinical trial data.
| Efficacy and Safety Parameter | This compound | Desogestrel | Reference(s) |
| Pearl Index (pregnancies per 100 woman-years) | 0 - 1 | 0 - 1 | [1] |
| Risk of Venous Thromboembolism (VTE) vs. Levonorgestrel | Incidence Rate Ratio: 1.1 | Incidence Rate Ratio: 2.0 | [5] |
| Metabolic Parameter | This compound-containing OCs | Desogestrel-containing OCs | Reference(s) |
| Effect on Triglycerides | Increase | Increase | [6] |
| Effect on LDL Cholesterol | Increase | Slight Increase (with 20mcg EE) | [6][7] |
| Effect on HDL Cholesterol | Slight Increase | Slight Increase | [7] |
| Effect on Carbohydrate Metabolism | Minimal | Minimal | [3] |
Experimental Protocols
Comparative Study of this compound and Desogestrel in Acne Treatment
-
Study Design: Investigator-blinded, randomized, parallel-group trial.[3]
-
Participants: Female subjects aged 18-45 years with mild to moderate facial acne.[3]
-
Intervention:
-
Duration: 6 months.[6]
-
Primary Efficacy Endpoint: Change in total acne lesion count from baseline.[6]
-
Secondary Efficacy Endpoints: Investigator's global assessment of facial improvement and change in facial seborrhea severity.[6]
-
Safety Assessments: Monitoring of adverse events, body weight, and blood pressure throughout the study.[6]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and desogestrel involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian (HPO) axis. As progestins, they act as agonists at the progesterone receptor, leading to a cascade of downstream effects.
Caption: Inhibition of the HPO axis by this compound and desogestrel.
Upon binding to the progesterone receptor, these synthetic progestins initiate a signaling cascade that ultimately alters gene transcription in target cells.
Caption: Intracellular signaling of this compound and desogestrel.
The experimental workflow for a typical comparative clinical trial is outlined below.
Caption: Workflow of a comparative clinical trial.
References
- 1. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 2. Desogestrel - Wikipedia [en.wikipedia.org]
- 3. A comparison of multiphasic oral contraceptives containing this compound or desogestrel in acne treatment: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral contraceptives on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profile of six oral contraceptives containing this compound, gestodene, and desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NCT01466673 - Comparative Study of the Effect on Acne With this compound Containing Triphasic Oral Contraceptive and Biphasic Preparation Containing Desogestrel - The YODA Project [yoda.yale.edu]
- 8. consensus.app [consensus.app]
Norgestimate and Drospirenone: A Comparative Analysis of Their Effects on Lipid Profiles
For researchers and professionals in drug development, understanding the nuanced metabolic effects of hormonal contraceptives is paramount. This guide provides a detailed comparison of the effects of two commonly prescribed progestins, norgestimate and drospirenone, on the lipid profiles of users. The following sections present quantitative data from clinical studies, outline the experimental protocols employed, and visualize the complex interactions and study designs.
Data on Lipid Profile Alterations
The impact of this compound and drospirenone on lipid metabolism, when combined with ethinyl estradiol in oral contraceptives, exhibits distinct patterns. The following table summarizes the mean changes in key lipid parameters as observed in various clinical trials.
| Lipid Parameter | This compound-containing OC | Drospirenone-containing OC |
| Total Cholesterol | Increase of ~11.55 mg/dL[1] | Increase of ~7.66 mg/dL to 8%[1][2] |
| HDL Cholesterol | Increase of ~7.74 mg/dL to 16%[1][3] | Increase of ~6.4 mg/dL to 12.8%[1][2] |
| LDL Cholesterol | Increase of ~11.5 mg/dL, but some studies show a decrease[3][4] | Generally stable or a slight increase of ~1.8%[2] |
| Triglycerides | Increase of ~17.32 mg/dL to 78%[1][3] | Increase of ~8.49 mg/dL to 73.6%[1][2] |
It is important to note that the estrogen component, typically ethinyl estradiol, in combined oral contraceptives generally has a positive effect on lipid profiles by increasing HDL and decreasing LDL levels. The progestin component can either complement or counteract these effects. Newer progestins like this compound and drospirenone are designed to have a more favorable metabolic profile compared to older generations.[4]
Experimental Methodologies
The data presented above is derived from various clinical studies. While protocols may differ slightly, a general methodology for assessing the impact of these hormonal agents on lipid profiles is as follows:
Study Design: The majority of studies are designed as observational, prospective, randomized, and concurrent trials.[1] Participants are typically healthy women of childbearing age who are seeking hormonal contraception.[1]
Participant Selection: Inclusion criteria generally involve healthy, non-smoking women, often between the ages of 18 and 45.[1] Exclusion criteria would typically include pre-existing conditions that could affect lipid metabolism, such as diabetes, hyperlipidemia, and cardiovascular disease, as well as contraindications for hormonal contraceptive use.
Treatment Protocol: Participants are randomly assigned to receive a combined oral contraceptive containing either this compound or drospirenone, along with a specific dose of ethinyl estradiol. The treatment duration in these studies typically ranges from 6 to 13 cycles.[1][2]
Data Collection: Blood samples are collected from participants at baseline (before starting the contraceptive) and at various intervals throughout the study, such as at the 3rd, 6th, and 12th or 13th treatment cycles.[2][3] Fasting blood samples are required for accurate lipid profile analysis.
Lipid Profile Analysis: The collected serum is analyzed for the following parameters:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Triglycerides (TG)
Standard enzymatic colorimetric methods are typically used for these measurements.
Visualizing Study and Metabolic Pathways
To better understand the processes involved, the following diagrams illustrate a typical clinical trial workflow and the potential signaling pathways through which these progestins may influence lipid metabolism.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. A randomized study on the influence of oral contraceptives containing ethinylestradiol combined with drospirenone or desogestrel on lipid and lipoprotein metabolism over a period of 13 cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of two oral contraceptives containing ethinyl estradiol and gestodene or this compound on different lipid and lipoprotein parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral contraceptives on metabolic parameters in adult premenopausal women: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of norgestimate's minimal androgenic activity in vivo
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo androgenic activity of norgestimate with other progestins, supported by experimental data. This compound, a third-generation progestin, is distinguished by its high progestational selectivity and minimal androgenic effects, a desirable profile for various therapeutic applications.
Executive Summary
In vivo studies consistently demonstrate that this compound and its primary metabolites possess significantly lower androgenic activity compared to older progestins, such as levonorgestrel. The primary method for assessing in vivo androgenicity is the Hershberger assay, which measures the growth of androgen-dependent tissues in castrated male rats. Research indicates that this compound itself has a very low binding affinity for the androgen receptor. Its limited androgenic effects in vivo are attributed to its metabolism to levonorgestrel, which does exhibit androgenic properties. However, the overall androgenic impact of this compound remains minimal.
Comparative Androgenic Activity: In Vivo Data
The following tables summarize the available quantitative and qualitative data from in vivo studies comparing the androgenic activity of this compound and its metabolites with other progestins.
Table 1: Comparative In Vivo Androgenic Activity in Rats (Hershberger Assay)
| Compound | Animal Model | Key Findings on Androgenic Activity | Reference |
| This compound (NGM) | Immature castrated male rats | Does not exhibit androgenic activity as measured by the stimulation of prostatic growth. The androgenic response observed is attributed to its metabolism to levonorgestrel. | [1][2] |
| Levonorgestrel (LNG) | Immature castrated male rats | Demonstrates dose-dependent androgenic activity, causing a significant increase in the weight of the ventral prostate and seminal vesicles. | [2] |
| Gestodene | Immature castrated male rats | Exhibits androgenic activity. | [1] |
| 17-deacetylated this compound | Immature castrated male rats | Demonstrates very poor affinity for androgen receptors and does not exhibit androgenic activity in the stimulation of prostatic growth. | [1] |
Note: Specific quantitative data on dose-response relationships for organ weight changes from the key comparative study by Kuhnz et al. (1994) were not available in the searched literature. The study concludes that the pharmacological response to this compound is equivalent to the exposure to its metabolite, levonorgestrel.
Table 2: Relative Binding Affinity to Rat Prostatic Androgen Receptors
| Compound | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT) |
| This compound (NGM) | 0.003 |
| 17-deacetylated this compound | 0.013 |
| Levonorgestrel (LNG) | 0.220 |
| Gestodene | 0.154 |
| 3-keto desogestrel | 0.118 |
| Progesterone | 0.025 |
Data sourced from Phillips et al. (1990).[3]
Experimental Protocols
The Hershberger Assay for Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the androgenic or anti-androgenic properties of a substance.[4]
Objective: To determine the androgenic activity of a test compound by measuring the weight changes in five androgen-dependent tissues of castrated male rats.
Animal Model: Immature, castrated male rats (peripubertal). Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic substances.
Methodology:
-
Animal Preparation: Peripubertal male rats are castrated.
-
Dosing: After a recovery period, the animals are treated with the test substance (e.g., this compound, levonorgestrel) or a vehicle control for 10 consecutive days. Dosing is typically administered via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On day 11, the animals are euthanized, and the following five androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Androgens exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. The following diagram illustrates the classical androgen receptor signaling pathway.
Caption: Classical Androgen Receptor Signaling Pathway.
Hershberger Assay Experimental Workflow
The following diagram outlines the key steps in the Hershberger assay.
Caption: Experimental Workflow of the Hershberger Assay.
References
- 1. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative progestational and androgenic activity of this compound and levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Norgestimate and Other Third-Generation Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of norgestimate against other third-generation progestins, namely desogestrel and gestodene, as well as the closely related fourth-generation progestin, drospirenone. The information presented is collated from various head-to-head clinical trials, with a focus on contraceptive efficacy, cycle control, and androgenic side effects. Detailed experimental protocols for key cited studies are provided to aid in the critical evaluation of the presented data.
Mechanism of Action: A Shared Pathway with Subtle Differences
Third-generation progestins, including this compound, desogestrel, and gestodene, exert their primary contraceptive effect through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis. By acting as agonists at the progesterone receptor (PR), they suppress the mid-cycle surge of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH), thereby inhibiting ovulation.[1][2][3] Additionally, they increase the viscosity of cervical mucus, impeding sperm penetration, and alter the endometrium to make it less receptive to implantation.[1][2][3]
While sharing this fundamental mechanism, these progestins exhibit differential binding affinities for other steroid receptors, leading to variations in their side-effect profiles, particularly concerning androgenic effects.
This compound is a prodrug that is metabolized to norelgestromin (the primary active metabolite) and levonorgestrel.[3] Desogestrel is also a prodrug, rapidly converted to its active metabolite, etonogestrel.[1][4] Gestodene, in contrast, is active in its parent form.[5] Drospirenone, a fourth-generation progestin, is an analog of spironolactone and possesses both anti-androgenic and anti-mineralocorticoid properties.[6]
Contraceptive Efficacy: A Comparative Overview
The contraceptive efficacy of oral contraceptives is most commonly reported using the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.[7][8] Head-to-head trials demonstrate that this compound and other third-generation progestins have comparable and high contraceptive efficacy.
| Progestin Comparison | Pearl Index (Pregnancies per 100 Woman-Years) | Study Reference |
| This compound vs. Gestodene | This compound: 0.0 | Affinito et al., 1993[9] |
| Gestodene: 0.0 | Affinito et al., 1993[9] | |
| Desogestrel | 0.20 (overall) | Akerlund et al., 1993[10] |
| Gestodene | 0.21 (overall) | Endrikat et al., 2002[11] |
| Drospirenone | Not directly compared to this compound in head-to-head efficacy trials found |
Note: The Pearl Index can be calculated as "method failure" (pregnancies occurring with perfect use) or "user failure" (pregnancies occurring with typical use, including inconsistent or incorrect use). The studies cited generally report overall Pearl Indices.
Experimental Protocols: Contraceptive Efficacy Trials
Affinito et al., 1993 (this compound vs. Gestodene) [9]
-
Study Design: A randomized, multicenter clinical trial.
-
Participants: 97 women received a monophasic oral contraceptive with 75 µg gestodene and 30 µg ethinylestradiol, and 92 women received a monophasic oral contraceptive with 250 µg this compound and 35 µg ethinylestradiol.
-
Duration: 6 treatment cycles.
-
Primary Endpoint: Contraceptive efficacy, assessed by the number of pregnancies.
-
Data Collection: Subjects were monitored for pregnancy throughout the 6 cycles of use.
Akerlund et al., 1993 (Desogestrel) [10]
-
Study Design: An international, multicenter, Phase III clinical trial.
-
Participants: 1,684 women from 12 European countries.
-
Intervention: A new low-dose oral contraceptive containing 20 µg ethinylestradiol and 150 µg desogestrel.
-
Primary Endpoint: Contraceptive efficacy, measured by the Pearl Index.
-
Data Analysis: The overall Pearl Index was calculated based on 4 reported pregnancies (3 patient failures, 1 tablet failure).
Endrikat et al., 2002 (Gestodene) [11]
-
Study Design: An open-label, multicenter study.
-
Participants: 1,515 adult women.
-
Intervention: A 24-day regimen of an oral contraceptive containing 60 µg gestodene and 15 µg ethinylestradiol, followed by 4 days of placebo.
-
Duration: 13 or 19 cycles.
-
Primary Endpoint: Contraceptive efficacy, measured by the Pearl Index.
-
Data Analysis: The Pearl Index was calculated based on 3 reported pregnancies over 18,194 treatment cycles.
Cycle Control: A Key Differentiator
Unscheduled bleeding, including breakthrough bleeding and spotting, is a common side effect of oral contraceptives and a significant factor in patient compliance. Clinical trials have compared the cycle control profiles of this compound with other third-generation progestins.
| Progestin Comparison | Breakthrough Bleeding/Spotting Incidence | Study Reference |
| This compound vs. Gestodene | This compound: 1.6% (breakthrough bleeding), 5.6% (spotting) per cycle | Affinito et al., 1993[9] |
| Gestodene: 0.2% (breakthrough bleeding), 5.4% (spotting) per cycle | Affinito et al., 1993[9] | |
| This compound vs. Desogestrel | Irregular bleeding is a known side effect when switching between these progestins, typically resolving within 2-3 months. | |
| Drospirenone vs. This compound | Similar bleeding patterns observed over the study period. | van Vloten et al., 2002 |
Note: Definitions of breakthrough bleeding and spotting can vary between studies. Generally, spotting is defined as light bleeding not requiring sanitary protection, while breakthrough bleeding is heavier and may require protection.
Experimental Protocols: Cycle Control Assessment
Affinito et al., 1993 (this compound vs. Gestodene) [9]
-
Study Design: A randomized, multicenter clinical trial.
-
Participants: 97 women on gestodene/ethinylestradiol and 92 women on this compound/ethinylestradiol.
-
Duration: 6 treatment cycles.
-
Endpoint: Incidence of breakthrough bleeding and spotting, recorded as a percentage of total cycles.
-
Data Collection: Patients recorded bleeding patterns in daily diaries.
van Vloten et al., 2002 (Drospirenone vs. This compound)
-
Study Design: A double-blind, randomized clinical trial.
-
Participants: 568 women received 3 mg drospirenone/30 µg ethinylestradiol, and 586 women received a triphasic preparation of this compound (180/215/250 µg)/35 µg ethinylestradiol.
-
Endpoint: Bleeding patterns were assessed over the study period.
-
Data Collection: Patient-reported bleeding diaries.
Androgenic Profile: Impact on Skin and Hair
The androgenic activity of progestins can influence the incidence of side effects such as acne and hirsutism. Third-generation progestins were developed to have lower androgenicity compared to older generations.
| Progestin Comparison | Key Findings on Androgenic Effects | Study Reference |
| This compound vs. Drospirenone | Drospirenone/EE was superior to triphasic this compound/EE in reducing total acne lesion counts. | van Vloten et al., 2002 |
| This compound vs. Desogestrel | Both multiphasic this compound/EE and desogestrel/EE were effective in treating mild to moderate acne, with no significant difference in the reduction of total acne lesions. | Jaisamrarn et al., 2014 |
Experimental Workflow for Acne Assessment in Clinical Trials
Experimental Protocols: Acne Assessment
van Vloten et al., 2002 (Drospirenone vs. This compound)
-
Study Design: A double-blind, randomized, multicenter study.
-
Participants: Women with mild to moderate facial acne.
-
Interventions: 3 mg drospirenone/30 µg ethinylestradiol (EE) versus a triphasic preparation of 180/215/250 µg this compound/35 µg EE.
-
Duration: 6 treatment cycles.
-
Primary Endpoints: Percentage change from baseline in inflammatory and total acne lesion counts. Investigator's Global Assessment (IGA) of acne improvement.
-
Acne Assessment: Lesion counts (inflammatory and non-inflammatory) were performed by trained investigators at baseline and subsequent visits. The IGA likely used a standardized scale to rate the overall severity of acne.
Jaisamrarn et al., 2014
-
Study Design: An investigator-blinded, randomized, parallel-group trial.
-
Participants: Female subjects aged 18-45 with mild to moderate acne.
-
Interventions: Triphasic this compound/EE versus biphasic desogestrel/EE.
-
Duration: 6 months.
-
Primary Endpoint: Decrease in total acne lesion counts.
-
Acne Assessment: Total acne lesions were counted at baseline and at 1, 3, and 6 months of treatment.
Risk of Venous Thromboembolism (VTE)
The risk of VTE is a critical safety consideration for all combined oral contraceptives. Studies have compared the VTE risk associated with different progestins.
| Progestin | Relative Risk of VTE (compared to non-users or other progestins) | Study Reference |
| This compound | Similar risk to levonorgestrel-containing OCs. | Jick et al., 2006 |
| Desogestrel | Significantly elevated risk compared to levonorgestrel-containing OCs. | Jick et al., 2006 |
| Gestodene | Higher risk compared to second-generation progestins. | |
| Drospirenone | Some studies suggest a higher risk compared to levonorgestrel. |
Note: The absolute risk of VTE for all combined oral contraceptive users remains low.
Conclusion
Head-to-head clinical trials demonstrate that this compound and other third-generation progestins (desogestrel, gestodene) and the fourth-generation progestin (drospirenone) offer high contraceptive efficacy. The primary differences among these progestins lie in their side-effect profiles, particularly concerning cycle control and androgenic effects.
-
This compound provides a favorable balance of good cycle control and low androgenicity.
-
Gestodene may offer slightly improved cycle control in some instances.[3]
-
Desogestrel is also effective but has been associated with a higher risk of VTE in some studies compared to this compound.
-
Drospirenone shows superiority in the management of acne due to its anti-androgenic properties but may also be associated with a higher VTE risk in some observational studies.
The selection of a specific progestin should be based on a comprehensive evaluation of the patient's clinical needs, risk factors, and tolerance for potential side effects. The data presented in this guide, along with the detailed experimental protocols, can serve as a valuable resource for researchers and clinicians in making informed decisions and designing future studies in the field of hormonal contraception.
References
- 1. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desogestrel, this compound, and gestodene: the newer progestins - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical aspects of three new progestogens: desogestrel, gestodene, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single-center, randomized double-blind, parallel-group study to examine the safety and efficacy of 3mg drospirenone/0.02 mg ethinyl estradiol compared with placebo in the treatment of moderate truncal acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of breakthrough bleeding model of combined‐oral contraceptives utilizing model‐based meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pearl Index - Wikipedia [en.wikipedia.org]
- 7. Pearl index and Life Table Analysis | PSM Made Easy [ihatepsm.com]
- 8. Efficacy, cycle control and side-effects of two monophasic combination oral contraceptives: gestodene/ethinylestradiol and this compound/ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. Superiority of a combined contraceptive containing drospirenone to a triphasic preparation containing this compound in acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative studies on the venous thromboembolism risk of norgestimate
For Researchers, Scientists, and Drug Development Professionals
Combined oral contraceptives (COCs) are a widely utilized method of hormonal birth control. While effective, their use is associated with an increased risk of venous thromboembolism (VTE), a serious condition that includes deep vein thrombosis and pulmonary embolism. This risk is influenced by both the estrogen dose and the type of progestin used in the formulation. This guide provides a comparative analysis of the VTE risk associated with norgestimate, a second or third-generation progestin, relative to other commonly prescribed progestins. The information is supported by quantitative data from epidemiological studies and an overview of relevant experimental protocols and potential biological pathways.
Comparative Venous Thromboembolism Risk: Quantitative Data
The VTE risk associated with COCs is typically evaluated in observational studies, such as cohort and nested case-control studies. The findings are often presented as odds ratios (ORs) or relative risks (RRs) compared to non-users or users of COCs containing a different progestin, most commonly the second-generation progestin levonorgestrel.
Studies consistently show that users of any combined oral contraceptive have an increased risk of VTE compared to non-users[1]. However, the magnitude of this risk varies depending on the progestin component[2][3][4]. This compound-containing COCs are generally considered to have a VTE risk profile similar to or slightly higher than second-generation progestins like levonorgestrel, but lower than third-generation progestins such as desogestrel and gestodene, and the fourth-generation progestin drospirenone[2][3][5].
Below is a summary of quantitative data from key comparative studies.
| Progestin | Adjusted Odds Ratio (aOR) vs. Non-Users (95% CI) | Adjusted Odds Ratio (aOR) vs. Levonorgestrel (95% CI) | Incidence Rate per 100,000 Woman-Years (95% CI) | Extra VTE Cases per 10,000 Women per Year (95% CI) |
| This compound | 2.53 (2.17 to 2.96)[6] | 1.1 (0.8 to 1.6)[7] | 30.6 (25.5 to 36.5)[7] | 6 (5 to 8)[6] |
| Levonorgestrel | 2.38 (2.18 to 2.59)[6] | Reference | 27.1 (21.1 to 34.3)[7] | 6 (5 to 7)[6] |
| Desogestrel | 4.28 (3.66 to 5.01)[6] | 1.7 (1.1 to 2.4)[7] | 53.5 (42.9 to 66.0)[7] | 14 (11 to 17)[6] |
| Drospirenone | 4.12 (3.43 to 4.96)[6] | ~2.1 (1.6 to 2.8)[8] | - | ~17 (for women 25-49)[5] |
| Gestodene | 3.64 (3.00 to 4.43)[6] | ~2.1 (1.6 to 2.8)[8] | - | - |
| Norethisterone | 2.56 (2.15 to 3.06)[6] | - | - | - |
Note: ORs and incidence rates can vary between studies due to different methodologies, study populations, and confounding factors considered.
Experimental Protocols
The assessment of VTE risk for different hormonal contraceptives is primarily conducted through large-scale observational studies. Randomized controlled trials are generally not feasible for this outcome due to ethical considerations and the large sample sizes required. A common and robust methodology is the nested case-control study .
Example Protocol: Nested Case-Control Study
A nested case-control study is conducted within a large cohort of individuals, such as women enrolled in a national health registry or a large primary care database.
-
Cohort Definition: A large cohort of women of reproductive age (e.g., 15-49 years) is identified from a database. Women with a prior history of VTE or major risk factors for thrombosis may be excluded[9].
-
Case Identification: All incident (new) cases of VTE (deep vein thrombosis or pulmonary embolism) occurring within the cohort during a specified study period are identified using validated diagnostic codes[10].
-
Control Selection: For each identified case, a set number of controls (e.g., up to five) are randomly selected from the cohort. Controls are matched to their respective case based on key variables such as age, practice, and the calendar year of the case's VTE diagnosis (the index date)[6][7]. This matching helps to control for confounding factors that change over time.
-
Exposure Assessment: The use of different oral contraceptives for both cases and controls is ascertained from prescription records in the database for a defined period before the index date (e.g., the preceding year)[7].
-
Data Analysis: Conditional logistic regression is used to calculate the odds ratios (ORs) for VTE associated with the use of different progestin-containing COCs. The analysis is adjusted for potential confounding factors that are not handled by matching, such as smoking status, body mass index (BMI), and the presence of comorbidities[6].
Visualizing Methodologies and Pathways
To better understand the relationships and processes involved in this area of research, the following diagrams are provided.
Caption: Classification of progestin generations and their relative VTE risk.
Caption: Workflow of a nested case-control study for VTE risk.
Caption: Potential signaling pathways for COC-associated VTE risk.
Biological Mechanisms
The increased risk of VTE with COC use is multifactorial. The estrogen component, particularly ethinylestradiol, is known to have a significant impact on the hemostatic system. It increases the hepatic synthesis of several procoagulant factors and reduces the levels of some natural anticoagulants[11][12].
The type of progestin appears to modulate the estrogen-induced changes. Progestins with higher androgenic activity, such as levonorgestrel, may counteract some of the prothrombotic effects of estrogen to a greater extent than progestins with lower androgenicity, like desogestrel and gestodene[12]. This compound has an intermediate androgenic profile.
Furthermore, some studies suggest that third- and fourth-generation progestins may be associated with a greater degree of acquired resistance to activated protein C (APC), a key natural anticoagulant, compared to second-generation progestins[13]. More recent research also indicates that progestins might increase the level and procoagulant activity of heparanase, an enzyme that can degrade heparan sulfate and enhance the activation of the coagulation system, with the effect being dependent on the progestin type[14].
Conclusion
The available evidence indicates that combined oral contraceptives containing this compound are associated with a risk of venous thromboembolism that is comparable to, or marginally higher than, formulations containing the second-generation progestin levonorgestrel. The risk with this compound appears to be lower than that associated with third-generation progestins like desogestrel and fourth-generation progestins like drospirenone. While the absolute risk of VTE for any individual user of COCs remains low, understanding these relative differences is crucial for informed clinical decision-making and for guiding future drug development in this area. The methodologies of large-scale observational studies are critical for generating this evidence, and ongoing research into the precise biological mechanisms will further clarify the role of different progestins in hemostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of different progestin regimens in hormone replacement therapy on blood coagulation factor VII and tissue factor pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of combined oral contraceptives and risk of venous thromboembolism: nested case-control studies using the QResearch and CPRD databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to combined oral contraceptives and risk of venous thromboembolism: a protocol for nested case-control studies using the QResearch and the CPRD databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. egojournal.eu [egojournal.eu]
- 12. Effects of progestogens on haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Progestin type affects the increase of heparanase level and procoagulant activity mediated by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Norgestimate vs. Norgestrel: A Comparative Guide for Researchers and Drug Development Professionals
A detailed comparison of two widely used progestins, norgestimate and norgestrel, reveals significant differences in their clinical profiles, side effects, and receptor interactions. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies.
This compound, a third-generation progestin, is distinguished from the second-generation norgestrel by its lower androgenic activity and more favorable metabolic profile.[1][2] While both are effective contraceptive agents, their distinct pharmacological properties lead to different clinical applications and side-effect profiles.[3] this compound is a prodrug that is metabolized to norelgestromin and levonorgestrel, the latter being the active form of norgestrel.[3] This metabolic pathway is key to understanding its unique clinical characteristics.
Executive Summary of Key Differences
| Feature | This compound | Norgestrel |
| Generation | Third-generation progestin | Second-generation progestin |
| Androgenic Activity | Minimal | Higher |
| Primary Clinical Use | Contraception, Acne treatment | Contraception |
| Effect on HDL Cholesterol | Increases HDL levels | Decreases HDL levels |
| Effect on LDL/HDL Ratio | Improves (decreases) ratio | May worsen (increase) ratio |
| Common Androgenic Side Effects | Significantly fewer (acne, hirsutism, weight gain) | More likely to cause (acne, hirsutism, weight gain) |
Quantitative Analysis of Receptor Binding and Clinical Outcomes
The differential effects of this compound and norgestrel can be attributed to their varying affinities for progesterone and androgen receptors, as well as their impact on sex hormone-binding globulin (SHBG).
Table 1: Receptor Binding Affinities
| Compound | Progesterone Receptor (RBA vs. Progesterone) | Androgen Receptor (RBA vs. DHT) |
| This compound | Similar to Progesterone | 0.3% |
| 17-deacetyl this compound (metabolite) | Similar to Progesterone | 1.3% |
| Levonorgestrel (active form of Norgestrel) | ~5 times that of Progesterone | 22.0% |
Data sourced from preclinical studies.[4]
Table 2: Comparative Clinical Side Effects (User-Reported Data)
| Side Effect | Ethinyl Estradiol / this compound (%) | Ethinyl Estradiol / Norgestrel (%) |
| Acne | 22.0 | 25.5 |
| Weight Gain | 17.6 | 19.1 |
| Mood Swings | 22.4 | 24.1 |
| Depression | 18.6 | 20.2 |
| Nausea | 23.4 | 16.3 |
| Cramps | 14.5 | 15.0 |
| Anxiety | 12.9 | 14.7 |
Data is based on user reviews and not from controlled clinical trials.[5]
Table 3: Impact on Lipid Profile (Changes from Baseline)
| Parameter | This compound-containing OC | Norgestrel-containing OC |
| HDL Cholesterol | Statistically significant increase | Statistically significant decrease |
| LDL/HDL Ratio | Decreased by 7.7% (after 24 cycles) | Increased by 18.5% (after 24 cycles) |
Data from comparative clinical trials.[6]
Table 4: Incidence of Breakthrough Bleeding and Weight Gain in Clinical Trials
| Adverse Event | This compound-containing OC | Norgestrel-containing OC |
| Breakthrough Bleeding (BTB) | Incidence decreases over time (e.g., from 4.5% to 3% after 6 cycles) | Data varies across studies |
| Spotting | Incidence decreases over time (e.g., from 9% to 4% after 6 cycles) | Data varies across studies |
| Discontinuation due to Weight Gain | 0.84% - 1.0% | 1.4% - 1.54% |
| Mean Weight Change (after 6 months) | +0.71 kg | Not directly compared in the same study |
| Mean Weight Change (after 13 cycles) | +0.93 kg | Not directly compared in the same study |
Data compiled from multiple clinical trials.[7][8]
Signaling Pathways and Experimental Workflows
The clinical differences between this compound and norgestrel are rooted in their interactions with steroid hormone receptors, which in turn modulate gene transcription.
Caption: Progestin signaling pathway.
The diagram above illustrates the general mechanism of action for progestins like this compound and norgestrel. They bind to intracellular progesterone and androgen receptors, leading to the transcription of target genes and subsequent clinical effects. The lower binding affinity of this compound and its metabolites to the androgen receptor is a key factor in its reduced androgenic side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. scispace.com [scispace.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. drugs.com [drugs.com]
- 6. Efficacy and clinical profile of a new oral contraceptive containing this compound. U.S. clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of low-dose oral contraceptives on body weight: results of a randomized study of up to 13 cycles of use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Affinities of Norgestimate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative binding affinities of the primary metabolites of norgestimate, a synthetic progestin widely used in hormonal contraceptives. Understanding the interaction of these metabolites with various steroid hormone receptors is crucial for elucidating their pharmacological profiles and predicting their clinical effects. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways to offer a clear and objective overview for researchers in pharmacology and drug development.
Executive Summary
This compound is a prodrug that is rapidly and extensively metabolized upon administration. Its primary active metabolites are norelgestromin (17-deacetylthis compound) and levonorgestrel (the biologically active isomer of norgestrel).[1][2][3] These metabolites exhibit distinct binding affinities for various steroid hormone receptors, including the progestin (PR), androgen (AR), estrogen (ER), and glucocorticoid (GR) receptors, as well as for sex hormone-binding globulin (SHBG). This differential binding contributes to the overall therapeutic and side-effect profile of this compound. This guide presents a consolidated view of these binding affinities, based on published experimental data, to facilitate a comparative understanding of these key metabolites.
Relative Binding Affinities of this compound and its Metabolites
The following table summarizes the relative binding affinity (RBA) of this compound and its principal metabolites for the progesterone, androgen, and estrogen receptors, as well as sex hormone-binding globulin. The data has been compiled from various in vitro studies and is presented to allow for a direct comparison of the compounds' receptor interaction profiles.
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Sex Hormone-Binding Globulin (SHBG) Binding |
| Progesterone | 100 | 0.025 | <0.02 | Low |
| Dihydrotestosterone (DHT) | - | 100 | - | High |
| This compound | ~1-3.2[4][5] | ~0.3[6][7] | No significant binding[7][8] | No significant displacement[9] |
| Norelgestromin (17-deacetylthis compound) | Similar to Progesterone[6] | ~1.3[7] | No significant binding | No significant displacement[9] |
| Levonorgestrel | ~125-323[3][4] | ~22-58[3][6] | <0.02[3] | High[9] |
| 3-Keto this compound | ~500[6] | ~2.5[6] | Not reported | No significant displacement[9] |
| Levonorgestrel-17-acetate | ~110[10] | Not reported | Not reported | Not reported |
Note: RBA values are typically determined relative to a reference compound (e.g., Progesterone for PR, DHT for AR) set at 100%. The specific values can vary between studies depending on the experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the relative binding affinity of a test compound for a steroid hormone receptor.
Competitive Radioligand Binding Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC50), from which the relative binding affinity (RBA) can be calculated.
Materials:
-
Target Receptor Source: Cytosolic or nuclear extracts from tissues known to express the receptor of interest (e.g., rabbit uterine cytosol for PR, rat prostate cytosol for AR) or recombinant human receptors.[6]
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., ³H-promegestone (R5020) for PR, ³H-dihydrotestosterone (DHT) for AR).
-
Test Compounds: this compound and its metabolites.
-
Reference Compound: The unlabeled form of the natural or a high-affinity synthetic ligand for the receptor (e.g., progesterone for PR, DHT for AR).
-
Assay Buffer: A buffer solution optimized for receptor stability and ligand binding.
-
Separation Agent: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Preparation of Receptor Source: The tissue is homogenized in a cold buffer and centrifuged to obtain a cytosolic or nuclear fraction containing the target receptors. The protein concentration of the preparation is determined.
-
Assay Incubation: A constant amount of the receptor preparation and a fixed concentration of the radioligand are incubated in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled test compound or reference compound are added to the incubation tubes.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by adding a separation agent, such as dextran-coated charcoal, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected. Alternatively, the mixture is rapidly filtered through a filter membrane that retains the receptor-bound complex.
-
Quantification: The radioactivity of the supernatant or the filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value for each compound is determined. The relative binding affinity (RBA) is then calculated using the following formula:
RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The biological effects of this compound metabolites are mediated through their interaction with nuclear hormone receptors, which act as ligand-activated transcription factors. The following diagrams illustrate the generalized signaling pathways for the progesterone and androgen receptors.
Progesterone Receptor Signaling Pathway
Progesterone and its agonists, including the active metabolites of this compound, bind to the progesterone receptor (PR) in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Generalized progesterone receptor signaling pathway.
Androgen Receptor Signaling Pathway
Androgens, such as dihydrotestosterone (DHT), and other compounds with androgenic activity bind to the androgen receptor (AR) in the cytoplasm. This binding triggers the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. The AR dimer then binds to androgen response elements (AREs) on the DNA, which initiates the transcription of androgen-responsive genes, resulting in various physiological effects.
Generalized androgen receptor signaling pathway.
Conclusion
The pharmacological activity of this compound is a composite of the actions of its various metabolites, each with a unique receptor binding profile. Levonorgestrel is a potent agonist of both the progesterone and androgen receptors.[3][6] In contrast, norelgestromin exhibits high progestational activity with minimal androgenicity.[6][7] this compound itself and its 3-keto metabolite show varying degrees of receptor interaction.[5][6][9] The lack of significant binding of this compound and its primary metabolites to SHBG is also a key feature influencing their bioavailability and androgenic potential.[9] A thorough understanding of these relative binding affinities is essential for the rational design and development of new progestins with improved selectivity and reduced side effects. The data and methodologies presented in this guide offer a foundational resource for researchers in this field.
References
- 1. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Levonorgestrel | CAS 797-63-7 | Tocris Bioscience [tocris.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Receptor binding of this compound--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of this compound and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Norgestimate's Impact on SHBG Levels: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from multiple studies on the effect of norgestimate, a third-generation progestin, on serum Sex Hormone-Binding Globulin (SHBG) levels. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Quantitative Analysis of SHBG Level Alterations
The following table summarizes the quantitative data from clinical investigations into the effects of this compound-containing combined oral contraceptives (COCs) on SHBG levels. These studies consistently demonstrate a significant elevation in SHBG concentrations, a key indicator of the net estrogenic effect of a hormonal contraceptive.
| Study Reference | This compound Formulation | Comparator Formulation | Study Population | Duration | Key Findings on SHBG Levels |
| Huber, J. C. et al. (1991)[1] | Monophasic: 250 µg this compound / 35 µg ethinylestradiol | Triphasic: gestodene / ethinylestradiol | 46 healthy women | 12 cycles | ~200-240% increase in SHBG levels by days 11 and 21 of the treatment cycle. Levels remained approximately 100% above baseline during the pill-free interval.[1] |
| Miscellaneous Clinical Data | Monophasic: 250 µg this compound / 35 µg ethinylestradiol | Levonorgestrel 150 µg / ethinylestradiol 30 µg | Not specified | ≥3 cycles | Significantly higher SHBG levels compared to the levonorgestrel-containing formulation.[2] |
Experimental Methodologies
The cited studies employed rigorous clinical trial designs to evaluate the hormonal effects of this compound-containing oral contraceptives.
Huber, J. C. et al. (1991) Study Protocol:
-
Study Design: A randomized, controlled clinical trial.
-
Participants: 46 healthy female volunteers.
-
Treatment Arms:
-
Monophasic oral contraceptive containing 250 µg of this compound and 35 µg of ethinylestradiol.
-
Triphasic oral contraceptive containing gestodene and ethinylestradiol.
-
-
Data Collection: Blood samples were collected on days 2, 11, and 21 of a pretreatment control cycle and during the third, sixth, and twelfth treatment cycles.
-
SHBG Measurement: Serum SHBG levels were quantified, although the specific assay was not detailed in the abstract.
Visualizing the Experimental and Physiological Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the typical experimental workflow for such clinical studies and the physiological mechanism by which this compound-containing COCs influence SHBG levels.
References
- 1. Effect of two oral contraceptives containing ethinylestradiol and gestodene or this compound upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum distribution of the major metabolites of this compound in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of the Contraceptive Efficacy of Norgestimate-Containing Formulations
This guide provides a comparative analysis of the contraceptive efficacy of oral contraceptives containing norgestimate, benchmarked against formulations with other progestins such as levonorgestrel, desogestrel, gestodene, and drospirenone. The data presented is synthesized from a meta-review of pivotal clinical trials and systematic reviews, intended for an audience of researchers, scientists, and professionals in drug development.
**Executive Summary
This compound is a third-generation progestin known for its low androgenic activity. Contraceptive formulations containing this compound, typically in combination with ethinyl estradiol, have demonstrated excellent efficacy in preventing pregnancy. The Pearl Index, a common measure of contraceptive effectiveness, is consistently low for this compound-containing products. Comparative studies indicate that the efficacy of this compound is comparable to that of other second and third-generation progestins, with a Pearl Index generally below 1.0 for perfect use. This guide synthesizes the available efficacy data and outlines the standard protocols employed in these crucial clinical evaluations.
Quantitative Efficacy Comparison
The contraceptive efficacy of various progestin-containing oral contraceptives is summarized below. The Pearl Index represents the number of pregnancies per 100 woman-years of use. It is crucial to distinguish between "perfect use" (method efficacy), which reflects efficacy under ideal conditions as in a clinical trial, and "typical use," which accounts for real-world factors like inconsistent or incorrect use.
| Progestin | Ethinyl Estradiol (EE) Dose | Pearl Index (Perfect Use) | Pearl Index (Typical Use) | Key Clinical Trial Data Points |
| This compound (NGM) | 25-35 µg | 0.12 - 0.57 | ~0.55 | In a 12-month study with 6,511 treatment cycles, the theoretical Pearl Index was 0.37. Another large trial reported a use-efficacy Pearl Index of 0.25 across 342,348 cycles. |
| Levonorgestrel (LNG) | 20-30 µg | ~0.3 | ~7 | A comparative trial showed a theoretical Pearl Index of 0.34 for a triphasic LNG formulation. |
| Desogestrel (DSG) | 20-30 µg | ~0.0 - 0.3 | ~7 | A network meta-analysis suggested desogestrel has the highest contraceptive efficacy among DSG, DRSP, GSD, and LNG. |
| Gestodene (GSD) | 20-30 µg | ~0.0 - 0.3 | Not specified | A comparative study with a this compound formulation reported no pregnancies in either group over 6 cycles. |
| Drospirenone (DRSP) | 20-30 µg | ~0.3 | ~7 | A meta-analysis showed the method failure rate for DRSP-containing COCs was not significantly different from non-DRSP formulations. |
Note: The "Typical Use" Pearl Index for oral contraceptives as a class is often cited as being significantly higher than the "Perfect Use" index due to user-dependent factors.
Experimental Protocols
The evaluation of contraceptive efficacy relies on standardized and rigorous clinical trial methodologies. While protocols may vary slightly between studies, they generally adhere to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
A. Study Design
-
Objective: The primary objective is to determine the contraceptive efficacy of the investigational product by calculating the number of on-treatment pregnancies.
-
Design: Most are multicenter, open-label, single-arm studies conducted over a period of 6 to 13 menstrual cycles. Comparative trials may be randomized and controlled against an existing approved contraceptive.
-
Population: Participants are typically healthy, sexually active women of reproductive age (e.g., 18-45 years) who are at risk of pregnancy and desire contraception. Key exclusion criteria often include contraindications to hormonal contraceptive use, recent pregnancy, and certain BMI thresholds.
B. Efficacy Evaluation
-
Primary Endpoint: The primary efficacy endpoint is the Pearl Index. It is calculated as follows: (Total number of on-treatment pregnancies / Total number of evaluable cycles) x 1200
-
Cycle Qualification: An "evaluable cycle" is typically defined as a menstrual cycle in which the participant has taken the study drug and has had at least one act of heterosexual intercourse without the use of a backup contraceptive method. Participant diaries are often used to collect data on pill intake, bleeding patterns, and sexual activity.
-
Pregnancy Adjudication: All reported pregnancies are adjudicated to determine if they occurred while the participant was "on-treatment" and to classify them as either "method failure" (occurred despite perfect use) or "user failure" (resulted from incorrect or inconsistent use).
C. Data Analysis
-
The primary analysis calculates the Pearl Index and its corresponding 95% confidence interval.
-
Life table analysis is another statistical method that may be used to estimate the cumulative pregnancy rate over the duration of the study.
-
Safety and tolerability are assessed by monitoring adverse events, changes in vital signs, and laboratory parameters.
Visualized Workflow: Meta-Analysis of Clinical Trial Data
The following diagram illustrates the standardized workflow for conducting a systematic review and meta-analysis of clinical trial data, a critical process for synthesizing evidence on contraceptive efficacy.
Caption: Workflow for a systematic review and meta-analysis of contraceptive efficacy trials.
Conclusion
Oral contraceptives containing this compound are highly effective for pregnancy prevention, with efficacy rates comparable to other widely used second and third-generation progestins. The choice of a specific oral contraceptive formulation often depends on factors beyond efficacy, including side effect profiles, androgenicity, and individual patient characteristics. The data synthesized in this guide, derived from studies with robust and standardized methodologies, confirms the reliability of this compound as a contraceptive agent.
Safety Operating Guide
Navigating the Disposal of Norgestimate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of norgestimate, this document outlines procedural, step-by-step guidance to ensure the safe handling and management of this synthetic progestin in a laboratory setting. Adherence to these protocols is critical for environmental protection and regulatory compliance.
This compound, a common component of oral contraceptives, requires careful consideration for its disposal due to its hormonal activity and potential as an endocrine disruptor. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its environmental impact necessitates a disposal method that ensures its complete destruction.
Understanding this compound Waste Profile
This compound is not listed on the Environmental Protection Agency's (EPA) P or U lists of hazardous wastes. For it to be considered a characteristic hazardous waste, it would need to exhibit properties of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA, which it does not. However, the active nature of this synthetic hormone at low concentrations warrants a cautious approach to its disposal to prevent environmental contamination.
Quantitative Data on Environmental Impact
Due to the lack of specific quantitative data for this compound, a comparative data table cannot be provided at this time. The overarching recommendation from safety data sheets and environmental guidelines is to ensure the complete destruction of the compound, which is best achieved through incineration.
Experimental Protocols: Waste Segregation and Preparation for Disposal
The following protocols detail the necessary steps for the safe segregation and preparation of this compound waste for disposal in a laboratory setting.
Protocol 1: Segregation of Solid this compound Waste
-
Identify Waste: Solid this compound waste includes expired or unused tablets, pure active pharmaceutical ingredient (API), and contaminated personal protective equipment (PPE) such as gloves and gowns.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the waste and suitable for incineration. A common practice is to use a black container for non-hazardous pharmaceutical waste destined for incineration.[4]
-
Labeling: The container must be labeled as "this compound Waste for Incineration." Include the date of initial waste accumulation.
-
Accumulation: Collect all solid this compound waste in the designated container. Do not mix with other waste streams such as sharps, biohazardous waste, or RCRA hazardous waste.[5]
-
Storage: Store the sealed container in a secure, designated area away from general laboratory traffic and drains.
Protocol 2: Management of Trace this compound Contamination
-
Empty Containers: Containers that held pure this compound should be managed as this compound waste. To be considered "RCRA empty" for non-acute hazardous waste, all contents must be removed by normal means, with no more than 3% by weight of the total capacity of the container remaining. While this compound is not a listed hazardous waste, following this principle is good practice.
-
Decontamination of Surfaces: For surfaces or equipment contaminated with this compound, decontaminate using a suitable solvent (e.g., ethanol) and absorbent materials.
-
Waste Collection: All materials used for decontamination (e.g., wipes, absorbent pads) should be disposed of in the designated solid this compound waste container for incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste containing this compound, including pure substance, expired tablets, and contaminated labware (e.g., weighing boats, gloves).
-
Segregate this compound waste into a dedicated, properly labeled container for non-hazardous pharmaceutical waste destined for incineration.[4] Do not mix with regular trash, recyclable materials, or other hazardous waste streams.
-
-
Container Management:
-
Use a container that is robust, leak-proof, and has a secure lid.
-
Clearly label the container with "Non-Hazardous Pharmaceutical Waste for Incineration" and specify "Contains this compound."
-
Keep the container closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, secure area within the laboratory, away from drains and general traffic.
-
Follow your institution's guidelines for the maximum accumulation time for this type of waste.
-
-
Arrange for Disposal:
-
Engage a licensed and reputable pharmaceutical waste disposal company.[6] These companies are equipped to handle and transport pharmaceutical waste in compliance with federal, state, and local regulations.
-
Ensure the disposal company provides documentation (e.g., a manifest or certificate of destruction) confirming that the waste was received and incinerated.
-
-
Prohibited Disposal Methods:
By implementing these procedures, research facilities can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both public health and the environment, and building trust as a leader in laboratory safety and chemical handling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Assessment of Estrogenic and Genotoxic Activity in Wastewater Using Planar Bioassays [mdpi.com]
- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Safeguarding Researchers: A Comprehensive Guide to Handling Norgestimate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Norgestimate. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.
This compound, a synthetic progestin, requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Furthermore, it is suspected of damaging fertility or the unborn child.[1] In the absence of specific occupational exposure limits for this compound, stringent control measures are necessary to protect researchers.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation of airborne particles.[2][3]
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves for all handling procedures.[4] Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat or disposable gown should be worn to prevent skin contact.[5]
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[5]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a ventilated enclosure, a NIOSH-approved respirator appropriate for the potential exposure level should be used.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[3]
-
Protect from light and store at a controlled room temperature, typically between 20°C and 25°C (68°F to 77°F).[4][5]
2. Preparation and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and solution preparation within a chemical fume hood to contain any dust or aerosols.[3]
-
Use disposable equipment whenever possible to minimize cross-contamination and cleaning.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
3. Spill Management:
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.
-
Isolate: Cordon off the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, gently cover with an absorbent material to avoid raising dust. For larger spills, follow established institutional procedures. One safety data sheet suggests washing the non-recoverable remainder with a sodium hypochlorite solution.[3]
-
Collect and Dispose: Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Containerization: Place all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for disposal of pharmaceutical waste is incineration in an approved facility.[6] Do not dispose of this compound down the drain or in the regular trash.[7]
-
Follow Regulations: Adhere to all local, state, and federal environmental regulations for the disposal of hazardous pharmaceutical waste.
Quantitative Data Summary
| Data Point | Value | Species | Reference |
| Oral TDLO (Toxic Dose Low) | 1 mg/kg | Rat | [7] |
Note: The absence of a published OEL necessitates a conservative approach to handling, treating this compound as a potent compound and minimizing exposure to the lowest reasonably achievable level.
Experimental Workflow for Safe this compound Handling
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
